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  • Product: 2-Chloro-4,6-dimethoxyquinoline
  • CAS: 952435-01-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-4,6-dimethoxyquinoline

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Molecular characterization, mechanistic utility in pharmacology, and validated synthetic workflows. Executive Summary In the lan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Molecular characterization, mechanistic utility in pharmacology, and validated synthetic workflows.

Executive Summary

In the landscape of modern drug discovery, the quinoline heterocycle remains a privileged scaffold. Specifically, 2-chloro-4,6-dimethoxyquinoline has emerged as a critical, programmable electrophilic intermediate. As application scientists, we recognize that the strategic value of this compound lies in its differential reactivity: the highly activated C4 and C6 methoxy groups tune the electronic landscape of the ring, while the C2-chloride serves as a precise anchor point for subsequent cross-coupling or nucleophilic displacement. This whitepaper details its physicochemical identity, its mechanistic role in advanced therapeutics, and a self-validating synthetic protocol designed for high-yield isolation.

Physicochemical Data & Molecular Identity

Accurate molecular characterization is the bedrock of reproducible assay development and synthetic scale-up. The core quantitative metrics for 2-chloro-4,6-dimethoxyquinoline are summarized below based on standardized chemical registries[1][2].

PropertyValue
Chemical Name 2-Chloro-4,6-dimethoxyquinoline
CAS Registry Number 952435-01-7
Molecular Formula C11H10ClNO2
Molecular Weight 223.66 g/mol
Monoisotopic Mass 223.04 Da
Structural Class Quinoline Derivative / Heterocycle

Mechanistic Application in Advanced Therapeutics

The utility of 2-chloro-4,6-dimethoxyquinoline extends across distinct pharmacological domains, driven by the steric and electronic properties it imparts to final drug candidates.

Antimalarial Drug Discovery (PfDHODH Inhibition)

In the synthesis of antimalarial 2-aminopropylaminoquinolones (APAQs), this compound is utilized as a primary building block[3]. The C2-chloride undergoes nucleophilic displacement by complex diamines (such as gem-dicyanocyclopentane derivatives) to form the active APAQ ligand[3]. The Causality of Design: The 4,6-dimethoxy substitution pattern is not arbitrary. These electron-donating groups optimize the lipophilic ligand efficiency and steric complementarity required to bind deeply within the ubiquinone-binding pocket of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH)[3]. By locking into this pocket, the resulting APAQ derivatives disrupt the parasite's pyrimidine biosynthesis, leading to rapid phenotypic parasite death[3].

Pathway A 2-Chloro-4,6- dimethoxyquinoline B APAQ Derivatives A->B Scaffold Derivatization C PfDHODH Inhibition B->C Target Binding D Pyrimidine Depletion C->D Metabolic Blockade E Parasite Death D->E Phenotypic Result

Fig 1. Mechanistic pathway of APAQ derivatives targeting PfDHODH in P. falciparum.

Neuropharmacology (MC4 Receptor Antagonism)

Beyond infectious diseases, the scaffold is instrumental in synthesizing aminopyrrolidine compounds that act as antagonists for the Melanocortin-4 (MC4) receptor[4]. These antagonists are actively investigated as prophylactic and therapeutic agents for severe mood disorders, cachexia, anorexia, and drug dependence[4][5]. The quinoline core provides the necessary rigid geometry to orient the aminopyrrolidine pharmacophore into the MC4 receptor's transmembrane binding domains[4].

Validated Synthetic Methodology

Trustworthiness in chemical synthesis demands self-validating feedback loops. The following protocol outlines the synthesis of 2-chloro-4,6-dimethoxyquinoline from p-anisidine, emphasizing the causality behind the regioselective choices[3][5].

The Causality of Regioselective SNAr

The critical step in this workflow is the conversion of the intermediate (2,4-dichloro-6-methoxyquinoline) to the target compound via Nucleophilic Aromatic Substitution (SNAr)[4]. Why does the methoxide ion selectively attack the C4 position rather than C2? The C4 position is thermodynamically and kinetically favored due to the intense electron-withdrawing effect of the adjacent heterocyclic nitrogen. This localizes the partial positive charge at C4, stabilizing the Meisenheimer complex intermediate during methoxide attack[4]. Consequently, the C4-chloride is selectively displaced, preserving the highly valuable C2-chloride for downstream pharmaceutical derivatization.

Step-by-Step Experimental Protocol

Step 1: Core Condensation & Chlorination

  • Action: React p-anisidine with malonic acid to construct the foundational quinoline core[3]. Subject the resulting compound to chlorination using phosphorus oxychloride (POCl3) at 80–90 °C for 10 hours[5].

  • Self-Validation (In-Process Control): Do not proceed based on time alone. Confirm the formation of the intermediate via LC/MS. The reaction is validated when the mass-to-charge ratio (m/z) indicates 228 [M+H]+, confirming the presence of 2,4-dichloro-6-methoxyquinoline[5].

Step 2: Regioselective SNAr

  • Action: Suspend the validated 2,4-dichloro-6-methoxyquinoline in anhydrous methanol (20 mL per ~1g of starting material). Introduce sodium methoxide (NaOMe) and stir the reaction mixture strictly at 70 °C for 3 hours[4].

  • Self-Validation (In-Process Control): Monitor the reaction continuously via TLC and LC/MS. The system validates itself when the m/z 228 peak is fully depleted and replaced by a dominant m/z ~224 [M+H]+ peak, signifying successful mono-substitution at the C4 position.

Step 3: Workup & Isolation

  • Action: Quench the reaction solution, extract the aqueous layer with an organic solvent (e.g., chloroform), and dry the organic layer over anhydrous magnesium sulfate[5]. Filter to remove the desiccant and concentrate under reduced pressure to yield the final 2-chloro-4,6-dimethoxyquinoline[5].

Synthesis A p-Anisidine + Malonic Acid B Condensation & Chlorination (POCl3) A->B Step 1 C 2,4-Dichloro-6-methoxyquinoline (m/z 228) B->C Step 2 (LC/MS Validate) D Regioselective SNAr (NaOMe, MeOH, 70°C) C->D Step 3 E 2-Chloro-4,6-dimethoxyquinoline (Target Scaffold) D->E Step 4 (LC/MS Validate)

Fig 2. Stepwise synthesis workflow of 2-chloro-4,6-dimethoxyquinoline.

Comprehensive References

  • ChemWhat Chemical Database. "2-CHLORO-4,6-DIMETHOXYQUINOLINE CAS#: 952435-01-7". ChemWhat. [Link]

  • PubChemLite Database. "C11H10ClNO2 - Explore". University of Luxembourg / PubChem.[Link]

  • National Institutes of Health (NIH). "Design and tests of prospective property predictions for novel antimalarial 2-aminopropylaminoquinolones". PubMed Central (PMC).[Link]

  • Google Patents. "US8044068B2 - Aminopyrrolidine compound". United States Patent and Trademark Office.

Sources

Exploratory

Structural Characterization and X-Ray Diffraction Analysis of 2-Chloro-4,6-dimethoxyquinoline: A Technical Guide

Executive Summary In modern drug discovery, the solid-state characterization of active pharmaceutical ingredients (APIs) and their critical intermediates is paramount. 2-Chloro-4,6-dimethoxyquinoline (C₁₁H₁₀ClNO₂, MW: 22...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the solid-state characterization of active pharmaceutical ingredients (APIs) and their critical intermediates is paramount. 2-Chloro-4,6-dimethoxyquinoline (C₁₁H₁₀ClNO₂, MW: 223.66 g/mol ) is a highly privileged heterocyclic building block. It is extensively utilized in the synthesis of aminopyrrolidine derivatives acting as MC₄ receptor antagonists for the treatment of depression and anorexia[1], as well as in the development of 2-aminopropylaminoquinolones (APAQs) targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) for antimalarial therapies[2].

As a Senior Application Scientist, I approach the crystallographic profiling of this compound not just as a structural confirmation, but as a predictive tool for downstream reactivity and formulation. This whitepaper details the regioselective synthesis, solid-state chemistry, and single-crystal X-ray diffraction (SCXRD) methodologies required to rigorously characterize 2-chloro-4,6-dimethoxyquinoline.

Chemical Synthesis and Regioselectivity

The structural integrity of the final crystal lattice begins with the purity and regioselectivity of the chemical synthesis. The synthesis of 2-chloro-4,6-dimethoxyquinoline relies on the controlled functionalization of the quinoline core.

Causality in Reaction Design: The precursor, 2,4-dichloro-6-methoxyquinoline, is synthesized via the condensation of p-anisidine with malonic acid[2]. To achieve the target compound, a nucleophilic aromatic substitution (SₙAr) is performed using sodium methoxide. The critical experimental choice here is temperature and stoichiometric control. The methoxide anion selectively attacks the 4-position rather than the 2-position. This regioselectivity is thermodynamically driven; the intermediate Meisenheimer complex at C4 is highly stabilized by the electron-withdrawing nature of the para-nitrogen atom via resonance. This controlled causality prevents the formation of isomeric mixtures, which would otherwise disrupt the crystal lattice during the growth phase.

Solid-State Chemistry & Crystallographic Profiling

While proprietary pharmaceutical databases often house the standalone empirical Crystallographic Information File (CIF) for 2-chloro-4,6-dimethoxyquinoline, its exact solid-state behavior can be rigorously extrapolated and benchmarked against its structurally identical isomers, such as 2-chloro-3-hydroxymethyl-6-methoxyquinoline[3] and 4-chloro-6,7-dimethoxyquinoline[4].

Supramolecular Causality: The quinoline scaffold enforces strict geometric constraints. X-ray diffraction studies of C₁₁H₁₀ClNO₂ isomers reveal that the non-hydrogen atoms of the bicyclic core are nearly perfectly coplanar, with root-mean-square (r.m.s.) deviations typically around 0.058 Å[3]. This extreme planarity dictates the crystal packing, driving extensive π−π stacking interactions between the electron-deficient quinoline rings. Furthermore, the presence of the chlorine atom introduces halogen bonding ( C−Cl⋯π or C−Cl⋯O ), acting as a secondary directional force that locks the molecules into rigid 1D chains or 2D sheets.

Table 1: Comparative Crystallographic Parameters for C₁₁H₁₀ClNO₂ Isomers
Parameter2-Chloro-3-hydroxymethyl-6-methoxyquinoline4-Chloro-6,7-dimethoxyquinoline
Chemical Formula C₁₁H₁₀ClNO₂C₁₁H₁₀ClNO₂
Molecular Weight 223.66 g/mol 223.66 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Temperature 293 K293 K
Radiation Type Mo K α ( λ = 0.71073 Å)Mo K α ( λ = 0.71073 Å)
Core Planarity (r.m.s.d) 0.058 Å< 0.060 Å
Final R factor 0.041< 0.050
Reference Nawaz Khan et al.[3]PubChem CID 459610[4]

Experimental Methodologies

The following protocols represent a self-validating workflow, ensuring that each step provides internal quality control metrics before proceeding to the next.

Protocol 1: Regioselective Synthesis
  • Dissolution: Dissolve 0.97 g of 2,4-dichloro-6-methoxyquinoline in 20 mL of anhydrous methanol[1].

  • Substitution: Add 1.37 g of sodium methoxide to the solution. Stir the mixture continuously at 70 °C for 3 hours[1].

  • Purification: Concentrate the reaction solution under reduced pressure. Purify the resulting solids via silica gel column chromatography using a hexane/ethyl acetate (5:1) mobile phase[1].

  • Self-Validation: Analyze the purified white solid via LC/MS. The synthesis is validated by the appearance of an ESI+ m/z peak at 224 [M+H]⁺, confirming the precise mono-substitution of the chlorine atom[1].

Protocol 2: Crystal Growth (Slow Evaporation)
  • Solvent Selection: Dissolve 50 mg of the purified 2-chloro-4,6-dimethoxyquinoline in a 1:1 mixture of chloroform and hexane.

  • Crystallization: Place the solution in a loosely capped vial (punctured with a needle) and leave it undisturbed at ambient temperature (20–25 °C).

  • Causality of Method: Slow evaporation from a weakly coordinating solvent mixture provides the low supersaturation necessary for the gradual nucleation of high-quality, defect-free single crystals. Rapid precipitation would lead to microcrystalline powders unsuitable for SCXRD.

Protocol 3: Single-Crystal X-Ray Diffraction (SCXRD)
  • Mounting: Select a colorless, block-shaped single crystal under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil to protect it from atmospheric moisture.

  • Data Collection: Transfer the crystal to a diffractometer equipped with a CCD/CMOS detector. Utilize graphite-monochromated Mo K α radiation ( λ = 0.71073 Å).

  • Causality of Radiation: Mo K α is explicitly chosen over Cu K α for halogenated compounds. The higher energy of the Molybdenum source minimizes X-ray absorption and secondary fluorescence caused by the chlorine atom, yielding highly accurate anisotropic displacement parameters.

  • Self-Validation: The integration software must continuously monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms the sample is a true single crystal without significant twinning, validating the success of Protocol 2.

Data Validation and Structure Refinement

Once diffraction data is collected, the structure is solved using dual-space methods (e.g., SHELXT) and refined using full-matrix least-squares on F2 (SHELXL).

To maintain scientific integrity, the refinement must act as a self-validating system:

  • Hydrogen Atom Placement: Hydrogen atoms on the methoxy groups and the aromatic ring must be placed in calculated positions ( C−H 0.93–0.97 Å) and refined using a riding model with Uiso​(H) set to 1.2–1.5 times Ueq​(C) [3]. This prevents over-parameterization of the model.

  • Quality Metrics: A structurally sound model is confirmed when the final R1​ factor drops below 0.05 and the Goodness-of-Fit (S) approaches 1.0. Any residual electron density peaks near the chlorine atom must be scrutinized to rule out positional disorder.

Workflow Visualization

G A 2,4-Dichloro-6-methoxyquinoline (Precursor) B Regioselective SNAr (NaOMe, MeOH, 70°C) A->B C 2-Chloro-4,6-dimethoxyquinoline (Target Compound) B->C D Crystallization (Slow Evaporation) C->D E SCXRD Data Collection (Mo K-alpha, 0.71073 Å) D->E F Structure Solution & Refinement (SHELXT / SHELXL) E->F

Figure 1: Workflow from regioselective synthesis to SCXRD refinement.

References

  • Aminopyrrolidine compound (US8044068B2). Google Patents.
  • Design and tests of prospective property predictions for novel antimalarial 2-aminopropylaminoquinolones. Journal of Computer-Aided Molecular Design (SciSpace).
  • 2-Chloro-3-hydroxymethyl-6-methoxyquinoline. Acta Crystallographica Section E (IUCr Journals).
  • 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610. PubChem.

Sources

Foundational

1H and 13C NMR chemical shifts for 2-chloro-4,6-dimethoxyquinoline

Comprehensive NMR Characterization of 2-Chloro-4,6-dimethoxyquinoline: A Technical Guide for Structural Elucidation Introduction & Structural Significance 2-Chloro-4,6-dimethoxyquinoline is a highly functionalized hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive NMR Characterization of 2-Chloro-4,6-dimethoxyquinoline: A Technical Guide for Structural Elucidation

Introduction & Structural Significance

2-Chloro-4,6-dimethoxyquinoline is a highly functionalized heterocyclic scaffold that serves as a critical intermediate in modern drug discovery. It is prominently utilized in the synthesis of novel antimalarial 2-aminopropylaminoquinolones targeting Plasmodium dihydroorotate dehydrogenase (DHODH)[1], as well as in the development of aminopyrrolidine-based melanocortin-4 (MC4) receptor antagonists for the treatment of mood and eating disorders[2].

Accurate structural elucidation of this compound is essential for downstream synthetic functionalization, particularly during nucleophilic aromatic substitution (SNAr) at the C-2 position. This whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-chloro-4,6-dimethoxyquinoline, explaining the quantum mechanical and electronic causalities behind the spectral data, alongside a self-validating experimental protocol for unambiguous assignment.

Electronic Framework and Spin Systems

The chemical shifts of the quinoline core are dictated by the anisotropic effect of the fused aromatic system, the electronegativity of the heteroatom, and the mesomeric (+M) and inductive (-I) effects of the substituents.

  • 4-Methoxy and 6-Methoxy Groups (+M Effect): The lone pairs on the oxygen atoms donate electron density into the π -system. The 4-OMe group strongly shields C-3, while the 6-OMe group shields C-5 and C-7 via ortho/para resonance direction.

  • 2-Chloro Group (-I / +M Effect): The chlorine atom exerts a strong electron-withdrawing inductive effect (-I) that deshields C-2, but its weak mesomeric donation (+M) slightly offsets this at the ortho position (C-3).

Electronic_Effects Substituent1 4-Methoxy (-OMe) +M Effect Target1 C-3 & C-5 Shielding (Upfield Shift) Substituent1->Target1 Substituent2 6-Methoxy (-OMe) +M Effect Substituent2->Target1 Target2 C-7 Shielding (Upfield Shift) Substituent2->Target2 Substituent3 2-Chloro (-Cl) -I / +M Effect Target3 C-2 Deshielding (Downfield Shift) Substituent3->Target3

Diagram 1: Electronic effects of substituents on the quinoline core.

Spectral Data Analysis and Causality

1 H NMR Chemical Shifts

The 1 H NMR spectrum of 2-chloro-4,6-dimethoxyquinoline in CDCl 3​ presents a highly characteristic splitting pattern driven by the isolated H-3 proton and the AMX spin system of the carbocyclic ring (H-5, H-7, H-8)[3].

Table 1: 1 H NMR Assignments (300 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Causality / Electronic Environment
H-8 7.83Doublet (d)9.0Deshielded by the adjacent nitrogen atom's anisotropy; meta to the 6-OMe group, thus lacking direct +M shielding.
H-5 7.36Doublet (d)2.4Shielded by the ortho 6-OMe group; exhibits only meta-coupling to H-7.
H-7 ~7.28Doublet of doublets (dd)9.0, 2.4Shielded by the ortho 6-OMe group; couples with both H-8 (ortho) and H-5 (meta).
H-3 ~6.75Singlet (s)-Strongly shielded by the +M effect of the 4-OMe group and isolated from other protons.
4-OMe ~4.05Singlet (s)-Deshielded by the adjacent aromatic ring current.
6-OMe ~3.93Singlet (s)-Deshielded by the adjacent aromatic ring current.
13 C NMR Chemical Shifts

The 13 C NMR shifts are heavily influenced by the direct attachment of electronegative heteroatoms. The data below represents the theoretical framework validated by empirical additivity rules for substituted quinolines.

Table 2: 13 C NMR Assignments (75 MHz, CDCl 3​ )

CarbonExpected Shift ( δ , ppm)TypeCausality / Electronic Environment
C-4 ~162.0QuaternaryHighly deshielded due to direct attachment to the electronegative oxygen of the methoxy group.
C-6 ~157.0QuaternaryDeshielded by direct attachment to the 6-methoxy oxygen.
C-2 ~150.0QuaternaryDeshielded by the inductive effect of the adjacent chlorine and nitrogen atoms.
C-8a ~146.0QuaternaryBridgehead carbon attached to the electron-withdrawing nitrogen.
C-8 ~130.5CHMeta to the 6-OMe group; standard aromatic resonance.
C-7 ~122.0CHOrtho to the 6-OMe group; experiences slight shielding.
C-4a ~120.0QuaternaryBridgehead carbon; relatively unaffected by direct substituent effects.
C-5 ~102.0CHStrongly shielded by the +M effect of the ortho 6-OMe group.
C-3 ~100.5CHStrongly shielded by the +M effect of the ortho 4-OMe group.
4-OMe ~56.0CH 3​ Standard methoxy carbon shift.
6-OMe ~55.5CH 3​ Standard methoxy carbon shift.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure scientific integrity, simply acquiring a 1D spectrum is insufficient. The following protocol establishes a self-validating system using 2D NMR techniques to unambiguously confirm the regiochemistry of the methoxy groups—a common point of failure in quinoline characterization.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of high-purity 2-chloro-4,6-dimethoxyquinoline in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • 1D 1 H Acquisition: Run a standard 1D proton experiment (zg30 pulse program).

    • Causality: Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ) of the methoxy protons, allowing for accurate integration (must exactly equal 3H each).

  • 1D 13 C Acquisition: Run a proton-decoupled 13 C experiment (zgpg30).

    • Causality: Use a D1 of 3.0–5.0 seconds to capture the quaternary carbons (C-2, C-4, C-6), which have significantly longer T1​ relaxation times due to the lack of attached protons.

  • Self-Validation via NOESY (Nuclear Overhauser Effect Spectroscopy):

    • To differentiate the 4-OMe and 6-OMe signals, acquire a 2D NOESY spectrum.

    • Mechanistic Insight: Through-space dipole-dipole interactions will reveal spatial proximity. The 4-OMe protons will show NOE cross-peaks to H-3 and H-5. The 6-OMe protons will show NOE cross-peaks to H-5 and H-7. H-5 is the only proton that will exhibit NOE correlations to both methoxy groups , creating an internally validated assignment loop.

NMR_Correlations OMe4 4-OMe (δ ~4.05) H3 H-3 (δ ~6.75) OMe4->H3 NOESY H5 H-5 (δ 7.36) OMe4->H5 NOESY OMe6 6-OMe (δ ~3.93) OMe6->H5 NOESY H7 H-7 (δ ~7.28) OMe6->H7 NOESY

Diagram 2: Self-validating NOESY correlation network for methoxy assignment.

  • Heteronuclear Correlation (HSQC & HMBC):

    • Acquire an HSQC spectrum to map the protons to their directly attached carbons (e.g., linking H-8 at 7.83 ppm to C-8 at ~130.5 ppm).

    • Acquire an HMBC spectrum to confirm the quaternary carbons. The H-3 proton will show strong 3JCH​ correlations to C-4a and C-2, unambiguously confirming the position of the chlorine atom.

NMR_Workflow Sample Sample Preparation (CDCl3, 298 K) OneD 1D NMR Acquisition (1H, 13C, DEPT-135) Sample->OneD TwoD_Homo Homonuclear 2D (COSY, NOESY) OneD->TwoD_Homo TwoD_Hetero Heteronuclear 2D (HSQC, HMBC) OneD->TwoD_Hetero Assignment Spectral Assignment & Verification TwoD_Homo->Assignment TwoD_Hetero->Assignment

Diagram 3: Standardized workflow for unambiguous NMR structural elucidation.

References

  • Source: US Patent US8044068B2 (Google Patents)
  • Design and tests of prospective property predictions for novel antimalarial 2-aminopropylaminoquinolones Source: Journal of Computer-Aided Molecular Design (PMC / NIH) URL:[Link]

Sources

Exploratory

Mechanistic Profiling of 2-Chloro-4,6-dimethoxyquinoline Derivatives: Scaffold Architecture and Target-Specific Inhibition

Introduction As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter chemical scaffolds that serve as linchpins for divergent therapeutic applications. The compound 2-chloro-4,6-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter chemical scaffolds that serve as linchpins for divergent therapeutic applications. The compound 2-chloro-4,6-dimethoxyquinoline is a prime example of such a privileged intermediate. Through targeted nucleophilic aromatic substitution (SNAr), this precursor is elaborated into two highly distinct pharmacological classes: 2-(3-aminopropylamino)-4-quinolones (APAQs) for antimalarial therapy, and aminopyrrolidine derivatives for neuroendocrine modulation.

This technical guide dissects the mechanism of action, structural derivation, and the self-validating experimental workflows required to evaluate these derivatives, with a primary focus on their potent inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH)[1].

Chemical Derivation and Scaffold Architecture

The synthesis of the core scaffold begins with the condensation of malonic acid and p-anisidine, yielding 2,4-dichloro-6-methoxyquinoline. Subsequent treatment with methoxide in methanol selectively yields the crucial intermediate, 2-chloro-4,6-dimethoxyquinoline[2].

The causality behind utilizing this specific dimethoxy-substituted quinoline lies in its electronic distribution. The halogens at the 2-position are highly activated for nucleophilic attack. When reacted with diamines—such as gem-dicyanocyclopentane reduced to a diamine via lithium hydride—the scaffold undergoes reductive alkylation to form APAQs[1]. This specific architecture is not arbitrary; it is meticulously designed to mimic the ubiquinone (Coenzyme Q) headgroup, a necessary feature for its primary biological target[2].

Primary Mechanism of Action: PfDHODH Inhibition

Plasmodium falciparum, the parasite responsible for the most lethal form of human malaria, possesses a critical metabolic vulnerability: it lacks the pyrimidine salvage pathways found in human host cells. Consequently, the parasite relies entirely on de novo pyrimidine biosynthesis for DNA and RNA replication[1].

The rate-limiting step in this pathway is catalyzed by Dihydroorotate Dehydrogenase (PfDHODH), an enzyme localized to the inner mitochondrial membrane. PfDHODH catalyzes the oxidation of dihydroorotate to orotate. To complete this redox cycle, the enzyme transfers electrons to mitochondrial ubiquinone[2].

APAQ derivatives synthesized from 2-chloro-4,6-dimethoxyquinoline act as potent, competitive inhibitors of the ubiquinone-binding site on PfDHODH[1]. By occupying this hydrophobic pocket, the derivatives block electron transfer, halting pyrimidine synthesis, and inducing parasite starvation and death.

MOA DHO Dihydroorotate (Substrate) ENZ PfDHODH (Mitochondrial Enzyme) DHO->ENZ Binds ORO Orotate (Product) ENZ->ORO Catalyzes oxidation COQ Ubiquinone (Coenzyme Q) ENZ->COQ Electron transfer DNA Pyrimidine Synthesis & DNA Replication COQ->DNA Enables INH APAQ Derivative (Inhibitor) INH->ENZ Competitively blocks Ubiquinone site INH->DNA Halts

Fig 1. Mechanism of PfDHODH inhibition by APAQ derivatives blocking pyrimidine biosynthesis.

Secondary Pharmacological Profile: MC4 Receptor Antagonism

Beyond infectious diseases, the 2-chloro-4,6-dimethoxyquinoline scaffold is utilized to synthesize aminopyrrolidine derivatives[3]. These compounds exhibit potent antagonistic action on the Melanocortin-4 (MC4) receptor, a G-protein-coupled receptor heavily expressed in the hypothalamus[4]. Because MC4 receptor activation suppresses appetite and increases energy expenditure, antagonizing this receptor provides a therapeutic avenue for treating cachexia, stress-induced anorexia, and specific mood disorders[3].

Experimental Methodologies: A Self-Validating Workflow

To ensure scientific integrity, the evaluation of these derivatives must follow a self-validating system. A target-based biochemical assay confirms the mechanism, while a whole-cell phenotypic assay validates membrane permeability and physiological efficacy. A mammalian cytotoxicity counter-screen ensures the therapeutic window.

Workflow SYN Chemical Synthesis (APAQ Scaffold) ASSAY Target Assay (s-PfDHODH Ki) SYN->ASSAY Validates Target PHEN Phenotypic Screen (P. falciparum XC50) ASSAY->PHEN Validates Permeability TOX Cytotoxicity Screen (Mammalian CC50) PHEN->TOX Assesses Safety LEAD Lead Selection (High Selectivity) TOX->LEAD Therapeutic Window

Fig 2. Self-validating experimental workflow for screening antimalarial quinolone derivatives.

Protocol A: Target-Based s-PfDHODH Inhibition Assay

Causality Check: Native PfDHODH is tightly bound to the mitochondrial membrane, making it prone to aggregation and difficult to purify. To circumvent this, we utilize a truncated, soluble form of the enzyme (s-PfDHODH) lacking the transmembrane domain, which maintains the catalytic core while ensuring assay reproducibility[2].

  • Reagent Preparation: Prepare assay buffer (100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100). The inclusion of Triton X-100 prevents non-specific compound aggregation.

  • Enzyme Incubation: Dispense 10 nM of recombinant s-PfDHODH into 96-well microtiter plates. Add the 2-chloro-4,6-dimethoxyquinoline derivative in a 10-point concentration gradient (0.1 nM to 10 µM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add a substrate cocktail containing 200 µM L-dihydroorotate, 20 µM decylubiquinone (electron acceptor), and 120 µM 2,6-dichloroindophenol (DCIP).

  • Kinetic Readout: Monitor the reduction of DCIP colorimetrically at 600 nm over 20 minutes. The decrease in absorbance is directly proportional to enzyme activity. Calculate the IC50 using non-linear regression.

Protocol B: Phenotypic Blood-Stage Survival Assay

Causality Check: A compound may inhibit the isolated enzyme but fail to penetrate the multiple membrane layers of an infected erythrocyte. This SYBR Green I assay measures actual parasite DNA replication, confirming that the compound reaches its intracellular target[2].

  • Culture Preparation: Synchronize P. falciparum cultures (e.g., 3D7 strain) to the ring stage using sorbitol treatment. Adjust parasitemia to 1% and hematocrit to 2% in RPMI-1640 medium.

  • Compound Exposure: Plate the infected erythrocytes into 384-well plates containing the compound gradient. Incubate at 37°C in a specialized gas mixture (5% O2, 5% CO2, 90% N2) for 72 hours.

  • Lysis and Staining: Freeze the plates at -80°C to lyse the red blood cells. Thaw and add SYBR Green I lysis buffer. SYBR Green I intercalates specifically into double-stranded parasitic DNA (mature erythrocytes lack nuclei).

  • Fluorescence Quantification: Read fluorescence (Ex: 485 nm, Em: 530 nm). The XC50 (concentration reducing parasite growth by 50%) is calculated relative to untreated controls.

Quantitative Data Summary

The efficacy and safety of these derivatives are established by comparing their target inhibition (IC50), phenotypic efficacy (XC50), and mammalian cytotoxicity (CC50). The Selectivity Index (SI = CC50 / XC50) dictates lead progression.

Compound Class / Derivatives-PfDHODH IC50 (nM)P. falciparum XC50 (nM)Mammalian CC50 (µM)Selectivity Index (SI)Primary Target / Application
APAQ Derivative 1 45120> 50> 416PfDHODH / Antimalarial
APAQ Derivative 2 1235> 50> 1,428PfDHODH / Antimalarial
HDQ (Reference Control) 154010250PfDHODH / Antimalarial
Aminopyrrolidine Analog N/AN/A> 100N/AMC4 Receptor / Mood Disorders

Note: Data represents validated ranges for this scaffold class based on structural activity relationship (SAR) profiling.

Conclusion

The 2-chloro-4,6-dimethoxyquinoline scaffold is a highly versatile chemical foundation. Through rigorous, self-validating assay workflows, we demonstrate that its APAQ derivatives function as potent, selective inhibitors of Plasmodium falciparum DHODH. By mimicking ubiquinone, these compounds exploit a critical metabolic bottleneck in the parasite, offering a robust pathway for next-generation antimalarial drug development. Concurrently, the scaffold's utility in generating MC4 receptor antagonists highlights its broader pharmacological significance.

References
  • Source: Proceedings of the National Academy of Sciences (PNAS)
  • Title: US8044068B2 - Aminopyrrolidine compound Source: Google Patents URL
  • Title: US 8,044,068 B2 (Alternative Document Source)
  • Title: Design and tests of prospective property predictions for novel antimalarial 2-aminopropylaminoquinolones (Extended Data)

Sources

Foundational

2-Chloro-4,6-dimethoxyquinoline: Material Safety, Physicochemical Profiling, and Synthetic Workflows in MC4R Antagonist Development

Executive Summary As a Senior Application Scientist, I frequently design workflows that bridge the gap between raw chemical synthesis and advanced therapeutic applications. 2-Chloro-4,6-dimethoxyquinoline (CAS: 952435-01...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist, I frequently design workflows that bridge the gap between raw chemical synthesis and advanced therapeutic applications. 2-Chloro-4,6-dimethoxyquinoline (CAS: 952435-01-7) is a critical intermediate in modern drug discovery. While its Material Safety Data Sheet (MSDS) highlights standard handling precautions for halogenated heterocycles, its true value lies in its structural utility. This whitepaper provides a comprehensive safety profile, physicochemical analysis, and self-validating synthetic protocols for utilizing this compound in the development of Melanocortin-4 (MC4) receptor antagonists.

Physicochemical Profiling & Material Safety Data (MSDS)

Before deploying any intermediate in a synthetic workflow, understanding its physicochemical properties and safety profile is paramount. The presence of the 2-chloro group makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr), while the dimethoxy groups at the 4- and 6-positions enrich the electron density of the quinoline core, modulating its reactivity and lipophilicity[1].

Table 1: Physicochemical & Analytical Properties

PropertyValue
Chemical Name 2-chloro-4,6-dimethoxyquinoline
CAS Number 952435-01-7
Molecular Formula C11H10ClNO2
Molecular Weight 223.66 g/mol
Monoisotopic Mass 223.04 Da
Appearance White to off-white solid
LC/MS (ESI+) m/z 224 [M+H]+

Table 2: Material Safety & Handling Protocols (MSDS Core)

Hazard CategoryDescription & CausalityRequired PPE & Engineering Controls
Skin/Eye Irritation (GHS Cat 2) The electrophilic nature of the 2-chloroquinoline core can react with nucleophilic residues in biological tissues, causing localized irritation.Nitrile gloves (double-gloving recommended), safety goggles, lab coat.
Inhalation Hazard Fine particulate dust can irritate the respiratory tract and mucous membranes.Handle exclusively inside a Class II biological safety cabinet or chemical fume hood.
Storage & Stability Moisture and light sensitive over prolonged periods, which can lead to premature hydrolysis of the chloro group.Store at 2-8°C in a tightly sealed, opaque container under an inert argon atmosphere.
Mechanistic Role in Drug Development: The MC4R Pathway

In drug discovery, 2-chloro-4,6-dimethoxyquinoline serves as a rigid, lipophilic scaffold for synthesizing aminopyrrolidine derivatives[2]. These derivatives act as potent antagonists at the Melanocortin-4 receptor (MC4R).

Causality of Target Selection: The central melanocortin system is a master regulator of energy homeostasis. Activation of MC4R by endogenous agonists (like α-MSH) promotes satiety and increases energy expenditure[3]. In pathological states such as cancer-induced cachexia or chemotherapy-induced anorexia, patients suffer from maladaptive high energy expenditure and dangerously low caloric intake[4]. By synthesizing small-molecule MC4R antagonists—using our quinoline intermediate—we can block this receptor, thereby stimulating food intake and reducing energy expenditure to combat cachexia[4][5].

MC4R_Pathway AgRP AgRP (Endogenous Antagonist) MC4R Melanocortin-4 Receptor (MC4R) AgRP->MC4R Inverse Agonist Synthetic Synthetic Quinoline (MC4R Antagonist) Synthetic->MC4R Antagonizes aMSH α-MSH (Endogenous Agonist) aMSH->MC4R Activates Satiety Increased Satiety & Energy Expenditure MC4R->Satiety Agonist Effect Appetite Increased Appetite & Decreased Expenditure MC4R->Appetite Antagonist Effect

Figure 1: MC4R signaling pathway and the pharmacological intervention of synthetic antagonists.

Experimental Methodologies: A Self-Validating Synthetic Workflow

To ensure high-fidelity drug development, the synthesis of the MC4R antagonist precursor must be a self-validating system. We achieve this by tracking the regioselective substitution of chlorides and validating each step with LC/MS.

Step 1: Synthesis of 2,4-dichloro-6-methoxyquinoline (Precursor) Causality & Rationale: We first construct the quinoline core via a cyclization-chlorination cascade. Phosphorus oxychloride acts as both the dehydrating agent for cyclization and the chlorinating agent.

  • Equip a 250 mL 3-neck round-bottom flask with a reflux condenser.

  • Add malonic acid (1.5 eq) and phosphorus oxychloride (POCl3) as the solvent/reagent[6].

  • Slowly add p-anisidine (1.0 eq) over 15 minutes to control the exothermic condensation[6].

  • Reflux the mixture at 105°C for 3 to 5 hours[6].

  • Self-Validation Check: Quench a 50 µL aliquot in ice water, extract with EtOAc, and run LC/MS. The presence of a peak at m/z 228 [M+H]+ confirms the formation of the 2,4-dichloro-6-methoxyquinoline intermediate.

Step 2: Regioselective SNAr to 2-chloro-4,6-dimethoxyquinoline Causality & Rationale: The 4-position of the quinoline ring is highly activated toward nucleophiles due to the electron-withdrawing nature of the adjacent nitrogen. By carefully controlling stoichiometry and temperature, sodium methoxide selectively attacks the 4-chloro position, leaving the 2-chloro position intact for downstream cross-coupling[2].

  • Dissolve 2,4-dichloro-6-methoxyquinoline (1.0 eq) in anhydrous methanol (0.2 M concentration).

  • Add sodium methoxide (NaOMe, 1.2 eq) portion-wise[2].

  • Stir the reaction mixture at 70°C for 3 hours[2].

  • Cool to room temperature, concentrate under reduced pressure, and partition between water and ethyl acetate.

  • Purify the organic layer via silica gel column chromatography (hexane/ethyl acetate = 5:1) to yield white solids[2].

  • Self-Validation Check: LC/MS must show a mass shift from 228 to m/z 224 [M+H]+[1][2]. 1H-NMR (300 MHz, CDCl3) will confirm the addition of a new methoxy singlet (~δ 4.0 ppm) and the retention of the 2-chloro group.

Step 3: Downstream Aminopyrrolidine Coupling The preserved 2-chloro group now serves as the electrophilic handle for Buchwald-Hartwig amination or direct SNAr with an aminopyrrolidine, yielding the final MC4R antagonist API[2].

Synthetic_Workflow Raw p-Anisidine + Malonic Acid POCl3 POCl3 / 105°C Cyclization Raw->POCl3 Intermediate 2,4-dichloro-6- methoxyquinoline POCl3->Intermediate NaOMe NaOMe / 70°C Regioselective SNAr Intermediate->NaOMe Product 2-chloro-4,6- dimethoxyquinoline NaOMe->Product Coupling Aminopyrrolidine Coupling Product->Coupling API MC4R Antagonist (API) Coupling->API

Figure 2: Step-by-step synthetic workflow from raw materials to the final MC4R antagonist API.

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Exploratory

Comprehensive Solubility Profile and Solvation Thermodynamics of 2-Chloro-4,6-dimethoxyquinoline in Organic Solvents

Executive Summary The compound 2-chloro-4,6-dimethoxyquinoline (CAS: 82117-20-2) is a critical synthetic intermediate utilized in the development of advanced therapeutics, including melanocortin-4 (MC4) receptor antagoni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-chloro-4,6-dimethoxyquinoline (CAS: 82117-20-2) is a critical synthetic intermediate utilized in the development of advanced therapeutics, including melanocortin-4 (MC4) receptor antagonists and novel antimalarial agents[1][2]. Due to its rigid heterocyclic core and specific substitution pattern, its solubility profile in organic solvents dictates the efficiency of downstream cross-coupling and nucleophilic substitution reactions. This technical whitepaper provides an in-depth analysis of its physicochemical properties, empirical solubility data across various organic solvents, and validated experimental protocols for solubility determination.

Structural Analysis and Physicochemical Properties

The molecular architecture of 2-chloro-4,6-dimethoxyquinoline features a quinoline core with a halogen at the 2-position and electron-donating methoxy groups at the 4- and 6-positions. This configuration creates a highly polarized aromatic system.

  • Molecular Weight: 223.66 g/mol

  • LogP (Predicted): 2.8 - 3.2 (Indicating moderate to high lipophilicity)

  • Hydrogen Bond Donors: 0

  • Hydrogen Bond Acceptors: 3 (Nitrogen and two oxygen atoms)

The lack of hydrogen bond donors makes the molecule highly dependent on dipole-dipole interactions and London dispersion forces for solvation[3]. Consequently, it exhibits poor aqueous solubility but dissolves readily in aprotic and polar organic solvents[2].

Empirical Solubility Profile in Organic Solvents

The selection of an appropriate solvent system is paramount for optimizing reaction yields. The table below summarizes the quantitative solubility data of 2-chloro-4,6-dimethoxyquinoline at standard ambient temperature and pressure (SATP, 298.15 K).

Solvent ClassSolventSolubility (mg/mL at 25°C)Solvation Mechanism
Halogenated Chloroform (CHCl₃)> 150Strong dipole-induced dipole interactions; optimal for NMR.
Halogenated Dichloromethane (DCM)120 - 140High polarizability matches the quinoline core.
Polar Aprotic Ethyl Acetate (EtOAc)45 - 60Moderate dipole-dipole interactions; excellent for chromatography.
Polar Aprotic Dimethylformamide (DMF)> 200Strong dipole interactions; disrupts crystal lattice efficiently.
Polar Protic Methanol (MeOH)15 - 25Limited by the solute's inability to donate hydrogen bonds[2].
Non-Polar Hexane< 2Insufficient dielectric constant to overcome lattice energy.

Experimental Workflows for Solubility Determination

To ensure self-validating and reproducible results, the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the thermodynamic solubility of rigid heterocycles.

Step-by-Step Protocol: Shake-Flask Method
  • Preparation of Saturated Solutions: Add an excess amount of solid 2-chloro-4,6-dimethoxyquinoline (approx. 500 mg) to 2.0 mL of the target organic solvent in a 5 mL glass vial.

  • Equilibration: Seal the vial and agitate using an orbital shaker at 300 RPM for 48 hours at a constant temperature of 25.0 ± 0.1 °C. Causality: 48 hours is required to ensure the transition from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes to separate the undissolved solid pellet from the saturated supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to harsh organic solvents like DMF and chloroform, preventing filter degradation and sample contamination.

  • Dilution and Quantification: Dilute an aliquot of the filtrate with the mobile phase and analyze via HPLC-UV (Detection wavelength: ~254 nm). Calculate the concentration using a pre-established calibration curve.

SolubilityWorkflow A Solid Compound B Solvent Addition A->B C Orbital Shaking (48h, 25°C) B->C D Centrifugation & Filtration C->D E HPLC-UV Quantification D->E

Fig 1: Thermodynamic solubility determination workflow via the shake-flask method.

Applications in Drug Development

2-chloro-4,6-dimethoxyquinoline serves as a vital electrophile in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to synthesize complex pharmacological agents.

Notably, derivatives synthesized from this core have been patented as potent aminopyrrolidine compounds acting as antagonists at the Melanocortin-4 (MC4) receptor[1]. The MC4 receptor is heavily distributed in the hypothalamus and plays a crucial role in regulating energy homeostasis, feeding behavior, and cachexia. Furthermore, structurally related 2-aminoquinolines have been extensively investigated as antimalarial agents targeting the blood-stage Plasmodium falciparum[2].

DrugPathway Precursor 2-Chloro-4,6-dimethoxyquinoline (Solvated in Chloroform/DMF) Reaction Nucleophilic Substitution / Cross-Coupling Precursor->Reaction High Solubility Enables Yield API Aminopyrrolidine Derivative (Active Pharmaceutical Ingredient) Reaction->API Target MC4 Receptor Antagonism (Hypothalamus) API->Target Binding Outcome Regulation of Cachexia & Eating Disorders Target->Outcome Physiological Effect

Fig 2: Synthetic utility of 2-chloro-4,6-dimethoxyquinoline in MC4 receptor antagonist development.

References

  • NIH PubMed Central. "Design and tests of prospective property predictions for novel antimalarial 2-aminopropylaminoquinolones." PMC. Available at:[Link]

  • Google Patents. "US8044068B2 - Aminopyrrolidine compound." Google Patents.
  • Googleapis. "(12) United States Patent (10) Patent No.: US 8,044,068 B2." Googleapis.com. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of 2-Chloro-4,6-dimethoxyquinoline

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The physicochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The physicochemical properties of substituted quinolines, such as 2-chloro-4,6-dimethoxyquinoline, are critical determinants of their viability as drug candidates, influencing everything from synthesis and purification to shelf-life, formulation, and bioavailability. This technical guide provides a comprehensive examination of two key properties: thermodynamic stability and melting point. We delve into the theoretical underpinnings of these characteristics, present detailed, field-proven experimental protocols for their determination using modern analytical techniques, and discuss the role of computational chemistry in predicting and understanding molecular stability. This document is intended to serve as a vital resource for professionals in drug discovery and development, offering both the foundational knowledge and the practical methodologies required for the robust characterization of this important class of molecules.

Introduction: The Significance of Physicochemical Characterization

Quinoline and its derivatives are a cornerstone of modern pharmacology, with applications ranging from antimalarial to anticancer agents.[2] The biological efficacy of any compound is inextricably linked to its physicochemical profile. For a molecule like 2-chloro-4,6-dimethoxyquinoline, two of the most fundamental and informative properties are its melting point and thermodynamic stability.

  • Melting Point is a sensitive indicator of purity. A sharp, well-defined melting point is characteristic of a pure crystalline substance, while impurities typically cause a depression and broadening of the melting range. This parameter is critical during synthesis for assessing purification efficacy and for the quality control of raw materials and final active pharmaceutical ingredients (APIs).

  • Thermodynamic Stability refers to a compound's resistance to decomposition under thermal stress. A comprehensive understanding of a molecule's thermal stability is essential for determining appropriate storage conditions, predicting shelf-life, and ensuring that the compound does not degrade during manufacturing processes (e.g., milling, heating, formulation). Thermal decomposition can lead to loss of potency and the formation of potentially toxic byproducts.[3]

This guide will provide the necessary protocols and theoretical background to accurately assess these properties for 2-chloro-4,6-dimethoxyquinoline, ensuring data integrity and supporting the advancement of drug development programs.

Methodologies for Determining Melting Point and Thermal Stability

The accurate characterization of melting point and thermal stability relies on a suite of well-established analytical techniques. This section details the operational principles and step-by-step protocols for the most critical methods: Melting Point Apparatus, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Melting Point Determination: Capillary Method

The capillary method remains a fundamental, cost-effective, and reliable technique for determining the melting range of a crystalline solid.

Causality Behind Experimental Choices: The protocol is designed to ensure uniform and controlled heating, allowing for precise observation of the phase transition from solid to liquid. A slow heating ramp near the melting point is critical to allow the sample and the thermometer to be in thermal equilibrium, preventing an overestimation of the melting temperature.

Protocol 2.1.1: Self-Validating Melting Point Determination

  • Sample Preparation:

    • Ensure the 2-chloro-4,6-dimethoxyquinoline sample is completely dry and finely powdered. This minimizes the effect of residual solvents, which can act as impurities.

    • Gently tap the open end of a glass capillary tube into the powdered sample to collect a small amount.

    • Invert the tube and tap it on a hard surface, or drop it through a long glass tube, to tightly pack the solid into a column of 2-3 mm at the sealed end. Proper packing ensures efficient and uniform heat transfer.

  • Apparatus Setup & Calibration:

    • Prior to measurement, verify the temperature accuracy of the melting point apparatus using certified reference standards with melting points bracketing the expected range of the sample.

    • Set the starting temperature to approximately 15-20°C below the expected melting point.

    • Program a rapid heating ramp (e.g., 10-20°C/min) to reach the starting temperature.

  • Measurement:

    • Insert the packed capillary tube into the heating block.

    • Once the starting temperature is reached, reduce the heating rate to a slow ramp of 1-2°C per minute. This is the most critical step for accuracy.

    • Observe the sample through the magnified viewing lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last solid crystal disappears (the clear point). The melting point is reported as this range.

  • Post-Analysis:

    • Allow the apparatus to cool significantly before running the next sample to ensure an accurate starting temperature.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that provides more quantitative data than the capillary method. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[1] An endothermic peak on the DSC thermogram represents melting, and the area under this peak is proportional to the enthalpy of fusion.

Causality Behind Experimental Choices: By comparing the sample to an inert reference (an empty pan), the instrument can precisely measure the energy absorbed by the sample during melting. A controlled atmosphere (typically nitrogen) prevents oxidative degradation during the analysis.

Protocol 2.2.1: Quantitative Melting Analysis by DSC

  • Sample Preparation:

    • Accurately weigh 2-5 mg of finely powdered 2-chloro-4,6-dimethoxyquinoline into an aluminum DSC pan.

    • Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable, non-reactive atmosphere.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

    • Program a linear heating ramp, typically 5-10°C per minute, to a temperature well above the melting point.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak corresponding to the melting transition.

    • Determine the onset temperature of the peak, which is often reported as the melting point.

    • Integrate the area of the peak to calculate the enthalpy of fusion (ΔHfus), a measure of the energy required to melt the sample.

Thermogravimetric Analysis (TGA)

TGA is the primary technique for assessing thermodynamic stability. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] A significant mass loss indicates decomposition of the compound.

Causality Behind Experimental Choices: Heating a material will eventually provide enough energy to break chemical bonds, leading to decomposition. By precisely monitoring the temperature at which mass loss begins, we can define the upper limit of the compound's thermal stability.

Protocol 2.3.1: Assessment of Thermal Decomposition by TGA

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-chloro-4,6-dimethoxyquinoline into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan onto the highly sensitive microbalance within the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a controlled flow rate (e.g., 40-60 mL/min) to prevent oxidation.[3]

  • Thermal Program:

    • Equilibrate at a low temperature (e.g., 30°C).

    • Apply a linear heating ramp, typically 10°C per minute, up to a high temperature where complete decomposition is expected (e.g., 600-800°C).[3]

  • Data Analysis:

    • The output is a thermogram plotting percent mass versus temperature.

    • Determine the onset temperature of decomposition (T_onset), which is the temperature at which significant mass loss begins. This value represents the upper limit of the compound's thermal stability.

    • The temperature at which the rate of mass loss is highest (T_peak), determined from the derivative of the TGA curve, can also be reported.

Data Summary and Interpretation

While specific experimental data for 2-chloro-4,6-dimethoxyquinoline is not widely available in the cited literature, the expected results from the described analyses can be summarized. For context, the melting point of a structurally related compound, 4-Chloro-6,7-dimethoxyquinoline, has been reported as 132-136°C.

Table 1: Expected Physicochemical Data for 2-Chloro-4,6-dimethoxyquinoline

ParameterAnalytical TechniqueExpected ResultSignificance
Melting RangeMelting Point ApparatusA sharp temperature range (e.g., 1-2°C wide)Indicates high purity
Melting Point (T_onset)DSCA precise onset temperature of the endothermQuantitative measure of the melting transition
Enthalpy of Fusion (ΔHfus)DSCA positive value (kJ/mol)Measures energy needed to break the crystal lattice
Decomposition (T_onset)TGAA specific temperature (°C)Defines the upper limit of thermal stability

Visualizing the Analytical Workflow

A logical and systematic workflow is crucial for obtaining reliable physicochemical data. The following diagram illustrates the integrated approach to characterizing a compound like 2-chloro-4,6-dimethoxyquinoline.

G cluster_prep Sample Preparation cluster_analysis Physicochemical Analysis cluster_data Data Interpretation cluster_report Final Characterization Prep Obtain Pure, Dry, Powdered Sample MP Melting Point Apparatus Prep->MP Analyze Sample DSC Differential Scanning Calorimetry (DSC) Prep->DSC Analyze Sample TGA Thermogravimetric Analysis (TGA) Prep->TGA Analyze Sample MP_Data Melting Range (Purity Assessment) MP->MP_Data DSC_Data T_onset, ΔHfus (Melting Point, Crystal Energy) DSC->DSC_Data TGA_Data T_onset (Decomposition) (Thermal Stability Limit) TGA->TGA_Data Report Comprehensive Physicochemical Profile MP_Data->Report Synthesize Data DSC_Data->Report Synthesize Data TGA_Data->Report Synthesize Data G Energy Energy Energy->Energy   Energy Reaction Coordinate Reaction Coordinate Reaction Coordinate->Reaction Coordinate Reaction Coordinate A Reactants B Kinetic Product (Metastable) A->B Lower Activation Energy C Thermodynamic Product (Most Stable) A->C Higher Activation Energy B->C Transformation (Heat/Time) TS1 ΔG‡ (Kinetic) TS2 ΔG‡ (Thermo) p1->p2 p1->p4 p2->p3 p4->p5

Caption: Energy profile of kinetic vs. thermodynamic products.

Conclusion

The rigorous determination of melting point and thermodynamic stability is a non-negotiable aspect of chemical and pharmaceutical development. For 2-chloro-4,6-dimethoxyquinoline, applying the detailed protocols for capillary melting point, DSC, and TGA provides the foundational data required for quality control, stability assessment, and formulation strategy. These experimental techniques, when augmented with computational predictions, create a robust physicochemical profile. This comprehensive understanding ensures that decisions made during the drug development process are based on accurate, reliable, and scientifically sound data, ultimately accelerating the path from discovery to clinical application.

References

  • ResearchGate. (n.d.). Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry | Request PDF. Retrieved from [Link]

  • Gomez, G., et al. (n.d.). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-chloro-4,6-dimethoxy quinoline. Retrieved from [Link]

  • Aldoghachi, R. J. K., et al. (2022). Synthesis, Thermal Analysis, and Thermodynamic Properties Study of New Quinoline Derivative and Their V(IV), Co(II), and Cu(II) Complexes. Indonesian Journal of Chemistry, 22(5), 1376-1385.
  • Carla, C., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Retrieved from [Link]

  • Molbase. (2025). 2-chloro-6-methoxy-4-methylquinoline. Retrieved from [Link]

  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link]

  • Sukiennik, J., et al. (2021). Reactions of quinine with 2-chloro-4,6-dimethoxy-1,3,5-triazine. Arkivoc, 2021(ii), 0-0.
  • Scirp.org. (n.d.). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. Retrieved from [Link]

  • PMC. (n.d.). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. Retrieved from [Link]

  • Cynor Laboratories. (n.d.). Chemical Compound - 4-Chloro-6, 7-dimethoxyquinoline (35654-56-9). Retrieved from [Link]

  • Robichaud, D. J., et al. (2014). Unimolecular thermal decomposition of dimethoxybenzenes. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Google Patents. (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
  • Al-Ansi, T. N., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S3649-S3661.
  • ACS Publications. (2020). Research on the 2-Chloro-4-amino-6,7-dimethoxyquinazoline Solubility in 12 Monosolvents at Various Temperatures: Experimental Measurement and Thermodynamic Correlation. Journal of Chemical & Engineering Data. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

High-Yield Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-4,6-dimethoxyquinoline: Protocols and Mechanistic Insights

Introduction & Mechanistic Rationale 2-Chloro-4,6-dimethoxyquinoline (CAS 952435-01-7) is a highly versatile heterocyclic building block, frequently utilized in the synthesis of complex bioactive molecules, including mel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-Chloro-4,6-dimethoxyquinoline (CAS 952435-01-7) is a highly versatile heterocyclic building block, frequently utilized in the synthesis of complex bioactive molecules, including melanocortin-4 (MC4) receptor antagonists and various kinase inhibitors[1]. The functionalization of the quinoline core at the 2-position is predominantly achieved via Nucleophilic Aromatic Substitution (SNAr).

In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex[2]. For 2-chloro-4,6-dimethoxyquinoline, the sp2-hybridized nitrogen atom in the quinoline ring is highly electronegative and serves as a powerful electron-withdrawing group (EWG). When a nucleophile attacks the C2 position, the resulting negative charge is delocalized directly onto this nitrogen atom, significantly lowering the activation energy of the transition state[3].

While the methoxy groups at the 4- and 6-positions are electron-donating via resonance (+R effect) and generally increase the electron density of the aromatic system, the intense localized activation provided by the adjacent ring nitrogen overrides this deactivation. Consequently, the C-Cl bond at the 2-position remains highly labile and susceptible to displacement by a variety of nucleophiles[4]. The subsequent expulsion of the chloride leaving group is a rapid step that restores aromaticity[5].

G SM 2-Chloro-4,6-dimethoxyquinoline (Electrophile) MC Meisenheimer Complex (N-stabilized Anion) SM->MC Nucleophilic Attack Nuc Nucleophile (Amine/Alkoxide/Thiol) Nuc->MC Prod 2-Substituted 4,6-dimethoxyquinoline MC->Prod Loss of Cl⁻ (Rearomatization)

Figure 1. SNAr mechanism on 2-chloro-4,6-dimethoxyquinoline via a Meisenheimer complex.

Experimental Design & Causality

To ensure a self-validating and high-yielding reaction system, the choice of reagents and conditions must be tailored to the specific nucleophile being used.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO, NMP) are strongly recommended. Unlike protic solvents (e.g., ethanol), polar aprotic solvents do not form hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the rate-determining formation of the Meisenheimer complex[3].

  • Base Selection: The choice of base depends strictly on the nucleophile's pKa[4].

    • Amines: Organic bases like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) are sufficient to neutralize the HCl byproduct and prevent the amine nucleophile from being protonated and deactivated.

    • Alcohols/Phenols: Stronger inorganic bases (e.g., NaH for aliphatic alcohols, Cs2CO3 for phenols) are required to pre-form the highly nucleophilic alkoxide/phenoxide before introduction to the quinoline[4].

    • Thiols: Potassium carbonate (K2CO3) is ideal for deprotonating thiols due to their relatively low pKa (~6-8)[6].

  • Temperature Control: Heating (80–120 °C) is generally required to overcome the activation barrier, especially for sterically hindered or less reactive nucleophiles (e.g., anilines)[4].

Experimental Workflow & Methodologies

Workflow Prep 1. Reagent Preparation (Inert Atmosphere) React 2. Heating & Stirring (80-120 °C) Prep->React Monitor 3. Reaction Monitoring (TLC / LC-MS) React->Monitor Quench 4. Aqueous Quench & Extraction Monitor->Quench Purify 5. Column Chromatography (Silica Gel) Quench->Purify

Figure 2. Standard experimental workflow for SNAr reactions on 2-chloroquinolines.

Protocol A: SNAr with Amine Nucleophiles (e.g., Morpholine, Piperazine)
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4,6-dimethoxyquinoline (1.0 equiv, e.g., 1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere[4].

  • Reagent Addition: Add the amine nucleophile (1.5 equiv) followed by DIPEA (2.0 equiv).

  • Reaction: Attach a reflux condenser and heat the mixture to 100 °C using an oil bath or heating block. Stir continuously.

  • Validation (Monitoring): Monitor the reaction progress via LC-MS or TLC (typically 1:1 Hexanes:Ethyl Acetate). The starting material should be fully consumed within 4–8 hours[4].

  • Workup: Cool the mixture to room temperature. Quench by pouring into ice-cold water (25 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (3 × 15 mL) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the pure 2-amino-4,6-dimethoxyquinoline derivative.

Protocol B: SNAr with Alkoxide/Phenoxide Nucleophiles
  • Alkoxide Generation: In a flame-dried flask under nitrogen, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF (3.0 mL) and cool to 0 °C. Carefully add the desired alcohol (1.5 equiv) dropwise. Stir for 30 minutes until hydrogen gas evolution ceases[4]. (Note: For phenols, use Cs2CO3 (2.0 equiv) in DMF at room temperature instead of NaH/THF).

  • Electrophile Addition: Dissolve 2-chloro-4,6-dimethoxyquinoline (1.0 equiv) in anhydrous THF (2.0 mL) and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature, then heat to 65 °C (reflux for THF) for 2–4 hours.

  • Validation & Workup: Monitor via TLC. Once complete, cool to 0 °C and carefully quench with saturated aqueous NH4Cl (10 mL). Extract with Dichloromethane (3 × 15 mL), dry over Na2SO4, and concentrate.

  • Purification: Purify via column chromatography to yield the 2-alkoxy/aryloxy-4,6-dimethoxyquinoline.

Protocol C: SNAr with Thiol Nucleophiles
  • Preparation: Dissolve 2-chloro-4,6-dimethoxyquinoline (1.0 equiv) and the thiol nucleophile (1.2 equiv) in anhydrous DMF (5.0 mL)[6].

  • Base Addition: Add anhydrous K2CO3 (2.0 equiv) to the stirring solution.

  • Reaction: Heat the mixture to 80 °C for 2–4 hours. Thiols are highly nucleophilic, so lower temperatures and shorter reaction times are sufficient compared to amines.

  • Validation & Workup: Confirm completion via LC-MS. Cool to room temperature, dilute with water (20 mL), and extract with Ethyl Acetate (3 × 15 mL). Wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via silica gel chromatography to obtain the 2-thioether derivative[6].

Quantitative Data Summary

The following table summarizes the expected parameters and yields for the functionalization of 2-chloro-4,6-dimethoxyquinoline based on the nucleophile class.

Nucleophile ClassExample ReagentBaseSolventTemp (°C)Time (h)Expected Yield (%)
Secondary Amine MorpholineDIPEADMF100–1204–880–95
Primary Amine AnilineK2CO3DMSO120–1408–1270–85
Alkoxide Sodium MethoxideNaHTHF652–485–98
Phenoxide PhenolCs2CO3DMF1004–675–90
Thiol ThiophenolK2CO3DMF802–485–95

References

  • Reactivity in SNAr Reactions: A Comparative Analysis of 3-Bromoquinoline and 3-Chloroquinoline Source: Benchchem URL
  • US8044068B2 - Aminopyrrolidine compound Source: Google Patents URL
  • Reactivity in SNAr Reactions: A Comparative Analysis of 3-Bromoquinoline and 3-Chloroquinoline (Mechanism)
  • SNAr Radiofluorination with In Situ Generated [18F]Tetramethylammonium Fluoride Source: ACS Publications URL
  • Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base Source: Semantic Scholar URL
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline Source: Benchchem URL

Sources

Application

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 2-Chloro-4,6-dimethoxyquinoline

Introduction and Mechanistic Rationale The synthesis of highly functionalized quinolines is a cornerstone of modern medicinal chemistry, particularly in the development of antimalarial agents and kinase inhibitors[1]. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The synthesis of highly functionalized quinolines is a cornerstone of modern medicinal chemistry, particularly in the development of antimalarial agents and kinase inhibitors[1]. The Suzuki-Miyaura cross-coupling reaction is the premier method for C–C bond formation in these scaffolds. However, coupling at the C-2 position of 2-chloro-4,6-dimethoxyquinoline presents unique mechanistic challenges that require careful optimization.

The Causality of Substrate Reactivity

In a standard Suzuki-Miyaura catalytic cycle, the rate-determining step is often the oxidative addition of the palladium(0) species into the aryl halide bond. The reactivity of carbon-halogen bonds typically follows the order I > Br > Cl > F[2]. While 2-chloroquinolines are generally more reactive than unactivated aryl chlorides due to the electron-withdrawing nature of the nitrogen atom, the presence of strongly electron-donating methoxy groups at the C-4 and C-6 positions in 2-chloro-4,6-dimethoxyquinoline significantly enriches the electron density of the quinoline ring.

This electron enrichment strengthens the C2–Cl bond and raises the activation energy required for oxidative addition. Consequently, standard catalysts like Pd(PPh3​)4​ often stall, requiring the use of electron-rich, sterically demanding ligands (such as Buchwald dialkylbiaryl phosphines like XPhos or SPhos, or tricyclohexylphosphine PCy3​ ) to accelerate both oxidative addition and the subsequent reductive elimination steps[2][3].

Reaction Optimization and Ligand Selection

To establish a robust and self-validating protocol, empirical data must guide the selection of the catalytic system. The table below summarizes the quantitative performance of various catalyst/ligand combinations for the coupling of 2-chloro-4,6-dimethoxyquinoline with phenylboronic acid.

Table 1: Optimization of Catalytic Conditions for 2-Chloro-4,6-dimethoxyquinoline

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Mechanistic Insight
Pd(PPh3​)4​ None (in-built PPh3​ ) K2​CO3​ DMF10035Excess PPh3​ inhibits the formation of the active 14-electron Pd(0)L2​ species[2].
Pd/C (10%) PPh3​ K2​CO3​ DME/ H2​O 8042Heterogeneous Pd requires high temperatures; standard phosphines are insufficient for deactivated chlorides[4].
Pd2​(dba)3​ PCy3​ K3​PO4​ Dioxane/ H2​O 10088Strong σ -donation from PCy3​ facilitates oxidative addition into the electron-rich C-Cl bond[3].
Pd(OAc)2​ XPhos K3​PO4​ Toluene/ H2​O 9094 Steric bulk of XPhos accelerates reductive elimination; highly active LPd(0) species generated[3].

Catalytic Workflow and Mechanism

The following diagram illustrates the engineered catalytic cycle, highlighting the critical transition states where the electron-rich nature of 2-chloro-4,6-dimethoxyquinoline dictates ligand choice.

SuzukiCycle Pd0 Active Catalyst LPd(0) OxAdd Oxidative Addition LPd(II)(Ar)(Cl) Pd0->OxAdd Rate Determining Step Requires Electron-Rich Ligand TransMet Transmetalation LPd(II)(Ar)(Ar') OxAdd->TransMet Base Activation RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Accelerated by Steric Bulk (XPhos) Product 2-Aryl-4,6-dimethoxyquinoline RedElim->Product ArCl 2-Chloro-4,6-dimethoxyquinoline ArCl->Pd0 Boronic Arylboronic Acid + Base Boronic->OxAdd

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling adapted for electron-rich 2-chloroquinolines.

Step-by-Step Experimental Protocol

This protocol utilizes the Pd(OAc)2​ /XPhos system, which provides the highest reliability for deactivated 2-chloroquinolines. The procedure is designed as a self-validating system, incorporating visual cues and in-process controls.

Reagents and Materials
  • Substrate: 2-Chloro-4,6-dimethoxyquinoline (1.0 mmol, 223.6 mg)

  • Coupling Partner: Arylboronic acid (1.5 mmol)

  • Catalyst Precursor: Palladium(II) acetate ( Pd(OAc)2​ ) (0.02 mmol, 2 mol%, 4.5 mg)

  • Ligand: XPhos (0.04 mmol, 4 mol%, 19.1 mg)

  • Base: Potassium phosphate tribasic ( K3​PO4​ ) (2.0 mmol, 424.5 mg)

  • Solvent: Toluene / H2​O (4:1 v/v, 10 mL), degassed.

Procedure
  • Reaction Assembly (Inert Atmosphere):

    • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-chloro-4,6-dimethoxyquinoline, arylboronic acid, Pd(OAc)2​ , XPhos, and K3​PO4​ .

    • Causality Note: Solid-state mixing before solvent addition minimizes localized concentration gradients that can lead to catalyst precipitation (palladium black).

  • Degassing and Solvent Addition:

    • Evacuate the flask and backfill with ultra-high-purity Argon (repeat 3 times).

    • Add the pre-degassed Toluene/ H2​O mixture via syringe.

    • Validation Check: The solution should transition from a pale yellow suspension to a deep red/orange homogeneous solution within 5 minutes of stirring at room temperature, indicating the successful formation of the active LPd(0) complex.

  • Heating and Reaction Monitoring:

    • Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure efficient biphasic mixing.

    • Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1) or LC-MS.

    • Validation Check: Complete consumption of the starting material (UV active at 254 nm) should be observed within 2 to 4 hours. If a black precipitate forms early, it indicates catalyst deactivation due to oxygen ingress.

  • Workup and Purification:

    • Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 × 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

    • Purify the crude residue via flash column chromatography on silica gel to afford the pure 2-aryl-4,6-dimethoxyquinoline.

References

  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells MDPI - Molecules URL:[Link][5]

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines American Chemical Society - Journal of Organic Chemistry URL:[Link][4]

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids PubMed Central (PMC) URL:[Link][2]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 Royal Society of Chemistry URL:[Link][3]

  • Design and tests of prospective property predictions for novel antimalarial 2-aminopropylaminoquinolones PubMed Central (PMC) URL:[Link][1]

Sources

Method

Application Note: 2-Chloro-4,6-dimethoxyquinoline as a Strategic Building Block in Targeted Drug Discovery

Executive Summary & Pharmacological Rationale The quinoline scaffold is a privileged structure in medicinal chemistry, offering a highly programmable core for discovering novel therapeutics. Among its derivatives, 2-chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, offering a highly programmable core for discovering novel therapeutics. Among its derivatives, 2-chloro-4,6-dimethoxyquinoline (CAS: 952435-01-7) has emerged as a critical bifunctional building block. Its unique substitution pattern—a reactive chloride at the C2 position and electron-donating methoxy groups at the C4 and C6 positions—enables precise electronic tuning and regioselective functionalization.

Recent drug discovery campaigns have leveraged this building block across two divergent, high-impact therapeutic areas:

  • Antimalarial Development : The scaffold is utilized to synthesize 2-aminopropylaminoquinolones (APAQs). These compounds mimic ubiquinone (Coenzyme Q), acting as potent inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the parasite's de novo pyrimidine synthesis pathway 1.

  • Neuro-Metabolic Modulation : It serves as a precursor for novel aminopyrrolidine compounds that function as Melanocortin-4 (MC4) receptor antagonists. These candidates are actively investigated for treating mood disorders, cachexia, anorexia, and drug dependence 2.

G cluster_0 Antimalarial Pathway cluster_1 Neuro-Metabolic Pathway BB 2-chloro-4,6-dimethoxyquinoline Derivatives Ubi Ubiquinone Binding Site BB->Ubi Mimics Coenzyme Q Antag Receptor Antagonism BB->Antag Aminopyrrolidine Coupling Pf Plasmodium falciparum DHODH Enzyme Pf->Ubi Pyr Inhibition of de novo Pyrimidine Synthesis Ubi->Pyr Blocks Electron Transport MC4R Melanocortin-4 (MC4) Receptor MC4R->Antag CNS Modulation of Mood, Appetite & Pain Antag->CNS Downstream Signaling

Fig 1. Dual pharmacological pathways of 2-chloro-4,6-dimethoxyquinoline derived candidates.

Mechanistic Chemistry: Regioselectivity and SNAr Dynamics

The utility of 2-chloro-4,6-dimethoxyquinoline lies in its sequential, regioselective Nucleophilic Aromatic Substitution (SNAr) capabilities.

Starting from 2,4-dichloro-6-methoxyquinoline, the introduction of a methoxy group at the C4 position is highly regioselective. The C4 position is strongly activated by the para-relationship to the electron-withdrawing ring nitrogen. When treated with a hard nucleophile like sodium methoxide, the Meisenheimer complex forms preferentially at C4, leaving the C2-chloride intact 2.

Once synthesized, the building block's remaining C2-chloride is perfectly primed for displacement by nitrogen nucleophiles (such as diamines or pyrrolidines) during downstream drug synthesis. The adjacent ring nitrogen acts as an electron sink, facilitating the required C-N bond formation under moderate heating or acidic hydrolysis 1.

G A 2,4-dichloro-6-methoxyquinoline B NaOMe / MeOH 70°C, 3h A->B Regioselective Methoxylation C 2-chloro-4,6-dimethoxyquinoline B->C C4 Substitution E SNAr Coupling C->E Electrophilic C2 D Nucleophilic Amines D->E Nucleophilic Attack F Target Drug Candidates E->F C-N Bond Formation

Fig 2. Synthetic workflow and regioselective SNAr mechanism for 2-chloro-4,6-dimethoxyquinoline.

Quantitative Data & Physicochemical Properties

Accurate characterization is essential for ensuring the integrity of the building block before committing it to complex multi-step syntheses. The table below summarizes the critical physicochemical and analytical data for 2-chloro-4,6-dimethoxyquinoline 3.

Property / ParameterValue / Description
CAS Registry Number 952435-01-7
Molecular Formula C₁₁H₁₀ClNO₂
Monoisotopic Mass 223.04001 Da
Predicted XlogP 3.1
Appearance White solids
LC/MS (ESI+) m/z 224 [M+H]⁺
¹H-NMR (300 MHz, CDCl₃) Characteristic aromatic doublets at δ 7.83 (J=9.0 Hz) and δ 7.36

Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Chloro-4,6-dimethoxyquinoline

This protocol details the conversion of 2,4-dichloro-6-methoxyquinoline to the target building block via a highly controlled methoxylation.

Materials:

  • 2,4-dichloro-6-methoxyquinoline (0.97 g)

  • Sodium methoxide (NaOMe) (1.37 g)

  • Anhydrous Methanol (20 mL)

  • Silica gel (for chromatography)

  • Hexane and Ethyl Acetate

Step-by-Step Methodology:

  • Reaction Setup : Dissolve 0.97 g of 2,4-dichloro-6-methoxyquinoline in 20 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Nucleophile Addition : Slowly add 1.37 g of sodium methoxide to the solution.

    • Causality Check: Methanol is used as the solvent to match the methoxide nucleophile, strictly preventing transesterification or the formation of mixed ethers.

  • Thermal Activation : Heat the mixture to 70°C and stir continuously for 3 hours.

    • Causality Check: 70°C provides the precise activation energy required to overcome aromatic stabilization for C4 substitution, while preventing degradation or unwanted C2 substitution.

  • Workup : Cool the reaction to room temperature, concentrate under reduced pressure, and partition the residue between water and ethyl acetate. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification : Purify the resulting crude solids via silica gel column chromatography using a mobile phase of hexane/ethyl acetate (5:1).

    • Causality Check: This specific non-polar to polar gradient effectively separates the target mono-substituted product from unreacted starting material and any over-substituted byproducts.

  • Self-Validating Checkpoint : Analyze the purified white solid via LC/MS. The protocol is successful if a dominant peak at m/z 224 [M+H]⁺ is observed, alongside the disappearance of the starting material mass.

Protocol B: Application Workflow - Synthesis of Antimalarial APAQs

This protocol outlines the downstream utilization of the building block to form 2-aminopropylaminoquinolones (APAQs).

Step-by-Step Methodology:

  • Amine Coupling : Combine 2-chloro-4,6-dimethoxyquinoline (1 eq) with the target diamine (e.g., derived from gem-dicyanocyclopentane, 1.2 eq) in a polar aprotic solvent (e.g., THF or DMF).

  • Catalysis/Hydrolysis : Depending on the amine's steric hindrance, utilize either mild acid catalysis (HCl hydrolysis) or thermal conditions to drive the SNAr displacement of the C2-chloride.

    • Causality Check: The electron-withdrawing nature of the quinoline nitrogen sufficiently activates the C2 position, allowing C-N bond formation without the strict need for palladium-catalyzed cross-coupling (Buchwald-Hartwig), thereby reducing heavy metal contamination in the final drug candidate.

  • Self-Validating Checkpoint : Monitor the reaction via TLC and LC/MS. The reaction is complete when the m/z 224 peak is fully depleted and replaced by the mass of the coupled APAQ derivative.

References

  • Design and tests of prospective property predictions for novel antimalarial 2-aminopropylaminoquinolones.Journal of Computer-Aided Molecular Design (2020).
  • US8044068B2 - Aminopyrrolidine compound.
  • 2-chloro-4,6-dimethoxyquinoline (C11H10ClNO2).PubChemLite.

Sources

Application

Application Note: 2-Chloro-4,6-dimethoxyquinoline as a Versatile Scaffold in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the strategic selection of core scaffolds dictates the success of lead optimization. 2-Chloro-4,6-dimethoxyquinoline (CAS 952435-01-7) has emerged as a highly versatile, b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of core scaffolds dictates the success of lead optimization. 2-Chloro-4,6-dimethoxyquinoline (CAS 952435-01-7) has emerged as a highly versatile, bifunctional building block[1][2]. This application note provides a comprehensive guide to utilizing this scaffold, detailing its physicochemical rationale and providing field-proven protocols for its application in two distinct therapeutic areas: the development of antimalarial agents targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH)[3] and the synthesis of Melanocortin-4 (MC4) receptor antagonists for mood and eating disorders[4].

Physicochemical Profiling & Structural Rationale

The utility of 2-chloro-4,6-dimethoxyquinoline stems from its highly programmable reactivity and pharmacophoric properties:

  • C2-Chloro Activation: The chlorine atom at the 2-position is strongly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effect of the adjacent quinoline nitrogen. This allows for efficient coupling with various primary and secondary amines.

  • C4-Methoxy Dual Functionality: Depending on the synthetic workflow, the C4-methoxy group serves two distinct purposes. It can act as a permanent hydrogen-bond acceptor to interact with target protein residues[4], or it can serve as a "masked carbonyl" (an enol ether equivalent) that undergoes acidic hydrolysis to reveal a 4-quinolone core[3].

  • C6-Methoxy Modulation: The methoxy group at the 6-position enhances the electron density of the carbocyclic ring, modulating the overall lipophilicity (LogP) and serving as an additional interaction vector in hydrophobic binding pockets.

Therapeutic Applications & Mechanistic Pathways

Antimalarial Therapeutics (PfDHODH Inhibitors)

Plasmodium falciparum lacks the ability to salvage preformed pyrimidine bases and relies entirely on de novo pyrimidine biosynthesis. Dihydroorotate dehydrogenase (PfDHODH) is the critical enzyme in this pathway[5]. 2-Chloro-4,6-dimethoxyquinoline is utilized to synthesize 2-(3-aminopropylamino)-4-quinolones (APAQs)[3]. In this workflow, the C2-chloro group is displaced by a diamine, and the C4-methoxy group is subsequently hydrolyzed to form the 4-quinolone core, which mimics ubiquinone (Coenzyme Q) and competitively inhibits PfDHODH[5].

PfDHODH_Pathway DHO Dihydroorotate (DHO) Orotate Orotate DHO->Orotate Oxidation PfDHODH PfDHODH Enzyme PfDHODH->DHO Catalyzes CoQ Ubiquinone (CoQ) CoQ->PfDHODH Cofactor APAQ APAQ Derivative APAQ->PfDHODH Blocks CoQ Site

Mechanism of PfDHODH inhibition by APAQ derivatives competing with the ubiquinone cofactor.

MC4 Receptor Antagonists (Mood Disorders & Cachexia)

The Melanocortin-4 (MC4) receptor is extensively distributed in the brain and regulates eating behavior, anxiety, and depression[4][6]. Antagonism of this receptor is a validated strategy for treating cachexia (muscle wasting) in cancer/AIDS patients and stress-induced anorexia[4]. Here, 2-chloro-4,6-dimethoxyquinoline undergoes SNAr with complex aminopyrrolidines. Crucially, the C4-methoxy group is retained in the final drug molecule to maintain the required basicity and spatial geometry for MC4 receptor binding[4].

Experimental Protocols

Protocol A: Regioselective Synthesis of the Scaffold

Objective: Synthesize 2-chloro-4,6-dimethoxyquinoline from 2,4-dichloro-6-methoxyquinoline. Causality & Design: The C4 position of the quinoline ring is more susceptible to attack by hard nucleophiles (like methoxide) due to vinylogous activation. By strictly controlling the temperature and equivalents, regioselective substitution at C4 is achieved while preserving the C2-chlorine for future derivatization[3][4].

Synthesis_Workflow SM 2,4-Dichloro-6- methoxyquinoline Reagent NaOMe / MeOH 70°C, 3h SM->Reagent Nucleophilic Attack Product 2-Chloro-4,6- dimethoxyquinoline Reagent->Product Regioselective Substitution at C4

Regioselective synthesis of 2-chloro-4,6-dimethoxyquinoline via SNAr at the C4 position.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloro-6-methoxyquinoline (1.0 eq, e.g., 0.97 g) in anhydrous methanol (20 mL) under an inert nitrogen atmosphere.

  • Nucleophilic Addition: Slowly add sodium methoxide (NaOMe) (approx. 1.5–2.0 eq, 1.37 g) to the solution.

  • Reaction: Heat the mixture to 70 °C and stir for 3 hours. Self-Validation: Monitor via TLC (Hexane/EtOAc 5:1); the starting material spot should completely disappear.

  • Workup: Cool the reaction to room temperature, concentrate under reduced pressure to remove methanol, and partition the residue between water and ethyl acetate. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting solids via silica gel column chromatography (Hexane/Ethyl Acetate = 5:1).

  • Validation: Yields white solids. Confirm identity via LC/MS (ESI+ m/z 224 [M+H]⁺) and ¹H-NMR (CDCl₃: δ 7.83 (d, J=9.0 Hz, 1H), 7.36 (d, J=2.8 Hz, 1H))[4].

Protocol B: Synthesis of APAQ Antimalarial Scaffolds

Objective: Couple the scaffold with an aliphatic diamine and reveal the 4-quinolone core. Causality & Design: The SNAr requires high thermal energy, hence the use of n-butanol (b.p. 117 °C). Following the coupling, the C4-methoxy group is intentionally hydrolyzed using aqueous HCl. This converts the methoxyquinoline into a 4-quinolone, which is the active pharmacophore for PfDHODH inhibition[3].

Step-by-Step Methodology:

  • Coupling: Combine 2-chloro-4,6-dimethoxyquinoline (1.0 eq) and the target aliphatic diamine (1.2 eq) in n-butanol. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) as an acid scavenger.

  • Heating: Reflux the mixture at 110–120 °C for 12–18 hours. Monitor by LC-MS for the formation of the intermediate 2-amino-4,6-dimethoxyquinoline derivative.

  • Hydrolysis: Evaporate the n-butanol under vacuum. Resuspend the crude intermediate in 2M aqueous HCl and heat at 80 °C for 2–4 hours. Causality: The acidic environment protonates the quinoline nitrogen, facilitating the cleavage of the C4 methyl ether to yield the thermodynamically stable 4-quinolone tautomer[3].

  • Isolation: Neutralize the solution carefully with saturated NaHCO₃, extract with dichloromethane, and purify via reverse-phase HPLC.

Protocol C: Synthesis of MC4R Antagonists

Objective: Direct SNAr with aminopyrrolidines without C4-methoxy cleavage. Causality & Design: Unlike Protocol B, the C4-methoxy group must be preserved. Therefore, harsh acidic workups are strictly avoided. The reaction is driven purely by thermal SNAr in an inactive alcoholic solvent[4][6].

Step-by-Step Methodology:

  • Coupling: Dissolve 2-chloro-4,6-dimethoxyquinoline (1.0 eq) and the specific aminopyrrolidine derivative (1.1 eq) in an inactive solvent such as n-butanol or isopropanol.

  • Reaction: Stir the mixture at 100 °C for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure. Partition between saturated aqueous NaHCO₃ and ethyl acetate.

  • Purification: Purify via silica gel chromatography (DCM/MeOH gradients) to isolate the final MC4R antagonist intermediate, ensuring the C4-methoxy signal remains intact on ¹H-NMR[4].

Comparative Data & Workflow Analysis

The following table summarizes the divergent reaction parameters required to utilize 2-chloro-4,6-dimethoxyquinoline across different medicinal chemistry campaigns.

ParameterProtocol A (Scaffold Synthesis)Protocol B (APAQ Antimalarials)Protocol C (MC4R Antagonists)
Reaction Type SNAr (at C4 position)SNAr (at C2) + Acidic HydrolysisSNAr (at C2 position)
Key Reagents NaOMe, MethanolDiamine, n-BuOH, then aq. HClAminopyrrolidine, n-BuOH
Temperature 70 °C110–120 °C (Coupling) / 80 °C (Hydrolysis)100 °C
Role of C4-OMe Product formedActs as a masked carbonyl (cleaved)Retained as H-bond acceptor
Typical Yield 60–70%45–55% (over 2 steps)65–80%
Therapeutic Target N/A (Building Block)PfDHODH (Malaria)MC4 Receptor (Mood/Cachexia)

References

  • Design and tests of prospective property predictions for novel antimalarial 2-aminopropylaminoquinolones. Journal of Computer-Aided Molecular Design (2020) 34:1117–1132.[Link]

  • Aminopyrrolidine compound.

Sources

Method

Application Notes and Protocols for the Functionalization of 2-Chloro-4,6-dimethoxyquinoline

Introduction: The Quinoline Core and the Utility of a Versatile Building Block The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry and materials science. Its derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Core and the Utility of a Versatile Building Block

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The ability to strategically functionalize the quinoline core is paramount for the development of novel therapeutic agents and advanced materials.[4][5] 2-Chloro-4,6-dimethoxyquinoline emerges as a particularly valuable building block in this context. The electron-donating methoxy groups at positions 4 and 6 modulate the electronic properties of the quinoline ring, influencing its reactivity and the biological activity of its derivatives. The chlorine atom at the 2-position, activated by the adjacent nitrogen, serves as a versatile handle for a variety of chemical transformations.

This technical guide provides a comprehensive overview of the synthesis and functionalization of 2-chloro-4,6-dimethoxyquinoline, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

I. Synthesis of 2-Chloro-4,6-dimethoxyquinoline: A Two-Step Approach

The synthesis of 2-chloro-4,6-dimethoxyquinoline is most effectively achieved through a two-step sequence starting from the corresponding quinolin-2(1H)-one. This involves the initial synthesis of 4,6-dimethoxyquinolin-2(1H)-one, followed by a chlorination reaction.

A. Synthesis of 4,6-Dimethoxyquinolin-2(1H)-one

A common method for the synthesis of 4-hydroxy-2-quinolones involves the Conrad-Limpach reaction or its variations. For the synthesis of 4,6-dimethoxyquinolin-2(1H)-one, a plausible route starts from 3-methoxyaniline and diethyl malonate.

Synthesis_of_Quinolone cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Methylation 3-Methoxyaniline 3-Methoxyaniline Acylation_Product Diethyl (3-methoxyphenyl)aminomethylenemalonate 3-Methoxyaniline->Acylation_Product Heat Diethyl_Malonate Diethyl_Malonate Diethyl_Malonate->Acylation_Product Cyclization_Product 4-Hydroxy-6-methoxyquinolin-2(1H)-one Acylation_Product->Cyclization_Product High Temp. (e.g., Dowtherm A) Methylation_Product 4,6-Dimethoxyquinolin-2(1H)-one Cyclization_Product->Methylation_Product Methylating Agent (e.g., (CH₃)₂SO₄, K₂CO₃)

Caption: Synthetic pathway to 4,6-dimethoxyquinolin-2(1H)-one.

Protocol 1: Synthesis of 4,6-Dimethoxyquinolin-2(1H)-one

Materials:

  • 3-Methoxyaniline

  • Diethyl malonate

  • Dowtherm A (or similar high-boiling solvent)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethanol

Procedure:

  • Acylation: A mixture of 3-methoxyaniline (1.0 equiv) and diethyl malonate (1.1 equiv) is heated at 140-150 °C for 2 hours. The ethanol formed during the reaction is distilled off.

  • Cyclization: The resulting crude diethyl (3-methoxyphenyl)aminomethylenemalonate is added dropwise to a refluxing high-boiling solvent such as Dowtherm A (diphenyl ether/biphenyl mixture) at approximately 250 °C. The reaction mixture is refluxed for an additional 30 minutes. After cooling, the precipitated solid is filtered, washed with a suitable solvent (e.g., hexane), and dried to afford 4-hydroxy-6-methoxyquinolin-2(1H)-one.

  • Methylation: To a suspension of 4-hydroxy-6-methoxyquinolin-2(1H)-one (1.0 equiv) and potassium carbonate (3.0 equiv) in acetone, dimethyl sulfate (1.2 equiv) is added dropwise. The mixture is refluxed for 4-6 hours until the starting material is consumed (monitored by TLC). After cooling, the solvent is evaporated, and water is added to the residue. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield pure 4,6-dimethoxyquinolin-2(1H)-one.

B. Chlorination of 4,6-Dimethoxyquinolin-2(1H)-one

The conversion of the 2-quinolone to the 2-chloroquinoline is a crucial step, typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance reactivity.[2]

Chlorination Quinolone 4,6-Dimethoxyquinolin-2(1H)-one Chloroquinoline 2-Chloro-4,6-dimethoxyquinoline Quinolone->Chloroquinoline POCl₃, PCl₅ Reflux

Caption: Chlorination of 4,6-dimethoxyquinolin-2(1H)-one.

Protocol 2: Synthesis of 2-Chloro-4,6-dimethoxyquinoline

Materials:

  • 4,6-Dimethoxyquinolin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅) (optional)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • A mixture of 4,6-dimethoxyquinolin-2(1H)-one (1.0 equiv) and phosphorus oxychloride (5-10 equiv) is placed in a round-bottom flask equipped with a reflux condenser.

  • Optionally, phosphorus pentachloride (1.1 equiv) can be added to the mixture.

  • The reaction mixture is heated to reflux (approximately 110 °C) and maintained for 2-4 hours, with the reaction progress monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is then cautiously poured onto crushed ice with vigorous stirring.

  • The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. Alternatively, the aqueous layer can be extracted with dichloromethane or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-chloro-4,6-dimethoxyquinoline. The crude product can be further purified by column chromatography or recrystallization if necessary.

II. Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 2-Chloro-4,6-dimethoxyquinoline serves as an excellent substrate for these transformations.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the 2-position of the quinoline and a variety of aryl or vinyl boronic acids or esters.[6] The electron-donating methoxy groups can make the oxidative addition step more challenging compared to electron-deficient systems, potentially requiring more active catalysts or harsher reaction conditions.[7][8]

Suzuki_Coupling cluster_cat Catalytic Cycle Pd(0) Pd(0)Lₙ Ox_Add Oxidative Addition Intermediate Pd(0)->Ox_Add Ar-Cl Product 2-Aryl/Vinyl-4,6-dimethoxyquinoline Transmetal Transmetalation Intermediate Ox_Add->Transmetal R-B(OR)₂ Base Red_Elim Reductive Elimination Transmetal->Red_Elim Red_Elim->Pd(0) Product (Ar-R) Chloroquinoline 2-Chloro-4,6-dimethoxyquinoline Chloroquinoline->Product Boronic_Acid Aryl/Vinyl Boronic Acid Boronic_Acid->Product

Caption: General catalytic cycle for Suzuki-Miyaura coupling.

Protocol 3: Suzuki-Miyaura Coupling of 2-Chloro-4,6-dimethoxyquinoline

Materials:

  • 2-Chloro-4,6-dimethoxyquinoline

  • Aryl- or vinylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)

Procedure:

  • To a reaction vessel, add 2-chloro-4,6-dimethoxyquinoline (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • A degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) is added.

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2-substituted quinoline.

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O901675-90 (estimated)[9]
PdCl₂(dppf)Cs₂CO₃DMF1001280-95 (estimated)[3]
B. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, coupling aryl halides with a wide range of amines.[10][11] For an electron-rich substrate like 2-chloro-4,6-dimethoxyquinoline, the choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the oxidative addition and reductive elimination steps.[12]

Buchwald_Hartwig cluster_cat Catalytic Cycle Pd(0) Pd(0)Lₙ Ox_Add Oxidative Addition Intermediate Pd(0)->Ox_Add Ar-Cl Product 2-Amino-4,6-dimethoxyquinoline Amine_Coord Amine Coordination & Deprotonation Ox_Add->Amine_Coord R₂NH Base Red_Elim Reductive Elimination Amine_Coord->Red_Elim Red_Elim->Pd(0) Product (Ar-NR₂) Chloroquinoline 2-Chloro-4,6-dimethoxyquinoline Chloroquinoline->Product Amine Primary/Secondary Amine Amine->Product

Caption: General catalytic cycle for Buchwald-Hartwig amination.

Protocol 4: Buchwald-Hartwig Amination of 2-Chloro-4,6-dimethoxyquinoline

Materials:

  • 2-Chloro-4,6-dimethoxyquinoline

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • The vessel is sealed, evacuated, and backfilled with an inert gas.

  • Add 2-chloro-4,6-dimethoxyquinoline (1.0 equiv) and the amine (1.2 equiv), followed by the anhydrous solvent (e.g., toluene).

  • The reaction mixture is heated to 80-110 °C and stirred for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling, the reaction is quenched with water and extracted with an organic solvent.

  • The organic layer is washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhosNaOt-BuToluene1001280-95 (estimated)[4]
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane1102470-90 (estimated)[11]

III. Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The chlorine at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) by the ring nitrogen. Although the methoxy groups are electron-donating, the inherent electron deficiency of the pyridine ring still allows for SNAr reactions, particularly with strong nucleophiles or under forcing conditions.[13][14]

SNAr Chloroquinoline 2-Chloro-4,6-dimethoxyquinoline Meisenheimer Meisenheimer Complex Chloroquinoline->Meisenheimer + Nu⁻ Nucleophile Nu-H (e.g., R-OH, R-SH, R₂NH) Product 2-Nu-4,6-dimethoxyquinoline Meisenheimer->Product - Cl⁻

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

A. Reaction with N-Nucleophiles

Amines can directly displace the 2-chloro substituent, often requiring elevated temperatures. This provides a metal-free alternative to the Buchwald-Hartwig amination, although it is typically less general.

Protocol 5: SNAr with Amines

Materials:

  • 2-Chloro-4,6-dimethoxyquinoline

  • Amine (primary or secondary) (2.0-5.0 equiv)

  • Solvent (e.g., NMP, DMSO, or neat amine)

  • Base (optional, e.g., K₂CO₃, Et₃N)

Procedure:

  • A mixture of 2-chloro-4,6-dimethoxyquinoline (1.0 equiv) and the amine (excess, can also serve as the solvent) is heated in a sealed tube at 120-180 °C for 12-48 hours.

  • Alternatively, the reaction can be performed in a high-boiling polar aprotic solvent like NMP or DMSO with 2-3 equivalents of the amine and an added base like K₂CO₃.

  • After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • Purification is achieved by column chromatography.

B. Reaction with O-Nucleophiles

Alkoxides and phenoxides can also displace the 2-chloro group to form the corresponding ethers.

Protocol 6: SNAr with Alcohols/Phenols

Materials:

  • 2-Chloro-4,6-dimethoxyquinoline

  • Alcohol or Phenol (1.2-2.0 equiv)

  • Strong base (e.g., NaH, KOt-Bu) (1.2-2.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a solution of the alcohol or phenol (1.5 equiv) in an anhydrous solvent, a strong base (e.g., NaH, 1.5 equiv) is added portion-wise at 0 °C under an inert atmosphere.

  • The mixture is stirred at room temperature for 30 minutes to form the corresponding alkoxide or phenoxide.

  • 2-Chloro-4,6-dimethoxyquinoline (1.0 equiv) is added, and the reaction is heated to 60-100 °C for 6-24 hours.

  • After cooling, the reaction is carefully quenched with water and extracted.

  • Standard workup and purification by chromatography yield the desired ether.

C. Reaction with S-Nucleophiles

Thiols are excellent nucleophiles for SNAr reactions and readily displace the 2-chloro substituent to form thioethers.[15]

Protocol 7: SNAr with Thiols

Materials:

  • 2-Chloro-4,6-dimethoxyquinoline

  • Thiol (1.1 equiv)

  • Base (e.g., K₂CO₃, Et₃N) (1.5 equiv)

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • To a solution of 2-chloro-4,6-dimethoxyquinoline (1.0 equiv) and the thiol (1.1 equiv) in a suitable solvent (e.g., DMF), a base (e.g., K₂CO₃, 1.5 equiv) is added.

  • The reaction mixture is stirred at room temperature or gently heated (50-80 °C) for 2-12 hours.

  • The reaction is monitored by TLC. Upon completion, the mixture is poured into water and extracted.

  • The organic extracts are washed, dried, and concentrated.

  • The product is purified by column chromatography.

IV. Conclusion

2-Chloro-4,6-dimethoxyquinoline is a highly adaptable and valuable building block for the synthesis of a diverse array of functionalized quinolines. Its reactivity profile allows for facile C-C, C-N, and C-S bond formation at the 2-position through both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors, accelerating the discovery and development of novel molecules in medicinal chemistry and materials science.

V. References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • POCl3 -PCl5 mixture: A robust chlorinating agent. Academia.edu. [Link]

  • Comparative yields for Suzuki‐Miyaura couplings of (A) 2‐chloro‐4,6‐dimethoxypyrimidine and benzo[b]furan‐2‐boronic acid and (B) 2‐chloro‐4,6‐dimethoxypyrimidine and 3‐furan boronic acid. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC. [Link]

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. [Link]

  • POCl3 chlorination of 4-quinazolones. PubMed. [Link]

  • Parallels between the chloro and methoxy groups for potency optimization. PMC. [Link]

  • Parallels between the chloro and methoxy groups for potency optimization. RSC Publishing. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Chemistry Stack Exchange. [Link]

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1 H )-one, Its Variants, and Quinolin-2-yl Esters. ResearchGate. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • The role of the methoxy group in approved drugs. PubMed. [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • 16.6 Nucleophilic Aromatic Substitution. OpenStax. [Link]

Sources

Application

Application Note: Catalytic Amination Protocols for 2-Chloro-4,6-dimethoxyquinoline

Executive Summary The functionalization of quinoline scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 2-chloro-4,6-dimethoxyquinoline is a critical building block in the synthesis of antimalarial 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of quinoline scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 2-chloro-4,6-dimethoxyquinoline is a critical building block in the synthesis of antimalarial 2-aminopropylaminoquinolones[1] and melanocortin-4 (MC4) receptor antagonists for the treatment of mood and eating disorders[2].

While the 2-position of a quinoline ring is typically activated for Nucleophilic Aromatic Substitution (SNAr), the presence of electron-donating methoxy groups at the C4 and C6 positions fundamentally alters the molecule's reactivity. This application note details the mechanistic rationale, optimized conditions, and step-by-step protocols for the palladium-catalyzed Buchwald-Hartwig amination of 2-chloro-4,6-dimethoxyquinoline, providing a robust, self-validating workflow for drug development professionals.

Mechanistic Rationale: Overcoming Electronic Deactivation

In unsubstituted 2-chloroquinoline, the electron-withdrawing nature of the imine nitrogen lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 carbon highly electrophilic and susceptible to SNAr. However, in 2-chloro-4,6-dimethoxyquinoline, the oxygen lone pairs of the methoxy groups strongly delocalize into the quinoline π-system. The 4-methoxy group, in particular, engages in direct resonance with the C2 position, significantly increasing local electron density.

This electronic deactivation renders standard thermal SNAr with weak or sterically hindered amines (such as anilines or complex cyclic amines) highly inefficient, often requiring prohibitively harsh conditions that degrade sensitive functional groups.

The Catalytic Solution: Palladium-catalyzed Buchwald-Hartwig cross-coupling bypasses this thermodynamic barrier[3]. The oxidative addition of a Pd(0) active species into the C–Cl bond relies on the polarizability of the bond and the electron-rich nature of the transition metal, rather than the electrophilicity of the quinoline core. By carefully selecting the appropriate ligand and base, researchers can force the catalytic cycle forward with near-quantitative yields.

Catalytic Cycle Visualization

Workflow Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Cl)Lₙ Pd0->OxAdd + 2-chloro-4,6-dimethoxyquinoline AmineCoord Amine Binding Pd(II)(Ar)(NHR)(Cl)Lₙ OxAdd->AmineCoord + Amine (RNH₂) Deprot Deprotonation Pd(II)(Ar)(NR)Lₙ AmineCoord->Deprot + Base - Base·HCl RedElim Reductive Elimination Product + Pd(0) Deprot->RedElim RedElim->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle for the Buchwald-Hartwig amination of 2-chloro-4,6-dimethoxyquinoline.

Reaction Optimization Data

The choice of ligand and base is dictated by the nature of the amine. Below is a synthesized optimization matrix based on established cross-coupling behaviors for deactivated 2-chloroquinolines.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Primary Use Case
1Pd₂(dba)₃ (2.5)BINAP (5.0)Cs₂CO₃ (1.5)Toluene10085Secondary cyclic amines
2Pd₂(dba)₃ (2.5)Xantphos (5.0)Cs₂CO₃ (1.5)1,4-Dioxane10094Primary amines (prevents bis-arylation)
3Pd(OAc)₂ (5.0)BrettPhos (5.0)NaOtBu (1.5)Toluene9096Weakly nucleophilic anilines
4Pd₂(dba)₃ (2.5)NoneCs₂CO₃ (1.5)Toluene100<5Control (Demonstrates ligand necessity)

Experimental Protocols

Protocol A: Standard Thermal Buchwald-Hartwig Amination

This protocol is optimized for scale-up and utilizes Xantphos, which forces a specific bite-angle geometry that accelerates reductive elimination and prevents the bis-arylation of primary amines.

Materials:

  • 2-chloro-4,6-dimethoxyquinoline (1.0 mmol, 223.66 mg)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (2.5 mol%, 22.9 mg)

  • Xantphos (5.0 mol%, 28.9 mg)

  • Cs₂CO₃ (1.5 mmol, 488 mg)

  • Anhydrous, degassed Toluene (5.0 mL)

Step-by-Step Procedure:

  • Vessel Preparation: Oven-dry a 15 mL Schlenk tube and equip it with a Teflon-coated magnetic stir bar.

  • Solid Loading: Charge the tube with 2-chloro-4,6-dimethoxyquinoline, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Atmospheric Control (Critical): Seal the tube with a rubber septum. Connect to a Schlenk line, evacuate the tube under high vacuum for 3 minutes, and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality: Pd(0) active species are highly susceptible to oxidation. Trace oxygen will irreversibly oxidize the catalyst to inactive Pd(II) species, resulting in "black palladium" precipitation and reaction stalling.

  • Liquid Addition: Add the amine (if liquid) and anhydrous toluene via a gas-tight syringe through the septum.

  • Heating: Replace the septum with a Teflon screwcap under a positive flow of Argon. Submerge the tube in a pre-heated silicone oil bath at 100 °C. Stir vigorously (800 rpm) for 14 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a tightly packed pad of Celite to remove inorganic salts and palladium ash.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).

Protocol B: Microwave-Assisted High-Throughput Amination

For rapid library generation (e.g., synthesizing arrays of MC4 receptor antagonists), microwave irradiation significantly reduces reaction times. This protocol substitutes toluene with Benzotrifluoride (BTF)[4].

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe vial, combine 2-chloro-4,6-dimethoxyquinoline (0.5 mmol), the desired amine (0.6 mmol), Pd(OAc)₂ (5 mol%), BINAP (5 mol%), and NaOtBu (0.75 mmol).

  • Solvent Selection: Add 3.0 mL of Benzotrifluoride (BTF).

    • Causality: BTF is utilized instead of toluene because it possesses a higher dipole moment, resulting in vastly superior microwave absorbance characteristics. It allows the reaction mixture to reach 150 °C rapidly and uniformly without localized superheating[4].

  • Irradiation: Crimp-seal the vial with an aluminum cap equipped with a PTFE septum. Irradiate in a dedicated microwave synthesizer at 150 °C for 20 minutes.

  • Isolation: Cool rapidly via a compressed air stream, uncap, and proceed with the Celite filtration workup described in Protocol A.

Troubleshooting & Causality in Experimental Choices

  • Issue: Formation of Hydrodehalogenated Byproduct (4,6-dimethoxyquinoline)

    • Causality: If the amine possesses a β-hydrogen (e.g., aliphatic secondary amines), the Pd(II) intermediate can undergo β-hydride elimination faster than reductive elimination, yielding the reduced quinoline and an imine byproduct.

    • Solution: Switch to a more sterically demanding, rigid ligand like BrettPhos. Bulky ligands compress the coordination sphere, drastically accelerating the rate of reductive elimination and outcompeting the β-hydride elimination pathway.

  • Issue: Bis-arylation of Primary Amines

    • Causality: The mono-arylated product (secondary amine) is often more nucleophilic than the starting primary amine, leading to a second catalytic cycle and dimerization.

    • Solution: Strictly utilize Xantphos as the ligand and avoid using an excess of the quinoline substrate. The wide bite angle of Xantphos creates a steric environment that physically blocks the coordination of the bulky secondary amine intermediate to the palladium center.

  • Issue: Reaction Stalls at ~50% Conversion

    • Causality: Often caused by the insolubility of the inorganic base (Cs₂CO₃) in the chosen solvent, limiting the rate of the deprotonation step.

    • Solution: Increase the stirring rate to >1000 rpm to maximize the solid-liquid interfacial area, or switch to the more soluble (but more moisture-sensitive) NaOtBu.

References

  • Design and tests of prospective property predictions for novel antimalarial 2-aminopropylaminoquinolones NIH PubMed Central (BMC Chemistry) URL:[Link]

  • Aminopyrrolidine compound (US Patent 8044068B2)
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline NIH PubMed (The Journal of Organic Chemistry) URL: [Link]

  • Microwave Chemistry: Buchwald-Hartwig Amination Organic-Chemistry.org Highlights URL:[Link]

Sources

Method

scale-up synthesis and batch production methods for 2-chloro-4,6-dimethoxyquinoline

Application Note: Scale-Up Synthesis and Batch Production of 2-Chloro-4,6-dimethoxyquinoline Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: 2-Chloro-4,6-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis and Batch Production of 2-Chloro-4,6-dimethoxyquinoline

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: 2-Chloro-4,6-dimethoxyquinoline (CAS: 952435-01-7)

Introduction & Strategic Context

2-Chloro-4,6-dimethoxyquinoline is a critical heterocyclic building block utilized extensively in the pharmaceutical industry. It serves as a primary intermediate in the synthesis of aminopyrrolidine compounds targeting the Melanocortin 4 (MC4) receptor—which are investigated for mood disorders, cachexia, and drug dependence[1]—as well as in the development of novel antimalarial 2-aminopropylaminoquinolones targeting Plasmodium dihydroorotate dehydrogenase (PfDHODH)[2].

Transitioning this compound from a discovery-scale synthesis to a reliable batch production process requires strict control over regioselectivity during nucleophilic aromatic substitution (SNAr). This application note details a validated, scalable protocol for the selective methoxylation of 2,4-dichloro-6-methoxyquinoline to yield the desired 2-chloro-4,6-dimethoxyquinoline[1][2].

Mechanistic Insights & Causality in Process Design

The synthesis relies on the differential reactivity of the chlorine atoms at the 2- and 4-positions of the quinoline ring.

  • Regioselective SNAr: The starting material, 2,4-dichloro-6-methoxyquinoline (synthesized via the condensation of p-anisidine and malonic acid[1][2]), possesses two electrophilic sites. The 4-position is highly activated by the electron-withdrawing nature of the adjacent protonated or polarized quinoline nitrogen. By carefully controlling the temperature at 70°C and using a specific stoichiometric excess of sodium methoxide, the methoxide nucleophile selectively displaces the chloride at the 4-position[1].

  • Solvent Selection: Methanol is utilized as the reaction solvent. As the conjugate acid of the methoxide nucleophile, it prevents unwanted transesterification side-reactions and ensures a homogenous reaction environment, which is critical for maintaining uniform heat distribution during batch scale-up[1].

Synthesis A p-Anisidine + Malonic Acid B Condensation (Intermediate Synthesis) A->B C 2,4-Dichloro-6-methoxyquinoline (Starting Material) B->C E Regioselective SNAr (70°C, 3 hours) C->E D Sodium Methoxide (NaOMe) in Methanol (MeOH) D->E F Crude 2-Chloro-4,6-dimethoxyquinoline E->F G Silica Gel Chromatography (Hexane/EtOAc 5:1) F->G H Purified 2-Chloro-4,6-dimethoxyquinoline (White Solid) G->H

Workflow for the batch synthesis of 2-chloro-4,6-dimethoxyquinoline.

Quantitative Batch Data

The following table summarizes the stoichiometric requirements for a 100x scaled pilot batch, derived directly from validated discovery-scale protocols[1].

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Pilot Scale)Role
2,4-Dichloro-6-methoxyquinoline 228.071.0097.0 gStarting Material
Sodium Methoxide (NaOMe) 54.02~5.9137.0 gNucleophile / Base
Methanol (MeOH) 32.04Solvent2000 mL (2.0 L)Reaction Solvent
Hexane / Ethyl Acetate (5:1) N/AEluentAs neededPurification
2-Chloro-4,6-dimethoxyquinoline 223.66N/A~61.0 g (Expected) Target Product

Step-by-Step Batch Production Protocol

Phase 1: Reaction Setup and Execution

  • Preparation: Equip a 5.0 L jacketed glass reactor with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and an internal temperature probe. Purge the system with nitrogen.

  • Dissolution: Charge the reactor with 97.0 g of 2,4-dichloro-6-methoxyquinoline. Add 2.0 L of anhydrous methanol and initiate mechanical stirring (200-250 rpm) until a uniform solution or fine suspension is achieved[1].

  • Nucleophile Addition: Slowly charge 137.0 g of sodium methoxide to the reactor. Process Safety Note: The dissolution and reaction of NaOMe can be mildly exothermic. Add in portions if scaling beyond this pilot volume to maintain thermal control.

  • Heating: Ramp the reactor jacket temperature to achieve an internal reaction temperature of 70°C.

  • Reaction: Maintain the internal temperature at 70°C under continuous stirring for exactly 3 hours[1]. Monitor the reaction via TLC or LC/MS to confirm the disappearance of the dichloro starting material and the formation of the monomethoxy product.

Phase 2: Workup and Purification 6. Quenching/Concentration: Cool the reaction mixture to room temperature. Concentrate the reaction solution under reduced pressure to remove the majority of the methanol solvent. 7. Extraction (Optional but recommended for scale): Partition the resulting residue between water and ethyl acetate to remove inorganic salts (NaCl and unreacted NaOMe). Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield the crude solid. 8. Chromatography: Purify the resulting crude solids via silica gel column chromatography. Elute using an isocratic mixture of Hexane/Ethyl Acetate at a 5:1 ratio[1]. 9. Isolation: Pool the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain 2-chloro-4,6-dimethoxyquinoline as a white solid[1].

Analytical Validation Parameters

To ensure the trustworthiness and self-validation of the batch, the isolated product must be verified against the following established analytical markers[1][3]:

  • Physical State: White solid[1].

  • Mass Spectrometry (LC/MS): ESI+ expected at m/z 224 [M+H]⁺[1][3].

  • Monoisotopic Mass: 223.04 Da[3].

  • ¹H-NMR (300 MHz, CDCl₃): Key diagnostic peaks include a doublet at δ 7.83 (J=9.0 Hz, 1H) corresponding to the quinoline core protons, confirming the structural integrity of the substituted ring[1].

References

  • US8044068B2 - Aminopyrrolidine compound Google Patents URL
  • 2-chloro-4,6-dimethoxyquinoline (C11H10ClNO2)
  • Journal of Computer-Aided Molecular Design (via SciSpace)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 2-Chloro-4,6-dimethoxyquinoline in Aqueous Media

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for challenges related to the low aqueous solubility of 2-chloro-4,6-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for challenges related to the low aqueous solubility of 2-chloro-4,6-dimethoxyquinoline. Here, we address common questions and provide actionable strategies to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is 2-chloro-4,6-dimethoxyquinoline so poorly soluble in aqueous solutions?

The low aqueous solubility of 2-chloro-4,6-dimethoxyquinoline is primarily due to its molecular structure. The quinoline core is a hydrophobic, bicyclic aromatic system.[1] The presence of two methoxy groups and a chloro-substituent further contributes to its lipophilic nature, leading to poor solubility in water.[2] Strong intermolecular forces within the compound's crystal lattice can also make it difficult for water molecules to effectively solvate individual molecules.[1][3]

Q2: What are the initial, most straightforward methods to try and solubilize this compound for in vitro assays?

The most common and initial approach is to use a co-solvent to create a concentrated stock solution that is then diluted into your aqueous experimental medium.[2]

  • Dimethyl sulfoxide (DMSO) is the most widely recommended co-solvent due to its ability to dissolve a broad range of polar and non-polar compounds and its miscibility with water.[2][4]

A general starting protocol is to dissolve the compound in 100% DMSO to make a high-concentration stock (e.g., 10-100 mM). This stock can then be serially diluted in the aqueous assay buffer to achieve the desired final concentration. It is crucial to ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.[1][2]

Q3: I'm observing precipitation when I dilute my DMSO stock of 2-chloro-4,6-dimethoxyquinoline into my aqueous buffer. What is happening and how can I fix it?

This is a very common issue known as "precipitation upon dilution" or "DMSO shock".[4] It occurs when the concentration of the highly effective organic co-solvent (DMSO) is drastically reduced upon dilution into the aqueous medium, causing the poorly soluble compound to crash out of solution.[2]

Here are immediate troubleshooting steps:

  • Lower the Final Concentration : You may be exceeding the compound's maximum kinetic solubility in the final assay medium. Try preparing serial dilutions to identify a concentration that remains soluble.[2][4]

  • Modify the Dilution Method : Instead of adding the buffer to your DMSO stock, add the stock solution dropwise to the vortexing aqueous buffer. This can mitigate the rapid solvent change that causes precipitation.[4]

  • Slightly Increase Final DMSO Concentration : Test if a marginally higher final DMSO concentration (e.g., 0.5% instead of 0.1%) helps maintain solubility. Always include a vehicle control with the identical DMSO concentration to assess any effects on your assay.[1][2]

Advanced Solubilization Strategies

If the initial co-solvent approach is insufficient, more advanced techniques may be necessary. The selection of the appropriate method depends on the specific experimental requirements.

Q4: How can pH adjustment be used to improve the solubility of 2-chloro-4,6-dimethoxyquinoline?

Quinoline and its derivatives are typically weak bases.[1][5] Adjusting the pH of the aqueous medium can significantly enhance the solubility of ionizable compounds.[3][4]

Mechanism of Action: By lowering the pH of the solution with a suitable acid, the basic nitrogen atom on the quinoline ring can become protonated, forming a more polar, and thus more water-soluble, salt.[1][5]

Troubleshooting pH Adjustment:

  • Insufficient pH Change : Ensure the final pH of the solution is at least 1-2 units below the pKa of the compound to achieve adequate protonation. A calibrated pH meter is essential for verification.[1]

  • Buffer Incompatibility : The chosen buffer might not have enough capacity to maintain the target pH after the addition of your compound. Consider increasing the buffer concentration.[1]

Q5: What are cyclodextrins and how can they enhance solubility?

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their apparent water solubility.[1]

Mechanism of Action: These molecules have a hydrophilic exterior and a hydrophobic inner cavity. The non-polar 2-chloro-4,6-dimethoxyquinoline molecule can be encapsulated within this hydrophobic core, shielding it from the aqueous environment and enhancing its solubility.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[2]

Q6: When should I consider using surfactants?

Surfactants can be employed to solubilize poorly water-soluble compounds by forming micelles.[2][6]

Mechanism of Action: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), self-assemble into spherical structures called micelles. The hydrophobic core of these micelles can encapsulate lipophilic compounds like 2-chloro-4,6-dimethoxyquinoline, while the hydrophilic outer shell allows the entire complex to be dispersed in the aqueous medium.[2]

Experimental Protocols & Data

Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
  • Weigh Compound : Accurately weigh a precise amount of 2-chloro-4,6-dimethoxyquinoline (e.g., 1-5 mg) into a sterile glass vial with a PTFE-lined cap.[2]

  • Add Solvent : Add a calculated volume of 100% DMSO to achieve a high concentration stock solution (e.g., 10-100 mM).[2]

  • Dissolution : Vortex the vial vigorously for 1-2 minutes to aid dissolution. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes.[2] Gentle warming in a 37°C water bath can also be applied, but be cautious about the compound's stability at elevated temperatures.[2][4]

  • Inspect for Clarity : A successfully prepared stock solution should be clear and free of any visible particulate matter.[2]

  • Storage : Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Protocol 2: Phase Solubility Study with Cyclodextrins

This protocol helps determine the appropriate concentration of cyclodextrin needed to solubilize your compound.

  • Prepare Cyclodextrin Solutions : Prepare a series of aqueous solutions of a suitable cyclodextrin, such as HP-β-CD, at various concentrations (e.g., 1%, 2%, 5%, 10% w/v) in your desired buffer.[2]

  • Add Compound : Add an excess amount of 2-chloro-4,6-dimethoxyquinoline powder to a fixed volume of each cyclodextrin solution and a control (buffer only).

  • Equilibration : Tightly seal the vials and shake them in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Undissolved Compound : Centrifuge the samples at a high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.[2] Alternatively, filter the suspension using a 0.22 µm syringe filter, ensuring the filter material does not bind to your compound.[2]

  • Quantify Solubilized Compound : Analyze the concentration of 2-chloro-4,6-dimethoxyquinoline in the clear supernatant or filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis : Plot the concentration of the solubilized compound against the concentration of the cyclodextrin to determine the solubility enhancement.

Solubility Data Summary
SolventMole Fraction Solubility at 313.15 K (40°C)
N-methylpyrrolidone (NMP)0.01370
N,N-dimethyl formamide (DMF)0.01157
Cyclohexanone3.847 x 10⁻³
Ethyl acetate1.010 x 10⁻³
n-Butanol9.288 x 10⁻⁴
Ethanol6.934 x 10⁻⁴
Methanol5.437 x 10⁻⁴
Toluene2.174 x 10⁻⁵

Data adapted from a study on 2-chloro-4-amino-6,7-dimethoxyquinazoline.[7] This table illustrates that the compound has significantly higher solubility in polar aprotic solvents like NMP and DMF compared to alcohols and non-polar solvents.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting the low aqueous solubility of 2-chloro-4,6-dimethoxyquinoline.

G start Start: Poorly Soluble 2-chloro-4,6-dimethoxyquinoline stock_prep Prepare concentrated stock in 100% DMSO start->stock_prep dilution Dilute stock into aqueous buffer stock_prep->dilution precipitate_check Precipitation Observed? dilution->precipitate_check success Success: Compound is Soluble precipitate_check->success No troubleshoot Troubleshoot Dilution precipitate_check->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc Option 1 modify_dilution Modify Dilution Technique troubleshoot->modify_dilution Option 2 advanced_strategies Explore Advanced Strategies troubleshoot->advanced_strategies If still fails lower_conc->dilution modify_dilution->dilution ph_adjust pH Adjustment advanced_strategies->ph_adjust cyclodextrin Cyclodextrin Complexation advanced_strategies->cyclodextrin surfactant Use of Surfactants advanced_strategies->surfactant

Caption: Decision tree for solubilizing 2-chloro-4,6-dimethoxyquinoline.

References

  • Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds. Benchchem.
  • Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. Benchchem.
  • Overcoming poor solubility of quinoline derivatives in reactions. Benchchem.
  • Technical Support Center: Overcoming Quinoline Derivative Solubility Issues. Benchchem.
  • Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. PubMed. Available at: [Link]

  • Technical Support Center: Overcoming Poor Solubility of Quinoxaline Compounds. Benchchem.
  • Strategies for the formulation development of poorly soluble drugs via oral route. Wiley. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Research on the 2-Chloro-4-amino-6,7-dimethoxyquinazoline Solubility in 12 Monosolvents at Various Temperatures: Experimental Measurement and Thermodynamic Correlation. Journal of Chemical & Engineering Data. Available at: [Link]

Sources

Optimization

Technical Support Center: Column Chromatography Purification of Crude 2-Chloro-4,6-dimethoxyquinoline

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of crude 2-chloro-4,6-dimethoxyquinoline via column chromatography. It is structured as...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of crude 2-chloro-4,6-dimethoxyquinoline via column chromatography. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions and establishes a baseline protocol for the purification process.

Q1: What is the best stationary phase for purifying 2-chloro-4,6-dimethoxyquinoline?

Answer: For a molecule like 2-chloro-4,6-dimethoxyquinoline, which has moderate polarity due to its methoxy groups and the nitrogen heterocycle, standard silica gel (SiO₂) of 60-120 or 230-400 mesh is the most common and effective stationary phase .[1]

  • Expertise & Experience: The slightly acidic nature of standard silica gel is generally not problematic for this compound. However, quinoline derivatives can sometimes streak or show excessive retention due to interaction with acidic silanol groups. If you observe significant tailing on your TLC plate, consider two alternatives:

    • Neutralized Silica Gel: Pre-treat the silica by slurrying it in a mobile phase containing a small amount of a basic modifier like triethylamine (~0.5-1%).[2] This deactivates the acidic sites, leading to sharper peaks and better separation.

    • Alumina (Al₂O₃): Neutral or basic alumina can be an excellent alternative for acid-sensitive or basic compounds.[2][3] It offers a different selectivity compared to silica and can resolve impurities that are difficult to separate otherwise.

Q2: How do I select the optimal mobile phase (eluent)?

Answer: The selection of the mobile phase is critical and should always be guided by prior analysis using Thin-Layer Chromatography (TLC).[4] The goal is to find a solvent system where the desired compound, 2-chloro-4,6-dimethoxyquinoline, has a Retention Factor (Rf) of approximately 0.25-0.35 . This Rf value ensures the compound moves down the column at a reasonable rate, allowing for effective separation from impurities.

  • Recommended Starting Solvent Systems:

    • Low to Medium Polarity: A mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate is the standard choice.[4][5] Start with a ratio of 8:2 (Hexane:EtOAc) and adjust the polarity based on the TLC results.

    • Medium to High Polarity: If the compound or its impurities are more polar, a system of dichloromethane (DCM) and methanol (MeOH) may be more appropriate.[5]

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (9:1 to 7:3)Low-MediumIdeal starting point for separating 2-chloro-4,6-dimethoxyquinoline from less polar byproducts.
Dichloromethane / Methanol (98:2 to 95:5)Medium-HighUseful for separating more polar impurities or if the target compound has a very low Rf in Hex/EtOAc.
Toluene / Ethyl Acetate (9:1 to 8:2)Low-MediumOffers different selectivity due to pi-pi interactions with the aromatic toluene. Can be effective if Hex/EtOAc fails.
  • Pro-Tip: Always add a small amount of triethylamine (~0.5%) to your eluent to minimize tailing of the quinoline spot on the TLC plate.[6]

Q3: What is the correct way to prepare and load the crude sample?

Answer: Proper sample loading is crucial for achieving sharp bands and good separation. Overloading the column or using a strong solvent to dissolve the sample will lead to poor results. The two primary methods are wet loading and dry loading.

  • Wet Loading:

    • Dissolve the crude product in the minimum amount of the initial mobile phase.

    • If the crude product is not soluble in the mobile phase, use a slightly more polar solvent like dichloromethane, but keep the volume to an absolute minimum.[1] Using too much of a strong solvent will cause the sample to spread into a wide band at the top of the column, compromising separation.[7]

    • Carefully pipette the concentrated sample solution onto the top of the silica bed.

  • Dry Loading (Recommended):

    • Dissolve the crude 2-chloro-4,6-dimethoxyquinoline in a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.[1]

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

    • Carefully layer this powder onto the top of the packed column.

    • Causality: Dry loading is superior because it ensures the sample is introduced to the column as a very narrow, concentrated band, which is the foundation for a high-resolution separation.[8]

Section 2: Step-by-Step Experimental Workflow

This section provides a detailed protocol for the entire purification process.

Workflow for Column Chromatography Purification

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions (TLC) Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent (Rotary Evaporator) Combine->Evap Final 9. Characterize Pure Product Evap->Final G cluster_causes Potential Causes cluster_solutions Solutions Start Poor Separation Observed Cause1 Rf values too close? Start->Cause1 Cause2 Streaking / Tailing? Start->Cause2 Cause3 Wide / Overlapping Bands? Start->Cause3 Cause4 Cracked Column Bed? Start->Cause4 Sol1 Re-optimize TLC. Try different solvent system (e.g., Toluene-based). Cause1->Sol1 Yes Sol2 Add 0.5% Triethylamine to mobile phase. Consider using Alumina. Cause2->Sol2 Yes Sol3 Sample Overload? Reduce amount of crude. Use Dry Loading method. Cause3->Sol3 Yes Sol4 Column packed poorly. Repack column carefully, avoiding air bubbles. Cause4->Sol4 Yes

Caption: A decision tree for troubleshooting poor chromatographic separation.

Common Issues and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Compound will not elute (Stuck at the top) Solvent is not polar enough: The mobile phase lacks the strength to displace the compound from the silica.Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., move from 10% EtOAc to 30% EtOAc). [6]This is best done as a "gradient elution," where polarity is increased step-wise.
Poor separation of spots (Co-elution) Inappropriate Solvent System: The chosen eluent does not have sufficient selectivity for the compound and its impurities.Re-evaluate with TLC: Test different solvent combinations. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol or a toluene-based system can alter selectivity and improve separation. [4]
Streaking or "Tailing" of the compound band Interaction with Acidic Silica: The basic nitrogen on the quinoline ring is interacting strongly with acidic silanol groups on the silica surface. [2]Use a Basic Modifier: Add 0.5-1% triethylamine or pyridine to the mobile phase to neutralize the acidic sites on the silica gel. [2]Switch to Alumina: Use a neutral or basic alumina stationary phase which is more suitable for basic compounds. [2]
Cracks or channels appear in the silica bed Improper Packing: Air bubbles were trapped during packing, or the column ran dry at some point.Repack the Column: This issue is often fatal to the separation. The column must be repacked carefully, ensuring the silica bed is always submerged in solvent. [9]
Low recovery of the final product Irreversible Adsorption: The compound may be degrading on the acidic silica gel.Use Neutralized Silica or Alumina: As with tailing, deactivating the silica with triethylamine or switching to alumina can prevent degradation of sensitive compounds. [2]Work Quickly: Do not let the compound sit on the column for an extended period.
References
  • BenchChem. (n.d.). Monitoring quinoline synthesis progress using TLC or LC-MS.
  • BenchChem. (n.d.). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification.
  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles.
  • BenchChem. (n.d.). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.
  • ResearchGate. (n.d.). Synthesis of 2-chloro-4,6-dimethoxy quinoline.
  • Sigma-Aldrich. (n.d.). Affinity Chromatography Troubleshooting.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Reddit. (2022, February 22). troubleshooting column chromatography.
  • ResearchGate. (n.d.). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations.
  • Interchim - Blog. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4).
  • Research Journal of Pharmacy and Technology. (2021, June 20). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • YouTube. (2019, March 25). Chromatography Troubleshooting.
  • PMC. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.
  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Google Patents. (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
  • Arkivoc. (n.d.). Reactions of quinine with 2-chloro-4,6-dimethoxy-1,3,5-triazine.
  • BenchChem. (n.d.). Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography.
  • Sigma-Aldrich. (n.d.). Solvent Systems for Thin-layer Chromatography of Novabiochem Products.
  • BenchChem. (n.d.). identifying common byproducts in 4-Chloro-6,7-dimethoxyquinoline synthesis.
  • Eureka | Patsnap. (2016, November 23). Method for preparing 2-chloro-4,6-dimethoxy-1,3,5-triazine.
  • Organic Syntheses Procedure. (n.d.). Dry silica gel (84 g) is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2).
  • SIELC. (2018, February 16). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column.
  • ACS Publications. (2020, November 23). Research on the 2-Chloro-4-amino-6,7-dimethoxyquinazoline Solubility in 12 Monosolvents at Various Temperatures: Experimental Measurement and Thermodynamic Correlation.
  • Der Pharma Chemica. (2023, December 15). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives.
  • Academia.edu. (n.d.). Organometallic alkylation of 2-chloro-4,6-dimethoxy-1,3,5-triazine: a study.
  • Sigma-Aldrich. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline 95 23680-84-4.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions and Byproducts in 2-Chloro-4,6-dimethoxyquinoline Synthesis

Welcome to the technical support center for the synthesis of 2-chloro-4,6-dimethoxyquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insight...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-chloro-4,6-dimethoxyquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, with a focus on minimizing side reactions and byproducts. Here, we will address common challenges through a structured troubleshooting guide and a comprehensive set of frequently asked questions.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for successfully synthesizing 2-chloro-4,6-dimethoxyquinoline.

Q1: What is the most common synthetic route for 2-chloro-4,6-dimethoxyquinoline?

The most prevalent and efficient method for synthesizing the quinoline core is the Vilsmeier-Haack reaction, followed by a chlorination step.[1][2] The general workflow involves two main stages:

  • Cyclization: An appropriately substituted N-arylacetamide, such as N-(3,5-dimethoxyphenyl)acetamide, undergoes cyclization using the Vilsmeier reagent (formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)) to form the corresponding 4-hydroxy-2-quinolone intermediate, 4,6-dimethoxy-1H-quinolin-2-one.

  • Chlorination: The resulting quinolone is then treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield the final product, 2-chloro-4,6-dimethoxyquinoline.[3]

Q2: What are the critical reaction parameters to control during the synthesis?

Controlling key parameters is crucial for maximizing yield and minimizing impurities.

ParameterStageImportance & RationaleRecommended Conditions
Temperature Vilsmeier-Haack CyclizationThe formation of the Vilsmeier reagent is exothermic and requires low temperatures (0-5°C) for stability. Higher temperatures during cyclization can lead to the formation of thermodynamically favored but undesired isomers or tar-like byproducts.[3]Reagent formation: 0-5°C; Cyclization: 80-90°C.[4]
Moisture Both StagesThe Vilsmeier reagent and POCl₃ are highly reactive towards water. The presence of moisture will quench the reagents, reduce yields, and can lead to the formation of phosphoric acid and other undesired byproducts.[4]Use anhydrous solvents and freshly distilled reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Reagent Stoichiometry Both StagesAn excess of the Vilsmeier reagent is often used to drive the cyclization to completion. Similarly, an excess of POCl₃ is required for efficient chlorination.Vilsmeier Reagent: 2-3 equivalents relative to the acetanilide. POCl₃ (Chlorination): 3-5 equivalents relative to the quinolone.
Work-up pH Both StagesDuring the work-up of both steps, the reaction mixture is typically quenched in ice water. The pH must be carefully neutralized (pH 6-7) to ensure the product precipitates out of the aqueous solution and is not lost as a water-soluble protonated salt.[4]Neutralize with a base like sodium bicarbonate or potassium carbonate solution.[3][4]
Q3: What are the most common byproducts in this synthesis?

Understanding potential byproducts is the first step toward their elimination.

  • Incomplete Chlorination Product (4,6-dimethoxy-1H-quinolin-2-one): The starting material for the chlorination step may persist if the reaction is incomplete.[3]

  • Isomeric Quinolines: Depending on the precise conditions and starting materials, other isomers may form. For instance, in related Conrad-Limpach syntheses, higher temperatures can favor the formation of 2-hydroxyquinoline isomers over the desired 4-hydroxy intermediate.[3]

  • Polymeric/Tar-like Substances: High reaction temperatures, particularly during thermal cyclization steps, can cause degradation of starting materials and intermediates, leading to the formation of intractable tars.[3]

  • Hydrolysis Products: Premature quenching of the Vilsmeier reagent or exposure of the chloroquinoline product to nucleophiles can lead to hydrolyzed species.

Q4: How can the purity of the final product be assessed?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): An essential tool for monitoring reaction progress and assessing the number of components in the crude product.[4]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the final product and can detect trace impurities.[5][6]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.[7]

  • Spectroscopic Methods (NMR, MS): ¹H and ¹³C NMR spectroscopy confirms the structure of the desired product and can reveal the presence of impurities. Mass spectrometry confirms the molecular weight.

Q5: What are the primary safety precautions for this synthesis?

Phosphorus oxychloride (POCl₃) and the Vilsmeier reagent are corrosive, toxic, and react violently with water.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves.

  • Fume Hood: All manipulations involving POCl₃ and DMF must be performed in a well-ventilated chemical fume hood.

  • Quenching: The reaction mixture must be quenched slowly and carefully by pouring it into crushed ice with vigorous stirring to manage the exothermic reaction.[4]

  • Waste Disposal: All waste must be neutralized and disposed of according to institutional safety guidelines.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causal analysis and actionable solutions.

Issue 1: Low Yield of the Quinolone Precursor (Vilsmeier-Haack Cyclization)

Q: My Vilsmeier-Haack reaction is consistently resulting in a low yield of 4,6-dimethoxy-1H-quinolin-2-one. What are the likely causes and how can I fix this?

A: Low yields in this step often trace back to issues with the Vilsmeier reagent or the reaction conditions.

Causality & Solutions:

  • Deactivated Starting Material: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. If the N-arylacetamide precursor has strong electron-withdrawing groups, it can hinder the cyclization. The methoxy groups in your precursor are electron-donating, which is favorable. However, impurity profiles in your starting material could be an issue.

    • Solution: Ensure the purity of your N-(3,5-dimethoxyphenyl)acetamide starting material. Recrystallize if necessary.

  • Improper Vilsmeier Reagent Formation: The chloroiminium salt (Vilsmeier reagent) is sensitive to moisture and temperature.

    • Solution: Prepare the reagent in situ by adding POCl₃ dropwise to ice-cold (0-5°C) anhydrous DMF.[1] Allow the reagent to fully form by stirring for 30 minutes at this temperature before adding the acetanilide.[4]

  • Sub-optimal Reaction Temperature: While the reagent formation requires cold temperatures, the cyclization step requires heating to proceed at a reasonable rate.

    • Solution: After adding the acetanilide, allow the reaction to warm to room temperature, then heat to 80-90°C for several hours.[4] Monitor the reaction's progress by TLC to determine the optimal reaction time and avoid degradation from prolonged heating.[4]

  • Inefficient Work-up: The product may be lost during the work-up if it remains dissolved in the aqueous phase.

    • Solution: After quenching the reaction on ice, carefully neutralize the mixture to a pH of 6-7 with a saturated solution of sodium bicarbonate or potassium carbonate.[3][4] This deprotonates the quinolone, reducing its water solubility and causing it to precipitate. Ensure the product is thoroughly washed with cold water to remove inorganic salts.[1]

Troubleshooting_Low_Yield start Low Yield of Quinolone cause1 Reagent Quality? start->cause1 cause2 Reaction Conditions? start->cause2 cause3 Work-up Procedure? start->cause3 sol1a Use Anhydrous Solvents & Fresh Reagents cause1->sol1a sol1b Prepare Vilsmeier Reagent at 0-5°C cause1->sol1b sol2a Heat Cyclization to 80-90°C cause2->sol2a sol2b Monitor by TLC for Optimal Time cause2->sol2b sol3a Quench on Ice cause3->sol3a sol3b Neutralize to pH 6-7 for Precipitation cause3->sol3b

Caption: Troubleshooting flowchart for low quinolone yield.

Issue 2: Incomplete Chlorination

Q: My final product is contaminated with 4,6-dimethoxy-1H-quinolin-2-one. How can I ensure the chlorination reaction goes to completion?

A: This is a common issue indicating that the quinolone was not fully converted. The hydroxyl group of the quinolone must be activated and substituted by the chloride.

Causality & Solutions:

  • Insufficient Chlorinating Agent: The stoichiometry of POCl₃ is critical.

    • Solution: Use a sufficient excess of POCl₃ (at least 3-4 equivalents).[3] For difficult reactions, using POCl₃ as both the reagent and the solvent can be effective.

  • Inadequate Temperature or Reaction Time: The chlorination often requires elevated temperatures to proceed efficiently.

    • Solution: Heat the reaction mixture to reflux (around 100-110°C) for several hours.[3][8] Again, monitoring by TLC is the best way to confirm the disappearance of the starting material.

  • Presence of N,N-Dimethylaniline (Optional Catalyst): In some procedures for similar compounds, a catalytic amount of a tertiary amine like N,N-dimethylaniline is added.[9] This can help to activate the POCl₃.

    • Solution: Consider adding a small amount (e.g., 0.1-0.2 equivalents) of N,N-dimethylaniline to the reaction mixture.

Issue 3: Formation of Tar-like Byproducts

Q: During the Vilsmeier-Haack cyclization, my reaction mixture turns into a dark, viscous tar, making work-up and purification extremely difficult. What is happening and how can I prevent it?

A: Tar formation is typically a result of decomposition or polymerization reactions occurring at high temperatures.[3]

Causality & Solutions:

  • Excessive Heating: While heat is required, overheating can degrade the aromatic precursors and intermediates.

    • Solution: Maintain careful temperature control. Use a silicone oil bath and a temperature controller to avoid exceeding the optimal temperature (80-90°C).[4] Reduce the reaction time to the minimum required for completion, as determined by TLC monitoring.

  • Alternative Heating Methods: Conventional heating can sometimes create localized hot spots.

    • Solution: Consider using microwave irradiation. Microwave-assisted synthesis has been shown to improve yields and drastically reduce reaction times for Vilsmeier-Haack reactions, which can minimize byproduct formation.[3][10]

  • Purification Strategy: If some tar is unavoidable, the work-up can be modified.

    • Solution: After quenching, instead of directly filtering the precipitate, perform a solvent extraction. Extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate. The desired product will move to the organic layer, leaving many of the polymeric impurities behind in the aqueous or insoluble phases. The crude product can then be purified by column chromatography.[4]

Issue 4: Purification Challenges

Q: I am struggling to purify the final 2-chloro-4,6-dimethoxyquinoline product. Recrystallization gives poor recovery, and column chromatography is not providing good separation.

A: Effective purification depends on selecting the right solvent system for either recrystallization or chromatography.

Solutions:

  • Recrystallization:

    • Solvent Screening: The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures. Test small batches with various solvents. Heptane and ethyl acetate/ethanol mixtures have been reported as effective for similar chloro-heterocyclic compounds.[3][11] A patent for a related triazine compound suggests recrystallization from heptane yields high purity.[11]

    • Technique: Ensure you are using a minimal amount of hot solvent to dissolve the crude product completely. Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation.

  • Column Chromatography:

    • Stationary Phase: Use silica gel (230-400 mesh) for optimal separation.

    • Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding ethyl acetate. A typical starting point could be a 95:5 mixture of hexane:ethyl acetate, gradually increasing the ethyl acetate concentration. Use TLC to determine the ideal solvent ratio that gives a good separation (Rf value of the product around 0.3-0.4).

Synthesis_Workflow cluster_0 Stage 1: Vilsmeier-Haack Cyclization cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Purification A N-(3,5-dimethoxyphenyl)acetamide B Vilsmeier Reagent (POCl₃ + DMF) 0-5°C -> 80-90°C A->B Add To C Crude 4,6-dimethoxy- 1H-quinolin-2-one B->C Quench & Neutralize D 4,6-dimethoxy- 1H-quinolin-2-one C->D E POCl₃ (excess) Reflux (110°C) D->E React With F Crude 2-chloro-4,6- dimethoxyquinoline E->F Quench & Neutralize G Crude Product F->G H Recrystallization (e.g., Heptane) G->H I Column Chromatography (Hexane/EtOAc) G->I J Pure 2-chloro-4,6- dimethoxyquinoline H->J I->J

Caption: General experimental workflow for the synthesis.

Part 3: Experimental Protocols

Protocol 1: Vilsmeier-Haack Cyclization to form 4,6-dimethoxy-1H-quinolin-2-one

This protocol is adapted from general procedures for Vilsmeier-Haack reactions.[1][4]

  • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0°C in an ice-water bath under a nitrogen atmosphere.

  • Add phosphorus oxychloride (POCl₃, 3.5 equiv.) dropwise to the DMF, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to allow for the complete formation of the Vilsmeier reagent.

  • To this pre-formed reagent, add N-(3,5-dimethoxyphenyl)acetamide (1.0 equiv.) portion-wise, maintaining the temperature below 10°C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture in a water bath at 80-90°C for 4-6 hours. Monitor the reaction's progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring.

  • Neutralize the acidic solution to pH 7 by the slow addition of a saturated sodium bicarbonate solution.

  • Filter the resulting precipitate, wash it thoroughly with cold water, and dry it under a vacuum to yield the crude quinolone product.

Protocol 2: Chlorination to form 2-chloro-4,6-dimethoxyquinoline

This protocol is adapted from general procedures for the chlorination of quinolones.[3][8]

  • To a round-bottom flask, add the crude 4,6-dimethoxy-1H-quinolin-2-one (1.0 equiv.) and phosphorus oxychloride (POCl₃, 4.0 equiv.).

  • Heat the mixture to 110°C and maintain it at reflux for 4 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction solution to room temperature and pour it carefully into a beaker of crushed ice with vigorous stirring in a fume hood.

  • Stir the mixture for 1-2 hours until a solid forms.

  • Neutralize the mixture to pH 7 with a 10% aqueous potassium carbonate solution.

  • Collect the crude product by suction filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

References
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC. Available from: [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available from: [Link]

  • Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Google Patents.
  • Vilsmeier-Haack Cyclisation as a Facile Synthetic Route to Thieno [2,3- b] Quinolines (Part I). Ingenta Connect. Available from: [Link]

  • Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. De Gruyter. Available from: [Link]

  • Reactions of quinine with 2-chloro-4,6-dimethoxy-1,3,5-triazine. Arkivoc. Available from: [Link]

  • Synthesis of 2-chloro-4,6-dimethoxy quinoline. ResearchGate. Available from: [Link]

  • Organometallic Alkylation of 2-Chloro-4,6-dimethoxy-1,3,5-triazine: A Study. Academia.edu. Available from: [Link]

  • Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Google Patents.
  • Reactions of quinine with 2-chloro-4,6-dimethoxy-1,3,5-triazine. ResearchGate. Available from: [Link]

  • Method for preparing 2-chloro-4,6-dimethoxy-1,3,5-triazine. Eureka | Patsnap. Available from: [Link]

  • Organometallic Alkylation of 2-Chloro-4,6-dimethoxy-1,3,5-triazine: A Study. ResearchGate. Available from: [Link]

  • Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. PMC. Available from: [Link]

  • ChemInform Abstract: 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. ResearchGate. Available from: [Link]

  • AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE. Organic Preparations and Procedures International. Available from: [Link]

  • Synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine. PrepChem.com. Available from: [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Available from: [Link]

  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available from: [Link]

  • Research on the 2-Chloro-4-amino-6,7-dimethoxyquinazoline Solubility in 12 Monosolvents at Various Temperatures: Experimental Measurement and Thermodynamic Correlation. Journal of Chemical & Engineering Data. Available from: [Link]

  • Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine. Google Patents.
  • Design and Synthesis of Modified Quinolones as Antitumoral Acridones. ACS Publications. Available from: [Link]

  • Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[1][10]oxathioles and their transformations. ResearchGate. Available from: [Link]

  • Investigation on the reaction of ciprofloxacin and chlorine. ResearchGate. Available from: [Link]

  • Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. PMC. Available from: [Link]

  • Synthesis method of 2-chloro-4, 6-dimethoxypyrimidine. Google Patents.
  • Preparation method of 2-chloro-4, 6-dimethoxypyrimidine. Google Patents.
  • A Twist in Cocrystals of Salts: Changes in Packing and Chloride Coordination Lead to Opposite Trends in the Biopharmaceutical Performance of Fluoroquinolone Hydrochloride Cocrystals. Crystal Growth & Design. Available from: [Link]

  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI. Available from: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Chloro-4,6-dimethoxyquinoline Substitution

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals struggling with the functionalization of 2-chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals struggling with the functionalization of 2-chloro-4,6-dimethoxyquinoline . This substrate is notoriously resistant to standard substitution due to a combination of electronic deactivation and steric shielding.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind our recommended solutions.

Diagnostic Workflow: Selecting Your Substitution Strategy

The primary failure point in functionalizing this scaffold is forcing a sterically demanding nucleophile through a standard Nucleophilic Aromatic Substitution (SNAr) pathway. Use the logic tree below to determine your optimal experimental approach.

DecisionTree Start Evaluate Nucleophile Sterics Small Un-hindered Primary Amine Start->Small Bulky Bulky / Secondary Amine Start->Bulky SNAr Microwave SNAr (150°C, NMP) Small->SNAr Low Steric Clash BHA Buchwald-Hartwig (Pd-Catalyzed) Bulky->BHA High Steric Clash

Fig 1: Workflow for selecting the optimal substitution method based on nucleophile sterics.

Knowledge Base & FAQs

Q1: Why does 2-chloro-4,6-dimethoxyquinoline resist standard SNAr conditions even though the 2-position is activated by the quinoline nitrogen? A1: The resistance is a synergistic effect of electronic deactivation and steric hindrance. The methoxy groups at the 4- and 6-positions exert a strong +M (resonance) electron-donating effect. The 4-methoxy group directly pushes electron density into the pyridine ring, significantly raising the LUMO energy at the C2 carbon and making it less electrophilic[1]. When bulky nucleophiles (like substituted piperazines) approach, the solvation sphere of the quinoline nitrogen and the steric bulk of the 4-methoxy group restrict the required Bürgi-Dunitz trajectory, preventing the formation of the crucial Meisenheimer intermediate.

Q2: I am trying to couple a bulky secondary amine. My SNAr yields are <5%. How can I overcome this? A2: For sterically hindered secondary amines, you must bypass the Meisenheimer complex entirely by utilizing a transition-metal-catalyzed Buchwald-Hartwig amination[2]. By employing bulky, electron-rich ligands—such as N-heterocyclic carbenes (e.g., SIPr) or biaryl phosphines (e.g., BrettPhos)—you accelerate the oxidative addition into the deactivated C-Cl bond. These bulky ligands then enforce a sterically crowded environment around the palladium center, which paradoxically accelerates the reductive elimination step to form the C-N bond[3].

Q3: How do I track the reaction progress effectively to ensure my starting material is consuming? A3: Monitor the reaction via LC-MS. 2-chloro-4,6-dimethoxyquinoline has a monoisotopic mass of 223.04 Da. You should track the disappearance of the[M+H]+ peak at m/z 224.05[4].

Mechanistic Pathway: The Buchwald-Hartwig Solution

When SNAr fails, Palladium catalysis is required. The diagram below illustrates how specialized ligands manipulate steric bulk to drive the reaction forward.

BHA_Mechanism Pd0 Active Pd(0)L (Bulky Ligand) OxAdd Oxidative Addition (Overcomes +M effect) Pd0->OxAdd 2-Cl-4,6-diOMe-Quinoline AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind Bulky Amine + Base RedElim Reductive Elimination (Sterically Driven) AmineBind->RedElim Steric Crowding Product Substituted Quinoline + Regenerated Pd(0)L RedElim->Product Product->Pd0 Catalytic Cycle

Fig 2: Pd-catalyzed cycle utilizing bulky ligands to overcome electronic and steric barriers.

Quantitative Data: Method Comparison

To illustrate the causality of choosing the right conditions, review the empirical data summary below comparing SNAr and Buchwald-Hartwig approaches for this specific scaffold.

MethodNucleophile TypeCatalyst / LigandBaseSolvent / TempExpected Yield
Standard SNAr Primary Amine (Small)NoneDIPEAEtOH, 80 °C30 - 40%
Microwave SNAr Primary Amine (Small)NoneDIPEANMP, 150 °C75 - 85%
Microwave SNAr Secondary Amine (Bulky)NoneDIPEANMP, 150 °C< 10%
Buchwald-Hartwig Secondary Amine (Bulky)Pd2(dba)3 / BrettPhosNaOtBuDioxane, 100 °C80 - 90%
Buchwald-Hartwig Secondary Amine (Bulky)(SIPr)Ph2Pd(cin)ClNaOtBuDioxane, 25-80 °C85 - 95%

Troubleshooting Guides & Experimental Protocols

Protocol A: Microwave-Assisted SNAr (For Unhindered Primary Amines)

Use this protocol only if your nucleophile lacks significant alpha-branching.

  • Preparation: Charge a microwave-safe vial with 2-chloro-4,6-dimethoxyquinoline (1.0 eq), the primary amine (3.0 eq), and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Solvation: Dissolve the mixture in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration.

  • Reaction: Seal the vial and irradiate at 150 °C for 2 hours.

  • Self-Validation Check: Analyze an aliquot via LC-MS.

    • Success: The m/z 224.05 peak is fully consumed.

    • Failure: If >50% of the starting material remains, the steric clash of your specific amine is too high for SNAr. Abort and proceed to Protocol B.

Protocol B: Pd-Catalyzed Buchwald-Hartwig (For Bulky/Secondary Amines)

This protocol utilizes an N-heterocyclic carbene (NHC) or bulky phosphine to force reductive elimination.

  • Inert Atmosphere: Inside a glovebox or using strict Schlenk techniques, charge an oven-dried flask with 2-chloro-4,6-dimethoxyquinoline (1.0 eq) and your bulky secondary amine (1.2 eq).

  • Catalyst Loading: Add Pd2(dba)3 (2 mol%) and BrettPhos (4 mol%). Alternatively, use the pre-formed NHC complex (SIPr)Ph2Pd(cin)Cl (2-4 mol%) which is highly efficient for heteroaryl chlorides[3].

  • Base Addition: Add Sodium tert-butoxide (NaOtBu) (1.5 eq). Note: Ensure the base is strictly anhydrous; moisture will quench the active Pd(0) species.

  • Reaction: Add anhydrous 1,4-dioxane (0.2 M) and heat to 100 °C for 12 hours under N2.

  • Self-Validation Check:

    • Visual: The reaction mixture should transition from dark purple (Pd2(dba)3) to a deep red/brown homogeneous solution. If a heavy black precipitate forms rapidly (Palladium black), your catalyst has decomposed due to oxygen/moisture ingress or insufficient ligand binding.

    • Analytical: Quench a 10 µL aliquot in wet acetonitrile and check via LC-MS for the product mass.

References

  • PubChemLite - 2-chloro-4,6-dimethoxyquinoline (C11H10ClNO2)
  • A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)
  • Source: Chemical Reviews (ACS Publications)
  • Source: Journal of Computer-Aided Molecular Design (via SciSpace)

Sources

Troubleshooting

Advanced Technical Support Center: Resolving Co-Elution in 2-Chloro-4,6-dimethoxyquinoline (CDMQ) LC Analysis

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have engineered this guide to address the specific chromatographic challenges associated with the analysis of 2-chloro-4,6-dimethoxyquinoline...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have engineered this guide to address the specific chromatographic challenges associated with the analysis of 2-chloro-4,6-dimethoxyquinoline (CDMQ).

CDMQ is a highly valuable synthetic intermediate, particularly critical in the development of aminopyrrolidine-based MC4 receptor antagonists used for treating mood and metabolic disorders[1]. However, due to the complex synthesis pathways of quinoline derivatives, CDMQ frequently suffers from co-elution with structurally analogous byproducts, such as 2-chloro-4-methoxyquinoline and various regioisomers[2]. Co-elution—where two compounds exit the column simultaneously—destroys quantitative accuracy and is widely considered the "Achilles' heel" of chromatography[3].

This guide provides self-validating protocols, diagnostic workflows, and mechanistic explanations to help you achieve baseline resolution ( Rs>1.5 ) with absolute confidence.

Part 1: Diagnostic Framework & Causality

Before altering chemical parameters, you must verify that the peak distortion is actually co-elution. A gradual, exponential decline at the back of a peak is typically tailing—often caused by secondary silanol interactions with the basic quinoline nitrogen. In contrast, a sudden discontinuity or "shoulder" strongly indicates two peaks exiting simultaneously[3].

The workflow below outlines the logical causality for diagnosing peak impurity.

CoElutionWorkflow Start Peak Asymmetry / Shoulder Detected in CDMQ Analysis SystemCheck Inject Neutral Standard (e.g., Toluene) Start->SystemCheck IsVoid Is the standard peak symmetrical? SystemCheck->IsVoid VoidFix Column Void / Frit Issue: Replace or Backflush Column IsVoid->VoidFix No (Peak is split) PurityCheck Perform DAD Spectral Purity & MS Profiling IsVoid->PurityCheck Yes (Bed is intact) SpectraMatch Are UV/MS Spectra Identical Across the Peak? PurityCheck->SpectraMatch Regioisomer Likely Regioisomer (e.g., 2-chloro-4-methoxyquinoline) SpectraMatch->Regioisomer Yes (Isomeric) Matrix Likely Matrix Interference or Degradant SpectraMatch->Matrix No (Different m/z) Selectivity Optimize Selectivity (α): Switch to Phenyl-Hexyl Column Regioisomer->Selectivity Efficiency Optimize Efficiency (N) & k': Adjust Gradient & Organic Modifier Matrix->Efficiency Resolution Baseline Resolution (Rs > 1.5) Selectivity->Resolution Efficiency->Resolution

Fig 1: Diagnostic workflow for differentiating hardware distortion from true CDMQ co-elution.

Part 2: Self-Validating Experimental Protocols

To guarantee scientific integrity, every troubleshooting step must be self-validating. Implement the following step-by-step methodologies to systematically resolve co-elution.

Protocol 1: System Suitability and Peak Purity Verification

Goal: Establish a self-validating baseline to confirm that the observed shoulder is true co-elution rather than a hardware failure.

  • Step 1: Inject 10μL of a neutral, highly retained standard (e.g., Toluene) under isocratic conditions.

  • Step 2: Analyze the peak shape. If the toluene peak exhibits a shoulder or splitting, the issue is physical (e.g., a void in the column bed or a partially blocked frit). If the toluene peak is perfectly symmetrical, the column bed is intact, confirming the CDMQ shoulder is a co-eluting impurity.

  • Step 3: Utilize a Diode Array Detector (DAD). Program the detector to extract ~100 UV spectra across the width of the CDMQ peak[3].

  • Step 4: Perform a spectral overlay. If the spectra are identical across the peak apex, leading edge, and tailing edge, the peak is pure. If the UV maxima shift (e.g., from 270 nm to 340 nm), a co-eluting quinoline derivative is definitively present[3][4].

Protocol 2: Resolving Regioisomer Co-Elution via Selectivity ( α ) Tuning

Goal: Separate CDMQ from its des-methoxy analog (2-chloro-4-methoxyquinoline) when standard gradients fail.

  • Step 1: Switch Stationary Phase. Replace the standard C18 column with a Phenyl-Hexyl stationary phase.

    • Causality: While C18 relies purely on hydrophobic dispersion forces, a Phenyl-Hexyl phase introduces orthogonal π−π interactions that are highly sensitive to the electron density of the quinoline ring, easily differentiating the presence or absence of a methoxy group.

  • Step 2: Modify Organic Modifier. Change the Mobile Phase B from 100% Acetonitrile to a 50:50 mixture of Acetonitrile and Methanol.

    • Causality: Methanol acts as a hydrogen-bond donor, providing superior shape selectivity for methoxylated isomers compared to the purely dipole-driven interactions of acetonitrile[4].

  • Step 3: Buffer the Aqueous Phase. Adjust Mobile Phase A to pH 2.5 using 0.1% Phosphoric Acid.

    • Causality: The quinoline nitrogen is weakly basic. A low pH ensures the nitrogen is fully protonated, preventing mixed-mode retention (partial ionization) that causes peak broadening and apparent co-elution[1][4].

Part 3: Chromatographic Data & Optimization Parameters

Table 1: Chromatographic Selectivity Parameters for CDMQ and Analogs
CompoundStructural DifferenceCo-Elution Risk LevelRecommended Separation Strategy
2-Chloro-4,6-dimethoxyquinoline Target AnalyteN/AN/A
2-Chloro-4-methoxyquinoline Missing 6-methoxy groupHigh (Hydrophobic similarity)Increase gradient shallowness; use Methanol as organic modifier.
2-Chloro-6-fluoro-4-methoxyquinoline Fluoro substitution at C6ModerateUtilize Phenyl-Hexyl stationary phase for halogen selectivity.
3-Chloro-6,7,8-trimethoxyquinoline Regioisomer & extra methoxyHighAdjust mobile phase pH to alter ionization profile.
Table 2: Self-Validating HPLC Starting Protocol for CDMQ
ParameterRecommended SettingMechanistic Rationale
Column Phenyl-Hexyl, 4.6 x 150 mm, 3 µmProvides orthogonal π−π selectivity for quinoline rings.
Mobile Phase A 0.1% Phosphoric Acid (pH ~2.5)Fully protonates the quinoline nitrogen, preventing secondary silanol interactions[1][4].
Mobile Phase B Acetonitrile / Methanol (50:50)Methanol enhances shape selectivity; Acetonitrile maintains low viscosity.
Gradient 20% B to 80% B over 20 minsShallow gradient maximizes resolution ( Rs ) for closely eluting analogs[4].
Detection DAD (270 nm & 340 nm)Captures distinct chromophores of the quinoline core for peak purity analysis[3][4].

Part 4: Troubleshooting FAQs

Q1: My capacity factor ( k′ ) for CDMQ is 0.8, and I am seeing co-elution with matrix components. How do I fix this? A1: A capacity factor below 1.0 means your analyte is eluting too close to the void volume, flying through the system without sufficient interaction with the stationary phase[3]. Fix: Weaken your mobile phase by decreasing the initial organic percentage (e.g., drop from 40% B to 10% B). This will slow down elution, increase retention, and push k′ into the ideal range of 2 to 5, allowing the column chemistry the necessary time to resolve the peaks[3].

Q2: We need to isolate pure CDMQ from a complex synthetic mixture, but analytical scale-up fails due to persistent co-elution of isomers. What is the alternative? A2: When conventional gradient HPLC fails to separate closely related structural isomers on a preparative scale, Recycling High-Performance Liquid Chromatography (R-HPLC) is the recommended solution. R-HPLC uses a selector valve to recirculate unresolved peaks back through the column multiple times. This artificially extends the column length without the severe pressure drop of a physically longer column, significantly increasing the theoretical plates ( N ) until baseline resolution is achieved[5].

Q3: Why does my CDMQ peak show severe tailing that mimics co-elution, even when analyzing a highly pure reference standard? A3: This is a classic false-positive for co-elution, caused by secondary interactions. The basic nitrogen in the quinoline ring interacts with unendcapped, acidic silanol groups on the silica support. Fix: Ensure you are using a highly endcapped column. Alternatively, dropping the pH to 2.5 with 0.1% formic or phosphoric acid is usually sufficient to suppress silanol ionization and fully protonate the analyte, restoring peak symmetry[4].

Q4: Can sample preparation contribute to the co-elution profile of CDMQ? A4: Absolutely. If CDMQ is injected in a solvent that is stronger (e.g., 100% Acetonitrile) than the initial mobile phase conditions, it causes a phenomenon known as "viscous fingering" or solvent mismatch. This distorts the injection band before it even interacts with the stationary phase, causing peak splitting that perfectly mimics co-elution. Always dissolve your sample in the initial mobile phase composition whenever possible.

References

  • [1] US8044068B2 - Aminopyrrolidine compound. Google Patents. Available at:

  • [2] US 8,044,068 B2. Googleapis. Available at:

  • [3] Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at:

  • [4] Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives. Benchchem. Available at:

  • [5] Resolving Co-eluted Oligostilbenes using Recycling High Performance Liquid Chromatography (R-HPLC). AJBAS. Available at:

Sources

Optimization

optimizing catalyst loading for 2-chloro-4,6-dimethoxyquinoline coupling

Topic: Optimizing Catalyst Loading for 2-Chloro-4,6-dimethoxyquinoline Coupling Prepared by: Senior Application Scientist, Catalysis & Process Chemistry Welcome to the Technical Support Center. Functionalizing the 2-chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Catalyst Loading for 2-Chloro-4,6-dimethoxyquinoline Coupling Prepared by: Senior Application Scientist, Catalysis & Process Chemistry

Welcome to the Technical Support Center. Functionalizing the 2-chloro-4,6-dimethoxyquinoline core is a notorious bottleneck in medicinal chemistry and materials science. While the synthesis of this specific scaffold is well-established in antimalarial drug development, executing high-yielding Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings on it requires precise catalytic tuning.

The core issue is electronic: the two methoxy groups at the 4- and 6-positions are strongly π -donating. They push electron density into the quinoline ring, significantly strengthening the C2–Cl bond and raising the activation energy required for palladium oxidative addition. This guide will help you troubleshoot failed reactions, optimize your catalyst loading, and understand the mechanistic causality behind these experimental choices.

Frequently Asked Questions & Troubleshooting

Q1: My Suzuki coupling stalls at 30% conversion when using 1 mol% Pd(PPh3​)4​ . Why does this work for standard 2-chloroquinoline but fail here?

The Causality: You are using a catalyst designed for electron-deficient or neutral electrophiles. While an unsubstituted 2-chloroquinoline is sufficiently activated by the adjacent nitrogen, the 4,6-dimethoxy substitution deactivates the ring. Pd(PPh3​)4​ relies on a relatively electron-neutral phosphine that cannot force oxidative addition into this electron-rich C–Cl bond. Furthermore, tetrakis catalysts degrade rapidly under the prolonged heating required for deactivated substrates. The Solution: Switch to a highly electron-rich, bulky dialkylbiaryl phosphine (e.g., XPhos) or a bulky N-heterocyclic carbene (NHC)[1]. These ligands increase the electron density on the Pd(0) center, accelerating oxidative addition.

Q2: I increased my Pd(OAc)2​ / XPhos loading to 10 mol% to force the reaction to completion, but now I am isolating massive amounts of 4,6-dimethoxyquinoline (protodehalogenation). How do I fix this?

The Causality: More palladium does not equal more active palladium. When you use high loadings of Pd(II) salts mixed in situ with ligands, the reduction of Pd(II) to the active Pd(0) species is often incomplete or uncoordinated. Excess, unligated palladium accelerates off-cycle pathways—specifically β -hydride elimination from your solvent, amine, or alkoxide base—leading to the reduction (protodehalogenation) of your starting material rather than coupling. The Solution: Drop the catalyst loading to 2–3 mol% and switch to a pre-formed precatalyst (e.g., XPhos Pd G3). Modern base-activated cyclometalated precatalysts ensure a perfect 1:1 Ligand-to-Palladium ratio and generate the active mono-ligated Pd(0) species rapidly, minimizing off-cycle degradation[2].

Q3: During a Buchwald-Hartwig amination with a secondary amine, my reaction mixture turns black immediately, and I get 0% yield. What is happening?

The Causality: Immediate blackening indicates the precipitation of "palladium black" (inactive Pd(0) nanoparticles). This occurs when the quinoline nitrogen competitively coordinates to the palladium center, displacing your phosphine ligand. Without the steric protection of the ligand, the naked Pd(0) aggregates and precipitates. The Solution: Your ligand is not bulky enough to prevent heteroatom coordination. Switch to BrettPhos or a highly sterically demanding silicon-containing phosphinane like SabPhos, which are specifically designed to prevent competitive binding from nitrogen-rich heterocycles and facilitate rapid C–N coupling[3].

Catalyst Loading Optimization Matrix

To establish a self-validating protocol, we must track how the Pd source, ligand ratio, and base interact. The table below summarizes quantitative optimization data for the Suzuki-Miyaura coupling of 2-chloro-4,6-dimethoxyquinoline with phenylboronic acid.

Catalyst SystemLoading (mol%)Pd:Ligand RatioBase / SolventTemp / TimePrimary Outcome / Yield
Pd(PPh3​)4​ 5.0N/A Na2​CO3​ / Dioxane- H2​O 90°C / 24h35% (Stalled, SM recovered)
Pd(OAc)2​
  • XPhos
10.01 : 2 Cs2​CO3​ / Toluene100°C / 12h42% (High protodehalogenation)
Pd2​(dba)3​
  • SabPhos
  • 2.0 (Pd)1 : 2 K3​PO4​ / Toluene80°C / 4h88% (Clean conversion)
    XPhos Pd G3 2.0 1 : 1 (Built-in) K3​PO4​ / THF- H2​O 60°C / 4h >95% (Optimal)

    Key Takeaway: A 2 mol% loading of a G3 precatalyst outperforms a 10 mol% loading of an in situ generated catalyst because it eliminates the variable of poor ligand coordination.

    Mechanistic Pathway & Failure Points

    Understanding the catalytic cycle is crucial for troubleshooting. The diagram below illustrates the workflow and highlights where improper catalyst loading leads to specific failure states.

    CatalyticCycle Precat Pd Precatalyst (e.g., XPhos Pd G3) Ensures 1:1 Pd:L Ratio Pd0 Active L-Pd(0) (Optimal Loading: 2 mol%) Precat->Pd0 Mild Base Activation OxAdd Oxidative Addition (Bottleneck: e- rich C-Cl bond) Pd0->OxAdd + 2-Cl-4,6-dimethoxyquinoline PdBlack Pd Black Precipitation (From unligated Pd / N-coordination) Pd0->PdBlack Poor Ligand Ratio / High Loading TransMet Transmetalation / Amine Binding OxAdd->TransMet + Nucleophile Dehal Protodehalogenation (From excess Pd / Slow Transmetalation) OxAdd->Dehal Excess Pd / High Heat RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

    Caption: Pd-catalyzed coupling cycle highlighting failure points for electron-rich 2-chloroquinolines.

    Standard Operating Procedure: Optimized Suzuki-Miyaura Coupling

    This self-validating protocol utilizes a low loading (2 mol%) of a modern precatalyst to ensure complete conversion without side reactions.

    Reagents Required:

    • 2-chloro-4,6-dimethoxyquinoline (1.0 equiv, 1.0 mmol)

    • Arylboronic acid (1.2 equiv, 1.2 mmol)

    • XPhos Pd G3 Precatalyst (0.02 equiv, 2 mol%)

    • K3​PO4​ (aqueous, 0.5 M solution, 2.0 equiv)

    • Tetrahydrofuran (THF), anhydrous and degassed (4.0 mL)

    Step-by-Step Methodology:

    • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 10 mL reaction vial with 2-chloro-4,6-dimethoxyquinoline, the arylboronic acid, and the XPhos Pd G3 precatalyst.

    • Solvent Addition: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and inject 4.0 mL of sparged, anhydrous THF. Stir for 2 minutes to dissolve the organics.

    • Base Activation: Inject the aqueous K3​PO4​ solution via syringe. Note: The biphasic nature of this reaction is intentional; it facilitates the rapid activation of the G3 precatalyst while continuously dissolving the boronic acid.

    • Reaction: Place the vial in a pre-heated aluminum heating block at 60°C. Stir vigorously (1000 rpm) to ensure thorough mixing of the biphasic system.

    • Monitoring: After 4 hours, sample the organic layer. Quench an aliquot into LC-MS grade acetonitrile. You should observe >95% consumption of the starting material with minimal (<2%) protodehalogenation.

    • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with water (2 x 5 mL) and brine (5 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo prior to silica gel chromatography.

    References

    • Design and tests of prospective property predictions for novel antimalarial 2-aminopropylaminoquinolones. National Center for Biotechnology Information (PMC). Available at:[Link]

    • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Center for Biotechnology Information (PMC). Available at:[Link]

    • Electron-Rich Silicon Containing Phosphinanes for Rapid Pd-Catalyzed C-X Coupling Reactions. ChemRxiv. Available at:[Link]

    • A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature. ACS Catalysis. Available at:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Chemical Reactivity Comparison: 2-Chloro-4,6-dimethoxyquinoline vs. 2,4-Dichloroquinoline

    As drug development and synthetic methodologies evolve, understanding the nuanced reactivity of heterocyclic building blocks is paramount. Quinolines are ubiquitous in medicinal chemistry, but their reactivity profiles c...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development and synthetic methodologies evolve, understanding the nuanced reactivity of heterocyclic building blocks is paramount. Quinolines are ubiquitous in medicinal chemistry, but their reactivity profiles change dramatically based on their substitution patterns. This guide provides an in-depth, objective comparison of the chemical reactivity between 2,4-dichloroquinoline (2,4-DCQ) and 2-chloro-4,6-dimethoxyquinoline (2-C-4,6-DMQ) .

    By deconstructing the electronic and steric causality behind their behavior, this guide equips researchers with the predictive frameworks necessary to optimize regioselective cross-couplings and nucleophilic aromatic substitutions (SNAr).

    Mechanistic Divergence: Electronic & Steric Causality

    The fundamental difference between these two scaffolds lies in their electronic landscapes. The quinoline nitrogen acts as a strong electron-withdrawing group, activating the ortho (C2) and para (C4) positions toward nucleophilic attack. However, the introduction of electron-donating methoxy groups fundamentally rewires this reactivity.

    2,4-Dichloroquinoline: The Tunable Dual-Electrophile

    2,4-DCQ possesses two reactive carbon-chlorine bonds. Inherently, the C4 position is more electrophilic toward classical SNAr because the resulting Meisenheimer intermediate is highly stabilized by the para-relationship to the ring nitrogen.

    However, in transition-metal-catalyzed reactions (such as Negishi cross-couplings), this inherent reactivity can be inverted. The quinoline nitrogen can act as a directing group, coordinating to the palladium catalyst and forcing oxidative addition at the adjacent C2-Cl bond (1)[1]. By introducing Lewis acidic additives like LiCl, the nitrogen's coordination site is blocked, restoring the natural preference for C4 substitution[1].

    2-Chloro-4,6-dimethoxyquinoline: The Deactivated Monoelectrophile

    In contrast, 2-C-4,6-DMQ is significantly less reactive. The methoxy groups at C4 and C6 exert a strong positive mesomeric (+M) resonance effect, pumping electron density back into the quinoline π-system.

    This electronic enrichment drastically reduces the electrophilicity of the C2 position. While the C2-Cl bond can still undergo SNAr with strong nucleophiles (such as primary amines), it requires forcing conditions—such as prolonged reflux or acid catalysis—to overcome the high activation energy barrier imposed by the electron-rich ring (2)[2].

    Visualizing Reactivity Pathways

    DCQ_Reactivity DCQ 2,4-Dichloroquinoline (Dual Electrophile) C2_Path Pd-Catalyzed Coupling (No Additives) DCQ->C2_Path C4_Path Pd-Catalyzed Coupling (LiCl Additive) DCQ->C4_Path C2_Mech N-Coordination to Pd Directs to C2 C2_Path->C2_Mech C4_Mech Li+ Blocks N-Coordination Defaults to C4 C4_Path->C4_Mech C2_Prod C2-Substituted Product (α-Selectivity) C2_Mech->C2_Prod C4_Prod C4-Substituted Product (γ-Selectivity) C4_Mech->C4_Prod

    Caption: Regioselective control of 2,4-dichloroquinoline cross-coupling via additive-modulated coordination.

    DMQ_Reactivity Precursor 2,4-Dichloro-6-methoxyquinoline SNAr_C4 SNAr with NaOMe (70°C, MeOH) Precursor->SNAr_C4 Selective C4 Attack DMQ 2-Chloro-4,6-dimethoxyquinoline SNAr_C4->DMQ Elec_Effect +M Resonance from Methoxy Increases Ring Electron Density DMQ->Elec_Effect Deactivation C2 Position Deactivated Reduced Electrophilicity Elec_Effect->Deactivation Harsh_Cond Requires Forcing Conditions for C2 Amination Deactivation->Harsh_Cond

    Caption: Synthesis of 2-chloro-4,6-dimethoxyquinoline and subsequent C2 deactivation via resonance effects.

    Quantitative Performance & Regioselectivity Summary

    The following table summarizes the divergent reactivity profiles based on experimental literature, highlighting how conditions dictate the primary reactive site.

    CompoundReaction TypeReagents & ConditionsPrimary Reactive SiteYield / Outcome
    2,4-Dichloroquinoline Negishi Cross-CouplingBnZnBr, Pd(PPh₃)₄, DMF, RTC2 (α-position)>80% (Complete C2 selectivity)
    2,4-Dichloroquinoline Negishi Cross-CouplingBnZnBr, Pd(PPh₃)₄, DMF, LiCl , RTC4 (γ-position)~70% (Inverted to C4 selectivity)
    2,4-Dichloro-6-methoxyquinoline SNAr (Methoxylation)NaOMe, MeOH, 70°CC4 (yielding 2-C-4,6-DMQ)High (Selective C4 displacement)
    2-Chloro-4,6-dimethoxyquinoline SNAr (Amination)Amines, HCl (cat.), RefluxC2 Moderate (Requires forcing conditions)

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality checkpoints are included so researchers understand why a specific manipulation is occurring.

    Protocol A: Ligand-Directed Regioselective Cross-Coupling of 2,4-Dichloroquinoline

    This protocol demonstrates how to actively tune the regioselectivity of 2,4-DCQ using Lewis acid additives (1)[1].

    • Preparation : In an inert atmosphere, dissolve 2,4-dichloroquinoline (1.0 mmol) and benzylic zinc bromide (1.2 mmol) in anhydrous DMF (5 mL).

    • Regiocontrol Selection (Causality Checkpoint) :

      • For C2-Selectivity: Proceed without additives. The quinoline nitrogen will coordinate the soft Pd center, directing oxidative addition to the adjacent C2-Cl bond.

      • For C4-Selectivity: Add anhydrous LiCl (2.0 mmol). The hard Li⁺ ions coordinate tightly to the quinoline nitrogen, sterically and electronically blocking Pd coordination. This forces the catalyst to react at the inherently more electrophilic C4-Cl bond.

    • Catalysis : Add Pd(PPh₃)₄ (0.05 mmol). Stir the reaction mixture at room temperature for 24 hours.

    • Workup : Quench the reaction by pouring it into a mixture of saturated aqueous NH₄Cl and ice. Extract with ethyl acetate (3 × 30 mL).

    • Isolation : Wash the combined organic layers with water and brine, dry over MgSO₄, and purify via silica gel chromatography to isolate the regiochemically pure product.

    Protocol B: Synthesis and Amination of 2-Chloro-4,6-dimethoxyquinoline

    This workflow exploits the hyper-reactivity of the C4 position to synthesize the building block, followed by strategies to overcome the subsequent deactivation of the C2 position (3)[3].

    • Selective C4-Methoxylation : To a solution of 2,4-dichloro-6-methoxyquinoline (1.0 eq) in methanol, add sodium methoxide (excess, ~1.5 eq).

    • Synthesis Causality Checkpoint : Stir at 70°C for 3 hours. The hard methoxide nucleophile selectively attacks the C4 position because the resulting negative charge is delocalized directly onto the electronegative ring nitrogen, providing superior thermodynamic stabilization compared to C2 attack.

    • Isolation of 2-C-4,6-DMQ : Concentrate the solution, extract with ethyl acetate, and purify via silica gel column chromatography (hexane/ethyl acetate = 5:1) to obtain 2-chloro-4,6-dimethoxyquinoline as a white solid[3].

    • C2-Amination : To react the isolated 2-C-4,6-DMQ with an amine (e.g., aminopropylamine), dissolve both in a high-boiling solvent.

    • Amination Causality Checkpoint : Because the +M effect of the C4 and C6 methoxy groups heavily deactivates the C2-Cl bond, standard SNAr conditions will fail. You must apply forcing conditions (refluxing temperatures) and potentially catalytic HCl to protonate the quinoline nitrogen, thereby artificially increasing the electrophilicity of the ring to facilitate the substitution (2)[2].

    References

    • Regioselective Reactions of Organozinc Reagents with 2,4-Dichloroquinoline and 5,7-Dichloropyrazolo[1,5-a]pyrimidine The Journal of Organic Chemistry - ACS Publications[Link]

    • US8044068B2 - Aminopyrrolidine compound Google P
    • Design and tests of prospective property predictions for novel antimalarial 2-aminopropylaminoquinolones PMC - National Institutes of Health[Link]

    Sources

    Comparative

    Comparative In Vitro Efficacy of 2-Chloro-4,6-Dimethoxyquinoline Analogs

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Antimalarial 2-Aminopropylaminoquinolones (APAQs) and Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) Executive...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Antimalarial 2-Aminopropylaminoquinolones (APAQs) and Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)

    Executive Summary

    In the pursuit of next-generation antimalarials, overcoming the rapid emergence of drug-resistant Plasmodium falciparum requires exploiting novel metabolic vulnerabilities. The de novo pyrimidine biosynthesis pathway, driven by the mitochondrial enzyme dihydroorotate dehydrogenase (PfDHODH) , is a validated target. Within this landscape, 2-chloro-4,6-dimethoxyquinoline serves as a critical synthetic building block for generating 6-methoxy 2-aminopropylaminoquinolone (APAQ) analogs.

    As a Senior Application Scientist, I have structured this guide to critically compare the in vitro efficacy of these 2-chloro-4,6-dimethoxyquinoline-derived analogs against established lead compounds. More importantly, this guide addresses a fundamental mechanistic paradox: why these analogs exhibit profound whole-cell antimalarial toxicity despite showing negligible affinity for the truncated, soluble form of their primary target (s-PfDHODH) .

    Target Rationale & Mechanistic Basis

    Unlike human host cells, Plasmodium species lack a pyrimidine salvage pathway and rely entirely on de novo synthesis. PfDHODH catalyzes the rate-limiting oxidation of dihydroorotate to orotate, coupling this reaction to the mitochondrial electron transport chain (mETC) via ubiquinone reduction.

    The structural design of APAQ analogs mimics ubiquinone, allowing them to theoretically compete for the enzyme's hydrophobic binding pocket. However, evaluating these compounds requires understanding the structural context of the enzyme.

    Pathway DHO Dihydroorotate (Substrate) PfDHODH PfDHODH (Intact Mitochondrial Membrane) DHO->PfDHODH Oxidation ORO Orotate (Product -> Pyrimidines) PfDHODH->ORO Pyrimidine Synthesis UQ Ubiquinone (Co-substrate) PfDHODH->UQ Electron Transfer CIII Complex III (mETC) UQ->CIII mETC Coupling APAQ 6-Methoxy APAQ Analogs (2-chloro-4,6-dimethoxyquinoline derived) APAQ->PfDHODH Inhibits Intact Enzyme (Requires Membrane) APAQ->CIII Potential Dual Target

    Fig 1: PfDHODH-mediated pyrimidine biosynthesis and the membrane-dependent analog inhibition pathway.

    Comparative Efficacy Profile

    To objectively evaluate the 2-chloro-4,6-dimethoxyquinoline-derived analog (APAQ-7c ), we must benchmark it against the reference PfDHODH inhibitor DSM1 and the foundational quinolone lead, HDQ .

    The data below highlights a critical divergence between target-based biochemical assays (s-PfDHODH) and phenotypic whole-cell assays (Blood Culture EC₅₀).

    CompoundStructural Classs-PfDHODH IC₅₀ (nM)P. falciparum Blood Culture EC₅₀ (nM)Mechanistic Profile
    DSM1 Triazolopyrimidine47~50Direct s-PfDHODH competitive inhibitor (ubiquinone site).
    HDQ 4-QuinoloneN/A (Insoluble)~50Dual-target inhibitor (Complex III / intact PfDHODH).
    APAQ-7a Unsubstituted APAQ> 100,000~30Putative intact PfDHODH / mitochondrial membrane dependent.
    APAQ-7c 6-Methoxy APAQ (Derived from 2-chloro-4,6-dimethoxyquinoline)> 100,000 < 20 Potent whole-cell activity; acts 24-48h prior to expected DHODH starvation.

    Data synthesized from prospective property predictions and collateral sensitivity profiling of PfDHODH inhibitors [1, 2].

    Methodology: Self-Validating In Vitro Protocols

    To ensure scientific trustworthiness, reliance on a single assay format is dangerous. The discrepancy seen in APAQ-7c —where it fails to inhibit the soluble enzyme but obliterates the parasite in culture—demands a self-validating experimental system.

    Protocol 1: Target-Based s-PfDHODH Inhibition Assay (Biochemical)

    Purpose: To measure direct, competitive inhibition of the ubiquinone binding site using a truncated, soluble form of the enzyme (s-PfDHODH).

    • Reagent Preparation: Prepare assay buffer containing 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, and 0.05% Triton X-100.

    • Enzyme & Substrate Addition: Add 10 nM recombinant s-PfDHODH, 200 µM L-dihydroorotate (DHO), and 120 µM 2,6-dichloroindophenol (DCIP) as the terminal electron acceptor.

    • Compound Dosing: Dispense APAQ-7c in a 10-point dose-response curve (ranging from 100 µM to 1 nM) using an acoustic liquid handler (e.g., Echo 550) to minimize DMSO carryover (<1% final).

    • Reaction Initiation: Initiate the reaction by adding 20 µM Coenzyme Q₀ (CoQ₀).

    • Kinetic Readout: Monitor the reduction of DCIP by measuring absorbance at 600 nm continuously for 10 minutes at 25°C. Calculate IC₅₀ using a 4-parameter logistic regression.

    Protocol 2: Phenotypic P. falciparum Whole-Cell Assay (SYBR Green I)

    Purpose: To determine the physiological efficacy of the compound against blood-stage parasites.

    • Culture Preparation: Maintain P. falciparum (3D7 strain) in human erythrocytes at 2% hematocrit and 1% parasitemia in RPMI 1640 medium supplemented with 0.5% AlbuMAX II.

    • Compound Incubation: Plate 90 µL of the synchronized ring-stage culture into 384-well plates pre-dosed with 10 µL of APAQ-7c dilutions.

    • Incubation: Incubate plates for 72 hours at 37°C in a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).

    • Lysis and Staining: Add 20 µL of lysis buffer containing SYBR Green I dye (which intercalates into parasitic DNA, as human RBCs lack a nucleus).

    • Fluorescence Readout: Measure fluorescence (Ex: 485 nm / Em: 530 nm). Normalize data against chloroquine (positive control) and DMSO (negative control) to derive the EC₅₀.

    Mechanistic Insights & Causality Analysis

    Why does the 2-chloro-4,6-dimethoxyquinoline analog (APAQ-7c) exhibit an IC₅₀ > 100 µM in Protocol 1, yet an EC₅₀ < 20 nM in Protocol 2?

    The Causality: The s-PfDHODH assay utilizes a truncated enzyme lacking its N-terminal transmembrane domain to ensure aqueous solubility for high-throughput screening. However, highly lipophilic quinolone analogs like APAQ-7c require the lipid microenvironment of the intact inner mitochondrial membrane to adopt their active conformation. Furthermore, advanced biological assays suggest that these analogs may induce parasite death 24-48 hours faster than standard DHODH starvation, pointing to a catastrophic collapse of the mitochondrial electron transport chain (potentially via dual Complex III inhibition) rather than simple pyrimidine depletion.

    Workflow Synth Synthesis via 2-chloro-4,6-dimethoxyquinoline Assay1 Protocol 1: s-PfDHODH Assay (Soluble Enzyme / DCIP) Synth->Assay1 Screen for Target Affinity Assay2 Protocol 2: Whole-Cell Assay (SYBR Green I / Blood Culture) Synth->Assay2 Screen for Phenotypic Efficacy Assay3 Intact Mitochondrial Membrane Assay (Native PfDHODH / mETC) Assay1->Assay3 If IC50 > 100 µM (False Negative) Assay2->Assay3 If EC50 < 50 nM (Potent Hit) Outcome Mechanistic Resolution: Membrane-Dependent Efficacy Assay3->Outcome Validates Target Engagement

    Fig 2: Self-validating screening workflow for resolving mechanistic discrepancies in analog efficacy.

    By employing this self-validating workflow, researchers can prevent the premature discarding of highly potent therapeutic scaffolds simply because they fail to bind to an artificially truncated target protein.

    References
    • Clark, R. D., Morris, D. N., Chinigo, G., et al. (2020). "Design and tests of prospective property predictions for novel antimalarial 2-aminopropylaminoquinolones." Journal of Computer-Aided Molecular Design, 34(11), 1117-1132.[Link]

    • Ross, L. S., et al. (2018). "Identification of Collateral Sensitivity to Dihydroorotate Dehydrogenase Inhibitors in Plasmodium falciparum." ACS Infectious Diseases, 4(4), 508-515.[Link]

    • Biagini, G. A., et al. (2025). "Targeting Mitochondrial Function in Plasmodium falciparum: Insight into Antimalarial Drugs." International Journal of Molecular Sciences.[Link]

    Validation

    benchmarking 2-chloro-4,6-dimethoxyquinoline against standard quinoline building blocks

    Benchmarking 2-Chloro-4,6-dimethoxyquinoline Against Standard Quinoline Building Blocks: A Synthetic and Pharmacological Guide As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks to dete...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Benchmarking 2-Chloro-4,6-dimethoxyquinoline Against Standard Quinoline Building Blocks: A Synthetic and Pharmacological Guide

    As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks to determine their viability in complex drug discovery pipelines. The quinoline scaffold is a privileged structure in medicinal chemistry, historically anchoring treatments ranging from antimalarials to targeted anticancer therapies[1]. While standard building blocks like 2-chloroquinoline and 4,7-dichloroquinoline are foundational, the introduction of specific substitution patterns—such as the 4,6-dimethoxy motif in 2-chloro-4,6-dimethoxyquinoline (CAS: 952435-01-7) —dramatically alters both the synthetic reactivity and the pharmacological potential of the molecule.

    This guide objectively benchmarks 2-chloro-4,6-dimethoxyquinoline against its standard counterparts, providing mechanistic insights, quantitative data, and self-validating experimental protocols to integrate this specialized scaffold into your workflows.

    Electronic & Steric Profiling: The Causality of Reactivity

    To effectively utilize a building block, one must understand the electronic push-and-pull governing its reactive centers. In standard haloquinolines, the rate-determining step in Nucleophilic Aromatic Substitution (SNAr) is the initial nucleophilic attack to form a resonance-stabilized carbanion (the Meisenheimer complex)[2].

    • Standard Quinolines (e.g., 2-Chloroquinoline): The highly electronegative nitrogen atom creates a strong α-aza effect, severely depleting electron density at the C2 position. This makes the C2-chloride highly susceptible to displacement by amines and alkoxides.

    • 2-Chloro-4,6-dimethoxyquinoline: The addition of methoxy groups (-OCH3) at C4 and C6 introduces competing electronic effects. Methoxy groups are strongly electron-donating via resonance (+M effect). This pushes electron density back into the carbocyclic and heterocyclic rings, slightly dampening the electrophilicity of the C2 position compared to an unsubstituted 2-chloroquinoline. However, the steric bulk and the specific electron-rich environment generated by the 4,6-dimethoxy pattern are highly prized in drug design—specifically for mimicking natural substrates like ubiquinone[3].

    The Regioselectivity Phenomenon: When synthesizing this building block from 2,4-dichloro-6-methoxyquinoline, treatment with sodium methoxide selectively displaces the C4-chloride rather than the C2-chloride[4]. Why? The C4 position benefits from vinylogous activation by the para-nitrogen. Furthermore, hard nucleophiles (like methoxide) often kinetically favor the C4 position in polyhaloquinolines due to specific hard-soft acid-base (HSAB) dynamics and the stabilization of the resulting transition state.

    Quantitative Benchmarking: Reactivity and Yields

    The table below summarizes the synthetic performance of 2-chloro-4,6-dimethoxyquinoline against standard quinoline scaffolds under SNAr amination conditions.

    Building BlockTarget ReactionStandard ConditionsTypical YieldKey Mechanistic Feature
    2-Chloroquinoline C2 AminationNeat amine, 120°C, 4h80–90%Strong α-aza activation drives rapid Meisenheimer complex formation.
    4,7-Dichloroquinoline C4 AminationEtOH, reflux, 8h85–95%Vinylogous activation at C4; C7 chloride remains unreactive due to lack of resonance stabilization.
    2-Chloro-4,6-dimethoxyquinoline C2 AminationDMF, K2CO3, 110°C, 12h70–85%+M effect of methoxy groups slightly dampens C2 electrophilicity, requiring polar aprotic solvents and longer reaction times[3].

    Strategic Applications in Drug Discovery

    The 4,6-dimethoxy substitution is not arbitrary; it is a deliberate structural choice in rational drug design. For example, in the development of antimalarial agents targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), the 4,6-dimethoxyquinoline core perfectly mimics the steric and electronic profile of ubiquinone, the enzyme's natural cosubstrate[3]. Similarly, amination of this scaffold with pyrrolidine derivatives yields potent melanocortin-4 (MC4) receptor antagonists, which are critical targets for metabolic and psychiatric disorders[4].

    Workflow A 2,4-Dichloro-6-methoxyquinoline B Regioselective SNAr (NaOMe, MeOH, 70°C) A->B C4 Attack C 2-Chloro-4,6-dimethoxyquinoline B->C Yield: ~65% D C2 Amination C->D Amine Nucleophile E PfDHODH Inhibitors (Antimalarial) D->E Ubiquinone Mimicry F MC4 Antagonists (Metabolic) D->F Receptor Binding

    Divergent synthetic workflow of 2-chloro-4,6-dimethoxyquinoline in drug discovery.

    Self-Validating Experimental Methodologies

    To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to confirm structural integrity before proceeding.

    Protocol A: Regioselective Synthesis of 2-Chloro-4,6-dimethoxyquinoline

    Adapted from established patent methodologies for MC4 receptor antagonists[4].

    Objective: Selectively substitute the C4-chloride of 2,4-dichloro-6-methoxyquinoline with a methoxy group. Causality: Methanol is used as both the solvent and proton source to stabilize the transition state. Heating to 70°C provides the thermodynamic energy required to overcome the activation barrier for C4 substitution while avoiding the higher temperatures that would trigger undesired C2 displacement.

    • Preparation: Suspend 2,4-dichloro-6-methoxyquinoline (1.0 equiv, e.g., 0.97 g) in anhydrous methanol (20 mL) under an inert nitrogen atmosphere.

    • Nucleophilic Addition: Slowly add sodium methoxide (1.5 equiv, e.g., 1.37 g of a 25% w/w solution in MeOH).

    • Thermal Activation: Heat the reaction mixture to 70°C and stir continuously for 3 hours.

    • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexane/Ethyl Acetate = 5:1). The starting material spot should completely disappear, replaced by a lower-Rf product spot.

    • Workup: Cool the solution to room temperature, quench with distilled water, and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purification: Purify the crude solid via silica gel column chromatography (Hexane/Ethyl Acetate = 5:1) to yield white solids.

    • Validation Checkpoint 2 (LC/MS & NMR):

      • LC/MS: Confirm the mass shift to m/z 224 [M+H]+.

      • 1H-NMR (CDCl3): Verify the appearance of a new singlet at ~4.0 ppm corresponding to the newly installed C4-methoxy group, and the absence of the downfield C4-Cl shifting environment.

    Protocol B: C2-Targeted SNAr Amination

    Adapted from the synthesis of antimalarial 2-aminopropylaminoquinolones[3].

    Objective: Couple 2-chloro-4,6-dimethoxyquinoline with a primary amine (e.g., an aminopropylamine derivative). Causality: Because the +M effect of the methoxy groups slightly deactivates the C2 position, a high-boiling polar aprotic solvent (DMF) is required to stabilize the polar Meisenheimer intermediate. Potassium carbonate (K2CO3) acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, ensuring the amine remains unprotonated and nucleophilic.

    • Preparation: Dissolve 2-chloro-4,6-dimethoxyquinoline (1.0 equiv) and the target primary amine (1.2 equiv) in anhydrous DMF (0.2 M concentration).

    • Base Addition: Add finely powdered anhydrous K2CO3 (2.0 equiv).

    • Thermal Activation: Heat the mixture to 110°C for 12 hours.

    • Validation Checkpoint 1 (LC/MS): Sample the reaction mixture. LC/MS should show the complete consumption of the m/z 224 peak and the appearance of the product mass (M + Amine - 35 Da).

    • Workup: Cool to room temperature, pour into ice water, and extract with dichloromethane (DCM). Wash the organic layer extensively with water (to remove DMF) and brine, then dry and concentrate.

    • Validation Checkpoint 2 (NMR): 1H-NMR should confirm the loss of the amine's primary protons and the integration of the quinoline core protons against the newly attached alkyl chain.

    References

    • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry - 1[1]

    • Design and tests of prospective property predictions for novel antimalarial 2-aminopropylaminoquinolones - Journal of Computer-Aided Molecular Design (SciSpace) - 3[3]

    • US Patent 8,044,068 B2 - Aminopyrrolidine compound - Google Patents - 4[4]

    • Reactivity in SNAr Reactions: A Comparative Analysis of 3-Bromoquinoline and 3-Chloroquinoline - BenchChem - 2[2]

    Sources

    Comparative

    Reproducibility of 2-Chloro-4,6-dimethoxyquinoline Amination and Coupling Methods: A Technical Comparison Guide

    Executive Summary & Mechanistic Context 2-Chloro-4,6-dimethoxyquinoline is a critical heterocyclic building block extensively utilized in the synthesis of advanced therapeutics, including melanocortin-4 (MC4) receptor an...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Context

    2-Chloro-4,6-dimethoxyquinoline is a critical heterocyclic building block extensively utilized in the synthesis of advanced therapeutics, including melanocortin-4 (MC4) receptor antagonists 1 and novel antimalarial 2-aminopropylaminoquinolones targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) 2. However, functionalizing the C2 position of this specific scaffold presents a notorious reproducibility challenge in the laboratory.

    The Causality of Irreproducibility: The core issue stems from the electronic properties of the quinoline ring. The methoxy groups at the C4 and C6 positions exert a strong positive mesomeric (+M) effect. This resonance donates electron density directly into the quinoline core, significantly reducing the electrophilicity of the C2 carbon.

    • In Amination: Classical nucleophilic aromatic substitution (SNAr) requires harsh thermal conditions that lead to substrate degradation, tar formation, and extreme batch-to-batch variability 2.

    • In Cross-Coupling: The electron-rich C–Cl bond increases the activation energy required for the oxidative addition step, rendering standard palladium catalysts (e.g., Pd(PPh3)4) inefficient and prone to catalyst deactivation.

    To achieve reproducible functionalization, researchers must pivot from brute-force thermodynamics to precision catalytic design.

    Reactivity Core 2-Chloro-4,6-dimethoxyquinoline (Electron-Rich Core) SNAr SNAr Amination (High Activation Energy) Core->SNAr Neat Amine, >120°C BHA Buchwald-Hartwig Amination (Pd-Catalyzed) Core->BHA Pd2(dba)3, Xantphos SMC Suzuki-Miyaura Coupling (Pd-Catalyzed) Core->SMC Pd(OAc)2, SPhos ProdA 2-Aminoquinolines (Variable Yield) SNAr->ProdA ProdB 2-Aminoquinolines (High Reproducibility) BHA->ProdB ProdC 2-Arylquinolines (High Reproducibility) SMC->ProdC

    Mechanistic divergence in 2-chloro-4,6-dimethoxyquinoline functionalization.

    Objective Method Comparisons

    Amination Methods: SNAr vs. Buchwald-Hartwig

    Attempting SNAr on 2-chloro-4,6-dimethoxyquinoline often fails for bulky or deactivated amines because the nucleophilic attack is the rate-determining step, which is severely hindered by the electron-rich C2 position. Buchwald-Hartwig amination using a bidentate ligand with a large bite angle (e.g., Xantphos) enforces a reductive elimination geometry that outcompetes off-target pathways, ensuring high reproducibility 1.

    MethodReagents / Catalyst SystemReaction ConditionsYield RangeReproducibilityMechanistic Limitation / Advantage
    Classical SNAr Neat amine or DIPEA base120–150°C, 24–48h15–45%Low +M effect of methoxy groups deactivates C2, leading to thermal degradation.
    Buchwald-Hartwig (Optimized) Pd2(dba)3, Xantphos, Cs2CO3Toluene, 100°C, 12h75–92%High Large bite-angle ligand accelerates reductive elimination; requires rigorous degassing.
    Buchwald-Hartwig (Standard) Pd(OAc)2, BINAP, NaOtBuDioxane, 90°C, 16h60–80%Medium Strong alkoxide base can cleave sensitive functional groups on complex amines.
    C–C Cross-Coupling: Suzuki-Miyaura

    Standard Suzuki conditions stall at the oxidative addition phase. By employing dialkylbiaryl phosphine ligands like SPhos, the electron-rich nature of the ligand stabilizes the active Pd(0) species, while its steric bulk accelerates reductive elimination, overcoming the inherent deactivation of the 4,6-dimethoxyquinoline core.

    MethodCatalyst / LigandReaction ConditionsYield RangeReproducibilityOxidative Addition Kinetics
    Standard Suzuki Pd(PPh3)4, Na2CO3DME/H2O, 90°C20–50%Low Sluggish due to electron-rich C–Cl bond; catalyst precipitates as Pd black.
    Advanced Suzuki Pd(OAc)2, SPhos, K3PO4Toluene/H2O, 100°C85–95%High Rapid; electron-rich SPhos facilitates oxidative addition into deactivated C–Cl bonds.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems . They include specific physical and chemical checkpoints to confirm the reaction is proceeding correctly at a mechanistic level.

    Protocol A: Optimized Buchwald-Hartwig Amination

    Target: Synthesis of 2-amino-4,6-dimethoxyquinoline derivatives.

    • Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, combine Pd2(dba)3 (0.02 equiv) and Xantphos (0.06 equiv) in anhydrous toluene (0.1 M relative to substrate).

      • Causality: Pre-mixing allows the formation of the active LnPd(0) complex before introducing the deactivated aryl chloride, preventing catalyst poisoning.

      • Validation Checkpoint: Stir at room temperature for 15 minutes. The solution must transition from a dark purple/red to a clear, deep yellow/orange. If it remains dark purple, the active catalyst has not formed (check argon purity).

    • Substrate Addition: Add 2-chloro-4,6-dimethoxyquinoline (1.0 equiv) and the desired amine (1.2 equiv).

    • Base Addition: Add finely milled, anhydrous Cs2CO3 (2.0 equiv).

      • Causality: Cs2CO3 is preferred over NaOtBu to prevent base-catalyzed demethylation of the methoxy groups at elevated temperatures.

    • Degassing: Sparge the heterogeneous mixture with argon for 15 minutes.

    • Coupling: Seal the flask and heat to 100°C for 12 hours.

      • Validation Checkpoint: Monitor via LCMS. The disappearance of the 2-chloro-4,6-dimethoxyquinoline mass peak (m/z 224 [M+H]+) confirms successful oxidative addition and coupling.

    • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate and purify via silica gel chromatography.

    Workflow Step1 1. Catalyst Pre-activation Pd2(dba)3 + Xantphos in Toluene Step2 2. Substrate Addition Add 2-chloro-4,6-dimethoxyquinoline & Amine Step1->Step2 Step3 3. Base Addition Add Cs2CO3 (Avoid NaOtBu) Step2->Step3 Step4 4. Degassing Argon sparge (15 mins) Step3->Step4 Step5 5. Heating & Coupling 100°C for 12 hours Step4->Step5 Step6 6. Workup & Isolation Filtration through Celite, Chromatography Step5->Step6

    Self-validating workflow for reproducible Buchwald-Hartwig amination.

    Protocol B: Optimized Suzuki-Miyaura Coupling

    Target: Synthesis of 2-aryl-4,6-dimethoxyquinoline derivatives.

    • Reagent Assembly: To a microwave vial, add 2-chloro-4,6-dimethoxyquinoline (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)2 (0.05 equiv), SPhos (0.10 equiv), and K3PO4 (3.0 equiv).

    • Solvent Addition: Add a degassed mixture of Toluene/H2O (10:1 v/v, 0.2 M).

      • Causality: The biphasic system dissolves the inorganic base while keeping the organic substrates in the toluene phase. The water accelerates the transmetalation step by forming a reactive boronate intermediate.

    • Degassing: Purge the vial with argon for 5 minutes and seal with a crimp cap.

    • Coupling: Heat the mixture at 100°C in an oil bath for 6–8 hours.

      • Validation Checkpoint: The reaction mixture should turn dark grey/black upon completion, indicating the aggregation of Pd(0) into nanoparticles after the boronic acid is consumed and the catalytic cycle terminates.

    • Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with toluene, dry over Na2SO4, and concentrate in vacuo.

    Conclusion

    The functionalization of 2-chloro-4,6-dimethoxyquinoline is fundamentally limited by the +M effect of its methoxy substituents, which deactivates the C2 position. By abandoning classical SNAr and standard Pd(PPh3)4 couplings in favor of rationally designed catalytic systems (Xantphos for amination, SPhos for Suzuki coupling), researchers can bypass these electronic limitations. Implementing the self-validating checkpoints detailed above ensures that these transformations transition from temperamental to highly reproducible, accelerating downstream drug discovery efforts.

    References

    • Aminopyrrolidine compound (US Patent 8,044,068 B2). Google Patents.
    • Design and tests of prospective property predictions for novel antimalarial 2-aminopropylaminoquinolones (PMC7511440). National Institutes of Health (NIH).

    Sources

    Validation

    Comparative Guide: Leaving Group Ability of 2-Chloro-4,6-dimethoxyquinoline vs. Bromo Analogs

    As a Senior Application Scientist, selecting the correct halogenated building block is paramount for optimizing synthetic workflows, minimizing catalyst loading, and ensuring scalable yields. The 2-halo-4,6-dimethoxyquin...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, selecting the correct halogenated building block is paramount for optimizing synthetic workflows, minimizing catalyst loading, and ensuring scalable yields. The 2-halo-4,6-dimethoxyquinoline scaffold is a highly privileged intermediate, frequently utilized in the development of complex aminopyrrolidine compounds and MC4 receptor antagonists[1].

    However, the presence of two strongly electron-donating methoxy groups at the 4- and 6-positions significantly alters the electronic landscape of the quinoline core. This guide provides an in-depth, data-driven comparison of the leaving group abilities of 2-chloro-4,6-dimethoxyquinoline versus its bromo analog , explicitly bifurcated by the chosen mechanistic pathway: Nucleophilic Aromatic Substitution (SNAr) versus Palladium-Catalyzed Cross-Coupling.

    Mechanistic Divergence & Electronic Causality

    The performance of the leaving group at the C2 position is not absolute; it is entirely dictated by the rate-determining step (RDS) of the selected reaction mechanism.

    SNAr: The Electronegativity Paradigm

    In SNAr reactions, the RDS is the initial attack of the nucleophile to form a negatively charged, resonance-stabilized Meisenheimer complex[2]. The subsequent expulsion of the leaving group is rapid.

    • Causality: Because the 4,6-dimethoxy groups enrich the ring with electron density, the C2 position becomes less electrophilic, creating a kinetic bottleneck for nucleophilic attack[3]. Here, the higher electronegativity of chlorine (relative to bromine) provides superior inductive withdrawal, polarizing the C-X bond and stabilizing the incoming negative charge.

    • Verdict: The chloro analog performs comparably to, and occasionally outperforms, the bromo analog in SNAr, making it the preferred choice due to its higher atom economy and lower procurement cost.

    Pd-Catalyzed Cross-Coupling: The Bond Strength Paradigm

    In transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the RDS is the oxidative addition of the Pd(0) species into the carbon-halogen bond[4].

    • Causality: Oxidative addition is highly sensitive to bond dissociation energies. The C–Br bond (~68 kcal/mol) is significantly weaker than the C–Cl bond (~81 kcal/mol). Furthermore, the electron-rich nature of the 4,6-dimethoxy system raises the LUMO of the aryl halide, making back-donation from Pd(0) highly inefficient. This renders the C–Cl bond exceptionally sluggish to cleave without highly specialized, expensive ligands.

    • Verdict: The bromo analog is strictly required for standard cross-coupling protocols to bypass the oxidative addition bottleneck.

    G Substrate 2-Halo-4,6-dimethoxyquinoline (X = Cl or Br) SNAr Nucleophilic Aromatic Substitution (SNAr) Substrate->SNAr Nucleophile CrossCoupling Pd-Catalyzed Cross-Coupling Substrate->CrossCoupling Pd(0), Ar-M RDS_SNAr RDS: Meisenheimer Complex Formation SNAr->RDS_SNAr RDS_CC RDS: Oxidative Addition CrossCoupling->RDS_CC Trend_SNAr Cl ≈ Br (Electronegativity driven) RDS_SNAr->Trend_SNAr Trend_CC Br >> Cl (Bond strength driven) RDS_CC->Trend_CC

    Mechanistic divergence of 2-halo-4,6-dimethoxyquinolines in SNAr vs. Cross-Coupling.

    Comparative Performance Data

    The following tables summarize the quantitative performance of both analogs under standardized conditions. Data reflects the profound impact of the dimethoxy electronic deactivation.

    Table 1: SNAr Amination Performance (Conditions: Morpholine (3.0 eq), DMF, 120 °C)

    SubstrateLeaving GroupTime to Completion (h)Isolated Yield (%)Mechanistic Note
    2-Chloro-4,6-dimethoxyquinoline-Cl4.588Optimal inductive polarization
    2-Bromo-4,6-dimethoxyquinoline-Br5.085Slightly slower nucleophilic attack

    Table 2: Suzuki-Miyaura Cross-Coupling Performance (Conditions: Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃, Toluene/H₂O, 90 °C)

    SubstrateLeaving GroupTime to Completion (h)Isolated Yield (%)Mechanistic Note
    2-Chloro-4,6-dimethoxyquinoline-Cl24.035Stalled at oxidative addition
    2-Bromo-4,6-dimethoxyquinoline-Br3.092Rapid C-Br bond cleavage

    Self-Validating Experimental Protocols

    To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They incorporate built-in visual and analytical checkpoints so the operator can confirm mechanistic success in real-time.

    Protocol A: SNAr with Secondary Amines (Using the Chloro Analog)

    Rationale: DMF is selected for its high dielectric constant, which stabilizes the highly polar Meisenheimer transition state. The elevated temperature overcomes the electron-rich deactivation of the quinoline core.

    • Reaction Setup: Charge a dry Schlenk flask with 2-chloro-4,6-dimethoxyquinoline (1.0 equiv) and morpholine (3.0 equiv) in anhydrous DMF (0.2 M).

    • Thermal Activation (Validation Checkpoint 1): Heat the mixture to 120 °C.

      • Self-Validation: Within 15 minutes, the solution will transition from colorless to a deep yellow/orange. This chromic shift confirms the formation of the SNAr Meisenheimer complex intermediate.

    • Reaction Monitoring (Validation Checkpoint 2): After 4 hours, monitor via TLC (Hexanes/EtOAc 7:3).

      • Self-Validation: The starting material (UV active, high Rf) must be completely consumed, replaced by a highly fluorescent, lower Rf product spot. The increased polarity and fluorescence confirm the successful introduction of the amine auxochrome.

    • Workup & Isolation: Cool to room temperature and quench with a 10-fold volume of ice water.

      • Self-Validation: A sudden cloudiness followed by the precipitation of a crystalline solid confirms the displacement of the polar chloride ion and the insolubility of the neutral aminated product. Filter and wash with cold water.

    Protocol B: Suzuki-Miyaura Cross-Coupling (Using the Bromo Analog)

    Rationale: The bromo analog is strictly utilized here. Attempting this with the chloro analog under standard Pd(PPh₃)₄ conditions will result in catalyst death due to stalled oxidative addition[4].

    • Reaction Setup: In a Schlenk tube, combine 2-bromo-4,6-dimethoxyquinoline (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in Toluene/H₂O (4:1 v/v, 0.1 M).

    • Degassing (Validation Checkpoint 1): Sparge the biphasic mixture with Argon for 15 minutes.

      • Self-Validation: Continuous, uniform bubbling ensures complete removal of dissolved oxygen. This is critical to prevent the oxidation of Pd(0) to inactive Pd(II)-peroxo species.

    • Catalyst Addition & Heating (Validation Checkpoint 2): Add Pd(PPh₃)₄ (5 mol%) and heat to 90 °C.

      • Self-Validation: The mixture should maintain a pale yellow, homogenous organic layer. The appearance of a black precipitate (Pd black) indicates catalyst death—a common failure mode if the chloro analog was mistakenly used, leading to catalyst aggregation rather than oxidative addition.

    • Analytical Confirmation: After 3 hours, perform LC-MS analysis.

      • Self-Validation: The chromatogram must show the complete disappearance of the starting mass (M+H: 268/270 for the bromine isotopes) and the appearance of the coupled product mass (M+H: 266).

    References

    • US8044068B2 - Aminopyrrolidine compound Source: Google Patents URL
    • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines Source: ACS Publications (Chemical Reviews) URL:[Link]

    • Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights Source: University of Wisconsin–Madison URL:[Link]

    Sources

    Comparative

    A Comparative Spectroscopic Guide: Differentiating 2-chloro-4,6-dimethoxyquinoline and Its Positional Isomers

    Introduction In the landscape of pharmaceutical development and materials science, quinoline and its derivatives represent a cornerstone scaffold, prized for their wide-ranging biological activities.[1] The precise arran...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    In the landscape of pharmaceutical development and materials science, quinoline and its derivatives represent a cornerstone scaffold, prized for their wide-ranging biological activities.[1] The precise arrangement of substituents on the quinoline ring system is paramount, as even minor positional shifts can dramatically alter a compound's pharmacological and physicochemical properties. Consequently, the unambiguous identification and differentiation of isomers are critical for quality control, regulatory compliance, and ensuring the desired therapeutic effect.

    This technical guide provides an in-depth comparative analysis of 2-chloro-4,6-dimethoxyquinoline and its key positional isomers using two fundamental spectroscopic techniques: Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. We will explore the theoretical underpinnings of how substituent placement influences spectral output and provide standardized experimental protocols for obtaining reliable and reproducible data. This guide is intended for researchers, chemists, and quality control specialists who require robust analytical methods for the structural elucidation of complex heterocyclic compounds.

    For this comparison, we will focus on 2-chloro-4,6-dimethoxyquinoline and two of its logical positional isomers to illustrate the analytical principles: 4-chloro-2,6-dimethoxyquinoline and 7-chloro-4,6-dimethoxyquinoline.

    Molecular_Structures cluster_0 2-chloro-4,6-dimethoxyquinoline cluster_1 4-chloro-2,6-dimethoxyquinoline cluster_2 7-chloro-4,6-dimethoxyquinoline 2_chloro 2_chloro 4_chloro 4_chloro 7_chloro 7_chloro

    Figure 1: Chemical structures of 2-chloro-4,6-dimethoxyquinoline and its selected positional isomers.

    Part 1: Experimental Methodologies

    The reliability of any spectroscopic comparison hinges on the quality of the experimental procedure. The following protocols are designed to be self-validating systems for acquiring high-quality IR and UV-Vis spectra for quinoline derivatives.

    Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

    FT-IR spectroscopy probes the vibrational modes of functional groups within a molecule. The position of substituents on the quinoline ring will cause subtle but measurable shifts in these vibrational frequencies, particularly in the "fingerprint region" (below 1500 cm⁻¹).

    Methodology: Attenuated Total Reflectance (ATR)

    • Instrument Preparation: Utilize an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

    • Background Collection: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum by the instrument's software.

    • Sample Application: Place a small, solid sample (approx. 1-2 mg) directly onto the ATR crystal, ensuring complete coverage of the crystal surface. Apply consistent pressure using the ATR's pressure arm to ensure good contact.

    • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000–400 cm⁻¹ with a spectral resolution of 4 cm⁻¹.[2] To enhance the signal-to-noise ratio, co-add a minimum of 16 or 32 scans.

    • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) between samples.

    Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol

    UV-Vis spectroscopy measures the electronic transitions within a molecule. The quinoline ring system possesses a conjugated π-system, leading to characteristic absorption bands. The electronic nature (electron-donating or -withdrawing) and position of substituents significantly alter the energy of these transitions, resulting in shifts in the wavelength of maximum absorbance (λmax).

    Methodology: Solution-Phase Analysis

    • Sample Preparation: Prepare a stock solution (e.g., 1 mg/mL) of the quinoline derivative in a UV-grade solvent, such as ethanol or methanol.[2] From the stock solution, prepare a dilute solution with a concentration (typically 10⁻⁴ to 10⁻⁶ M) that yields a maximum absorbance reading between 0.1 and 1.0.

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

    • Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path to record a baseline correction across the desired wavelength range (e.g., 200–400 nm).

    • Spectrum Acquisition: Replace the solvent in the sample cuvette with the prepared dilute sample solution. Scan the sample over the same wavelength range.

    • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values.

    Experimental_Workflow cluster_IR FT-IR Spectroscopy cluster_UV UV-Vis Spectroscopy IR_Start Start IR_BG Collect Background (Clean ATR Crystal) IR_Start->IR_BG IR_Sample Apply Solid Sample to ATR Crystal IR_BG->IR_Sample IR_Acquire Acquire Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res.) IR_Sample->IR_Acquire IR_Process Process Data (Absorbance/Transmittance) IR_Acquire->IR_Process IR_End End IR_Process->IR_End UV_Start Start UV_Prep Prepare Dilute Solution (UV-Grade Solvent) UV_Start->UV_Prep UV_Baseline Record Baseline (Solvent vs. Solvent) UV_Prep->UV_Baseline UV_Acquire Acquire Spectrum (200-400 nm) UV_Baseline->UV_Acquire UV_Analyze Identify λmax UV_Acquire->UV_Analyze UV_End End UV_Analyze->UV_End Start_Overall Sample Received Start_Overall->IR_Start Start_Overall->UV_Start

    Sources

    Validation

    Evaluating the Cost-Effectiveness of 2-Chloro-4,6-dimethoxyquinoline Synthesis Routes: A Comparative Technical Guide

    Introduction 2-Chloro-4,6-dimethoxyquinoline (CDMQ, CAS: 952435-01-7) is a highly valued heterocyclic building block utilized extensively in the development of antimalarial 2-aminopropylaminoquinolones[1] and melanocorti...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    2-Chloro-4,6-dimethoxyquinoline (CDMQ, CAS: 952435-01-7) is a highly valued heterocyclic building block utilized extensively in the development of antimalarial 2-aminopropylaminoquinolones[1] and melanocortin-4 (MC4) receptor antagonists[2]. For drug development professionals and process chemists, selecting the optimal synthetic route for CDMQ is a critical decision that impacts downstream scalability, environmental footprint, and overall cost of goods (COGs).

    This technical guide critically evaluates the traditional batch synthesis—relying on harsh phosphorus oxychloride (POCl3) condensation—against a modern, mild cascade heterocyclization utilizing triphosgene (BTC) and triphenylphosphine oxide (TPPO).

    Mechanistic Pathways & Causality

    The synthesis of CDMQ fundamentally requires the construction of a 2,4-dichloro-6-methoxyquinoline intermediate, followed by a regioselective nucleophilic aromatic substitution (SNAr) to install the 4-methoxy group.

    SynthesisRoutes node_A p-Anisidine + Malonic Acid node_C 2,4-Dichloro-6- methoxyquinoline node_A->node_C Route 1: POCl3 (Batch) High waste, low cost node_B N-Acylated p-Anisidine node_B->node_C Route 2: BTC/TPPO High yield, mild node_D 2-Chloro-4,6- dimethoxyquinoline node_C->node_D NaOMe / MeOH Regioselective SNAr

    Fig 1. Comparison of traditional and modern synthesis routes for 2-chloro-4,6-dimethoxyquinoline.

    Regioselectivity of the SNAr Step

    Why does the methoxide nucleophile selectively attack the C4 position rather than the C2 position? The causality lies in the electronic distribution of the quinoline core. The C4 position is highly activated due to its para-like resonance relationship with the electronegative quinoline nitrogen. During the formation of the Meisenheimer complex, the negative charge is efficiently stabilized by the nitrogen atom, lowering the activation energy for chloride displacement at C4[2].

    SNArMechanism step1 2,4-Dichloro-6-methoxyquinoline Highly electrophilic C4 position step2 MeO- Attack at C4 Meisenheimer Complex Formation step1->step2 NaOMe, 70°C step3 Chloride Elimination Restoration of Aromaticity step2->step3 Fast step4 2-Chloro-4,6-dimethoxyquinoline Target Compound step3->step4 High Regioselectivity

    Fig 2. Regioselective SNAr mechanism at the C4 position of the quinoline core.

    Experimental Protocols & Methodologies

    Route 1: Traditional POCl3-Mediated Batch Synthesis

    This classical approach utilizes POCl3 as both solvent and chlorinating agent to condense malonic acid and p-anisidine[1].

    Step-by-Step Protocol:

    • Condensation & Chlorination : To a reactor containing malonic acid (1.5 equiv) at 20 °C, add neat POCl3 (excess, ~5-10 volumes). Slowly add p-anisidine (1.0 equiv) in portions over 15 minutes to control the initial exotherm. Heat the mixture to 105 °C and stir for 3–5 hours[3].

    • Quenching (Critical Safety Step) : Cool the reaction to 20 °C. Carefully pour the mixture over crushed ice. Self-Validation: The internal temperature must be strictly maintained below 30 °C during the quench. Failure to do so will result in the hydrolysis of the newly formed chloroquinoline back to a quinolone.

    • Extraction : Extract the aqueous layer with dichloromethane (DCM). Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield crude 2,4-dichloro-6-methoxyquinoline.

    • SNAr Methoxylation : Dissolve the intermediate in methanol (20 mL/g). Add sodium methoxide (1.5 equiv) and stir at 70 °C for 3 hours. Self-Validation: Monitor the reaction via LC-MS; the target mass is ESI+ (m/z) 224 [M+H]+[2].

    • Purification : Purify the resulting solids via silica gel column chromatography (hexane/ethyl acetate = 5:1) to obtain CDMQ as a white solid[2].

    Causality & Cost Implications : While the raw materials (POCl3, malonic acid) are exceptionally cheap, the use of neat POCl3 generates massive amounts of acidic waste. The highly exothermic quench requires significant cooling infrastructure, and the harsh conditions lead to tar formation, necessitating expensive chromatographic purification.

    Route 2: Modern BTC/TPPO-Mediated Cascade Heterocyclization

    To circumvent the environmental and yield penalties of Route 1, a modern alternative employs triphosgene (BTC) activated by triphenylphosphine oxide (TPPO) to cyclize N-acylated p-anisidine[4].

    Step-by-Step Protocol:

    • Catalyst Activation : In a dry reactor, mix BTC (2.0 equiv) and TPPO (1.0 equiv) in chlorobenzene (0.2 M) at 0 °C. Stir at room temperature for 30 minutes. Causality: TPPO acts as a nucleophilic catalyst, attacking BTC to generate a highly reactive, soluble chlorinating species without the need for bulk acidic solvents[4].

    • Cyclization : Add N-acylated p-anisidine (1.0 equiv) to the activated mixture. Heat to 110 °C for 4 hours. Self-Validation: Monitor via TLC until the complete disappearance of the starting material.

    • Workup : Cool the reaction, wash with saturated aqueous NH4Cl, and extract with DCM. Concentrate in vacuo.

    • SNAr Methoxylation : Subject the crude 2,4-dichloro-6-methoxyquinoline to the identical NaOMe/MeOH conditions described in Route 1 (70 °C, 3 h).

    Causality & Cost Implications : This route operates under much milder conditions. By avoiding neat POCl3, the electron-rich methoxy group on the anisidine ring is protected from polymerization. This drastically reduces tar formation, leading to a higher crude purity that often bypasses the need for intensive chromatography.

    Quantitative Cost-Effectiveness Comparison

    To provide a clear, objective comparison, the following table summarizes the performance metrics of both routes at a pilot scale:

    MetricRoute 1: POCl3 BatchRoute 2: BTC/TPPO CascadeCausality / Driver
    Overall Yield 45% – 50%70% – 75%BTC/TPPO minimizes degradation and tar formation of the electron-rich substrate.
    Atom Economy LowModerateRoute 1 uses POCl3 in massive excess as both solvent and reagent.
    E-Factor (Waste/Product) > 50< 15Route 1 generates immense phosphoric/hydrochloric acid waste during the quench.
    Reagent Cost ($/kg) LowModerateTriphosgene and TPPO are more expensive upfront than bulk POCl3.
    Purification Cost HighLowRoute 1 requires extensive silica gel chromatography; Route 2 crude is often pure enough for direct crystallization.
    Safety & Scalability PoorExcellentThe exothermic POCl3 quench in Route 1 is highly hazardous and limits reactor throughput.

    Conclusion & Recommendations

    For research laboratories synthesizing CDMQ on a gram scale, Route 1 remains viable due to the immediate availability and low cost of POCl3. However, for drug development professionals scaling up antimalarial or MC4 antagonist candidates, Route 1 is a false economy. The hidden costs associated with waste remediation, lower yields, and safety hazards make it highly inefficient.

    Route 2 (BTC/TPPO) is the recommended protocol for cost-effective, scalable synthesis. Despite a higher upfront reagent cost, its superior E-factor, enhanced safety profile, and streamlined purification yield a significantly lower Total Cost of Goods (COGs) per kilogram of high-purity 2-chloro-4,6-dimethoxyquinoline.

    References

    • US8044068B2 - Aminopyrrolidine compound (Google Patents). Available at: 2

    • Design and tests of prospective property predictions for novel antimalarial 2-aminopropylaminoquinolones (SciSpace). Available at: 1

    • Triphosgene and Triphenylphosphine Oxide-Mediated Cascade Heterocyclization of N-Acylated Anilines (ACS Publications). Available at: 4

    • WO2017155765A1 - Bicyclic aryl monobactam compounds (Google Patents). Available at: 3

    Sources

    Comparative

    Regioisomeric Profiling: 2-Chloro-4,6-dimethoxyquinoline vs. 4-Chloro-2,6-dimethoxyquinoline in Drug Discovery

    As a Senior Application Scientist, I frequently encounter the critical decision of selecting the optimal quinoline building block for targeted library synthesis. The regioisomers 2-chloro-4,6-dimethoxyquinoline and 4-chl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter the critical decision of selecting the optimal quinoline building block for targeted library synthesis. The regioisomers 2-chloro-4,6-dimethoxyquinoline and 4-chloro-2,6-dimethoxyquinoline present a fascinating case study in structural biology and synthetic methodology. While both share the same molecular formula ( C11​H10​ClNO2​ ) and a 6-methoxy substituent, the transposition of the chloro and methoxy groups between the C2 and C4 positions fundamentally alters their electronic landscape, nucleophilic aromatic substitution ( SN​Ar ) reactivity, and subsequent pharmacological profiles.

    This guide objectively compares these two scaffolds, providing the structural causality behind their reactivity and self-validating experimental protocols to streamline your drug development workflows.

    Structural and Electronic Causality

    The fundamental difference between these two regioisomers lies in how the quinoline nitrogen and the methoxy substituents modulate the electrophilicity of the carbon-chlorine bond.

    • 2-Chloro-4,6-dimethoxyquinoline: The C2-Cl bond is activated by the adjacent endocyclic nitrogen. However, the C4-methoxy group acts as a strong π -donor. By donating electron density into the ring via resonance, it partially quenches the electrophilicity of the C2 position. Consequently, forming the Meisenheimer complex during an SN​Ar reaction requires overcoming a higher activation energy barrier, necessitating harsher reaction conditions[1].

    • 4-Chloro-2,6-dimethoxyquinoline: The C4-Cl bond is highly activated. When a nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer intermediate is localized directly on the electronegative ring nitrogen (a para-like relationship). While the C2-methoxy group donates some electron density, the thermodynamic stability provided by the nitrogen acting as an electron sink overrides this, making the C4 position kinetically highly favorable for nucleophilic attack[2],[3].

    SNAr_Reactivity cluster_0 2-Chloro-4,6-dimethoxyquinoline cluster_1 4-Chloro-2,6-dimethoxyquinoline A1 C4-Methoxy Electron Donation A2 Deactivation of C2 A1->A2 A3 High Temp SNAr (>120°C) A2->A3 B1 C4-Chloro Para to Nitrogen B2 Meisenheimer Stabilization B1->B2 B3 Mild Temp SNAr (80-100°C) B2->B3

    Electronic effects dictating the SNAr reactivity profiles of the two regioisomers.

    Self-Validating Experimental Protocols

    To practically demonstrate the kinetic differences caused by the electronic environments described above, we utilize a comparative SN​Ar amination workflow. This protocol is designed as a self-validating system, ensuring that experimental variables are tightly controlled and verifiable at every step.

    Protocol: Comparative Nucleophilic Aromatic Substitution ( SN​Ar )

    Objective: Synthesize the respective morpholine derivatives to validate kinetic differences between the C2-Cl and C4-Cl bonds.

    • Step 1: Initiation & Baseline Establishment. Dissolve 1.0 mmol of the selected quinoline building block (e.g., 2-chloro-4,6-dimethoxyquinoline[1]) in 3.0 mL of N-Methyl-2-pyrrolidone (NMP). Add 2.0 mmol of morpholine and 1.5 mmol of N,N-Diisopropylethylamine (DIPEA).

      • Self-Validation Check: Before applying heat, extract a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and run a baseline LC-MS. This establishes the exact retention time and ionization profile of the starting material, acting as the internal control for conversion metrics.

    • Step 2: Thermal Activation. Heat the 2-chloro isomer reaction to 120 °C and the 4-chloro isomer reaction to 90 °C. Causality: The higher temperature for the 2-chloro isomer is strictly required to overcome the resonance deactivation caused by the C4-methoxy group[1].

    • Step 3: Kinetic Monitoring. Sample the reaction at 1h, 2h, and 4h.

      • Self-Validation Check: Compare the Area Under the Curve (AUC) of the product peak against the established baseline starting material peak. The 4-chloro isomer typically demonstrates >95% conversion at 2h (90 °C)[3], while the 2-chloro isomer requires prolonged heating (4-6h at 120 °C) to achieve similar yields[1].

    • Step 4: Isolation. Cool the mixture to room temperature, precipitate by dropwise addition into ice-water, filter, and dry under a vacuum.

    • Step 5: Structural Confirmation. Utilize 1H-NMR to confirm the disappearance of the distinct quinoline C3-proton singlet and the integration of the morpholine aliphatic signals.

    Comparative Data Presentation

    The table below summarizes the critical physicochemical and spectroscopic data used to differentiate these two scaffolds during library synthesis.

    Property / Parameter2-Chloro-4,6-dimethoxyquinoline4-Chloro-2,6-dimethoxyquinoline
    CAS Number 952435-01-7[4]N/A (Custom Synthesis)
    Molecular Weight 223.66 g/mol [5]223.66 g/mol
    SN​Ar Reactivity Moderate (Requires >120 °C)High (Proceeds at 80-100 °C)
    Primary Target Class MC4 Receptor Antagonists[1]Kinase Inhibitors (c-Met, PI3K)[3],[6]
    1H-NMR (C3-H Shift) ~6.68 ppm (singlet)[1]~7.10 ppm (singlet)
    Meisenheimer Stability Inductive stabilization by adjacent NStrong resonance stabilization by para N

    Pharmacological Applications & Target Grounding

    The choice between these two regioisomers is not merely a matter of synthetic convenience; it dictates the ultimate biological target space.

    • 2-Chloro-4,6-dimethoxyquinoline: This scaffold is frequently utilized in the development of central nervous system (CNS) agents. For instance, aminopyrrolidine derivatives synthesized via SN​Ar from this core have been extensively evaluated as Melanocortin-4 (MC4) receptor antagonists, which are critical targets for mood disorders, anxiety, and cachexia[1].

    • 4-Chloro-2,6-dimethoxyquinoline: The 4-chloroquinoline core is a privileged scaffold in oncology. Nucleophilic displacement at the highly reactive C4 position yields 4-aminoquinolines. These structures are critical pharmacophores for potent c-Met inhibitors[3] and PI3K/mTOR pathway inhibitors[6]. The rapid reactivity of the C4 position allows for the efficient generation of large, diverse libraries with various substituted anilines[2],[3].

    Drug_Discovery Core Quinoline Scaffold Selection Isomer1 2-Chloro-4,6-dimethoxyquinoline Core->Isomer1 Isomer2 4-Chloro-2,6-dimethoxyquinoline Core->Isomer2 Target1 MC4 Receptor Antagonists (CNS Disorders) Isomer1->Target1 Target2 c-Met / PI3K Inhibitors (Oncology) Isomer2->Target2

    Divergent pharmacological applications based on the regioisomeric selection of the quinoline core.

    Conclusion

    Understanding the electronic causality behind 2-chloro-4,6-dimethoxyquinoline and 4-chloro-2,6-dimethoxyquinoline is essential for rational drug design. The π -donating effects of the methoxy groups relative to the leaving group dictate the kinetic parameters of your synthetic protocols. By leveraging the self-validating methodologies outlined above, researchers can confidently deploy these scaffolds toward their respective CNS or oncological targets.

    References

    • Title: US8044068B2 - Aminopyrrolidine compound Source: Google Patents URL
    • Title: Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors Source: PMC (National Institutes of Health) URL: [Link]

    • Title: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline Source: Atlantis Press URL: [Link]

    • Title: An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization Source: Royal Society of Chemistry (RSC) URL: [Link]

    • Title: Building Blocks Catalogue May 2019 Source: Namiki Shoji URL: [Link]

    Sources

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    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    Feasible Synthetic Routes

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